Pol (476-484), HIV-1 RT Epitope
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H78N12O12 |
|---|---|
Molecular Weight |
991.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H78N12O12/c1-9-27(8)36(48)43(66)54-31(19-24(2)3)41(64)52-29(13-10-11-17-47)40(63)53-30(15-16-35(60)61)45(68)58-18-12-14-33(58)42(65)57-37(25(4)5)44(67)55-32(20-28-21-49-23-51-28)39(62)50-22-34(59)56-38(26(6)7)46(69)70/h21,23-27,29-33,36-38H,9-20,22,47-48H2,1-8H3,(H,49,51)(H,50,62)(H,52,64)(H,53,63)(H,54,66)(H,55,67)(H,56,59)(H,57,65)(H,60,61)(H,69,70)/t27-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
InChI Key |
WTHRVIDUTIXRTI-PQOYPMRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The HIV-1 Reverse Transcriptase Epitope Pol (476-484): A Technical Guide to its Discovery, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a critical target for the host cytotoxic T-lymphocyte (CTL) response. This technical guide provides a comprehensive overview of the discovery, immunological significance, and experimental analysis of this HLA-A*0201-restricted epitope. Detailed methodologies for its identification and characterization, including IFN-γ ELISpot assays, are presented alongside quantitative data on its prevalence and the impact of viral escape mutations. This document serves as a resource for researchers engaged in HIV-1 immunology and the development of T-cell-based vaccines and immunotherapies.
Discovery and Significance
The Pol (476-484) epitope, also known as IV9, was identified as a dominant HLA-A0201-restricted CTL epitope within the HIV-1 reverse transcriptase. It is naturally processed and presented on the surface of HIV-1-infected cells, making it a target for CTL-mediated killing.[1] While immunogenic, studies comparing it to other epitopes, such as the HLA-A0201-restricted Gag p17 epitope (SLYNTVATL), have revealed a lower presentation density on infected cells. This difference in presentation levels may influence the immunodominance and protective efficacy of CTL responses targeting this epitope.[2][3]
The Pol (476-484) epitope has been instrumental in studies investigating the mechanisms of HIV-1 escape from CTL surveillance.[1] The high affinity of this peptide for the HLA-A*0201 molecule makes it a potent stimulator of specific CD8+ T-cells.[4][5] Understanding the dynamics of the T-cell response to this epitope and the emergence of escape variants is crucial for the design of effective immunotherapies.
Quantitative Data
The following tables summarize key quantitative data related to the Pol (476-484) epitope, providing a basis for its immunological characterization and its utility in research and clinical monitoring.
Table 1: Immunological Characteristics of Pol (476-484) Epitope
| Parameter | Value | Reference |
| Amino Acid Sequence | ILKEPVHGV | [5] |
| Parent Protein | HIV-1 Reverse Transcriptase (Pol) | [1] |
| MHC Restriction | HLA-A*0201 | [1][5] |
| T-cell Avidity | 0.1 - 1 nM (EC50 for IFN-γ production) | [2] |
Table 2: Frequency of T-Cell Responses to Pol (476-484) in HLA-A2+ HIV-1 Infected Individuals
| Patient Cohort | Percentage of Responders | Reference |
| Chronic Infection (n=17) | 35% (6/17) | [6] |
| Chronic Infection (n=11) | 18% (2/11) | [7] |
| Asymptomatic Patients (n=52) | IFN-γ response of 165 ± 48 SFC/10^6 PBMC | [8] |
Table 3: Viral Escape Mutations in Pol (476-484) and their Impact
| Original Epitope | Mutation | Effect on CTL Recognition | Impact on Viral Fitness | Reference |
| I LKEPVHGV | I to Y (Tyrosine) | Increased HLA-A*0201-peptide complex stability and stimulated a higher wild-type pol-specific CTL response in vitro. | Not explicitly stated, but enhanced immunogenicity could impose stronger selective pressure. | [9] |
| ILKEPV HGV | V to I (Isoleucine) | Potential for altered TCR recognition, though specific quantitative data on CTL escape is limited in the provided context. | Amino acid substitutions in the Pol protein can significantly impact viral replicative capacity. | [10][11][12] |
| ILKE PVHGV | E to D (Aspartic Acid) | Associated with disease progression in some cases of escape from other CTL epitopes, suggesting a potential mechanism for Pol (476-484) as well. | May be associated with compensatory mutations to maintain viral fitness. | [13] |
Experimental Protocols
Identification of Pol (476-484) Specific T-Cells using IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The following protocol is a standard procedure for detecting IFN-γ secreting T-cells in response to the Pol (476-484) peptide.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
BCIP/NBT (or other suitable substrate)
-
Pol (476-484) peptide (ILKEPVHGV), >95% purity
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ HIV-1 infected individuals
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e-g-, irrelevant peptide or medium alone)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Add 1-2 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the Pol (476-484) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per 10^6 PBMCs.
Visualizations
Experimental Workflow for Epitope Identification
References
- 1. peptide.com [peptide.com]
- 2. journals.asm.org [journals.asm.org]
- 3. rupress.org [rupress.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HIV-1 RT (476-484) HLA-A*02:01 ILKEPVHGV [genaxxon.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Putative Immunodominant Human Immunodeficiency Virus-Specific CD8+ T-Cell Responses Cannot Be Predicted by Major Histocompatibility Complex Class I Haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variable Fitness Impact of HIV-1 Escape Mutations to Cytotoxic T Lymphocyte (CTL) Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-terminal alteration of the HLA-A*0201-restricted human immunodeficiency virus pol peptide increases complex stability and in vitro immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Single-Nucleotide Polymorphisms in the 3′ Region of the HIV-1 pol Gene Modulate Viral Replication Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pol-Driven Replicative Capacity Impacts Disease Progression in HIV-1 Subtype C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Immunodominant HIV-1 Epitope Pol (476-484): A Technical Guide to its Function and Mechanism in Cellular Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) cytotoxic T lymphocyte (CTL) epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a critical target for the cellular immune response in infected individuals. This nonamer peptide is derived from the viral reverse transcriptase protein and is predominantly presented by the human leukocyte antigen (HLA) class I molecule HLA-A02:01. The recognition of the Pol (476-484)-HLA-A02:01 complex by CD8+ T cells can lead to the elimination of HIV-1 infected cells, playing a significant role in viral control. This technical guide provides an in-depth overview of the function and mechanism of Pol (476-484) in HIV-1 immunity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways and experimental workflows.
Function and Mechanism of Pol (476-484) in HIV-1 Immunity
The Pol (476-484) epitope is a well-characterized immunodominant epitope in many HLA-A02:01-positive individuals with chronic HIV-1 infection.[1][2] Its immunodominance, however, can be influenced by the presence of other epitopes, such as the Gag (77-85) epitope SLYNTVATL, with some studies showing a preference for the Gag epitope in the majority of donors.[2] The presentation of Pol (476-484) on the surface of infected cells is a result of the endogenous antigen processing pathway. The viral Pol protein is degraded by the proteasome in the cytoplasm, and the resulting peptide fragments, including Pol (476-484), are transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP). Within the endoplasmic reticulum, the peptide binds to nascent HLA-A02:01 molecules, stabilizing the complex for transport to the cell surface.
Once presented on the cell surface, the Pol (476-484)-HLA-A*02:01 complex is recognized by the T cell receptor (TCR) of specific CD8+ cytotoxic T lymphocytes. This recognition, in conjunction with co-stimulatory signals, triggers the activation of the CTLs. Activated CTLs employ several mechanisms to eliminate infected cells, including the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the induction of apoptosis through the Fas/FasL pathway. The potency of the CTL response to Pol (476-484) has been correlated with the control of viral replication.[3]
Furthermore, the Pol (476-484) epitope has been a focus of HIV-1 vaccine development.[4] Lipopeptide vaccines incorporating this epitope have been shown to induce specific CD8+ T cell responses.[4] Studies have also investigated the impact of viral escape mutations within this epitope, which can abrogate CTL recognition and contribute to disease progression.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Pol (476-484) epitope from various studies.
Table 1: HLA-A*02:01 Binding Affinity of Pol (476-484)
| Peptide | Sequence | Binding Assay Method | C50 (μM) | Reference |
| HIV-1 Pol (476-484) | ILKEPVHGV | T2 cell assembly assay | 0.7 | [5] |
C50 represents the concentration of peptide required for half-maximal recovery of HLA class I molecules.
Table 2: Cytotoxic T Lymphocyte (CTL) Activity against Pol (476-484)
| Study Cohort | Effector:Target (E:T) Ratio | Target Cells | Assay | % Specific Lysis | Reference |
| HIV-infected donors | 5:1 | Peptide-pulsed BCL | 51Cr-release | 9-40% | [2] |
| Melanoma patients (control) | Not specified | Peptide-pulsed T2 cells | 51Cr-release | <10% (irrelevant peptide) | [6] |
| In vitro stimulated PBMCs | 20:1 | Peptide-pulsed T2 cells | 51Cr-release | ~67% (with CpG ODN 2006) | [7] |
Table 3: Frequency of Pol (476-484)-Specific T Cells
| Study Cohort | Assay | Mean Frequency (SFC/10^6 PBMC) | Notes | Reference |
| HIV Controllers (HIC) | ELISPOT | 7,546 ± 5,121 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |
| Chronically infected (viremic) | ELISPOT | 3,719 ± 3,455 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |
| Patients on HAART | ELISPOT | 758 ± 1,025 (total HIV-specific) | Pol (476-484) was one of the epitopes tested. | [3] |
SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells; HAART: Highly Active Antiretroviral Therapy.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Pol (476-484) are provided below.
HLA-Peptide Binding Assay (T2 Cell-Based)
This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A*02:01 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).
-
Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Peptide Preparation: Dissolve the synthetic Pol (476-484) peptide (ILKEPVHGV) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL). Further dilute the peptide in serum-free RPMI-1640 to desired concentrations.
-
Binding Assay:
-
Wash T2 cells twice with serum-free RPMI-1640.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Incubate 1 x 10^5 T2 cells with varying concentrations of the Pol (476-484) peptide in a 96-well plate for 18 hours at 37°C in a 5% CO2 incubator. Include a known high-affinity peptide as a positive control and a no-peptide or irrelevant peptide control.
-
Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Stain the cells with a phycoerythrin (PE)-conjugated anti-HLA-A2 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis: The binding affinity is determined by the increase in the mean fluorescence intensity (MFI) of HLA-A2 expression on the T2 cells. The concentration of peptide that induces half-maximal fluorescence intensity is the C50 value.
Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the Pol (476-484) epitope.
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive HIV-1 infected individuals. Stimulate the PBMCs with the Pol (476-484) peptide (1-10 µg/mL) in the presence of interleukin-2 (B1167480) (IL-2) for 7-10 days to generate effector CTLs.
-
Target Cell Preparation:
-
Use HLA-A*02:01-positive target cells, such as T2 cells or autologous B-lymphoblastoid cell lines (B-LCL).
-
Label the target cells with 100 µCi of 51Cr-sodium chromate (B82759) for 1 hour at 37°C.
-
Wash the cells three times with culture medium.
-
Pulse the labeled target cells with the Pol (476-484) peptide (1-10 µg/mL) for 1 hour at 37°C. Use unpulsed or irrelevant peptide-pulsed cells as negative controls.
-
-
Cytotoxicity Assay:
-
Co-culture the effector CTLs and 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells and medium only.
-
Maximum Release: CPM from wells with target cells and a detergent (e.g., 1% Triton X-100).
-
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of Pol (476-484)-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with RPMI-1640 containing 10% FBS.
-
Add freshly isolated PBMCs (2 x 10^5 cells/well) to the wells.
-
Stimulate the cells with the Pol (476-484) peptide (5-10 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide or irrelevant peptide).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (ALP) for 1 hour at room temperature.
-
Wash and add the BCIP/NBT substrate to develop the spots.
-
-
Data Analysis: Count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method identifies and quantifies Pol (476-484)-specific T cells based on their production of intracellular cytokines upon stimulation.
-
Cell Stimulation:
-
Stimulate 1-2 x 10^6 PBMCs with the Pol (476-484) peptide (1-5 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 5 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
-
Wash and permeabilize the cells with a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using flow cytometry software to gate on live, CD3+, CD8+ T cells and determine the percentage of cells producing specific cytokines.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of the Pol (476-484) epitope.
Figure 1: Antigen processing and presentation pathway of the HIV-1 Pol (476-484) epitope.
Figure 2: Typical experimental workflow for studying Pol (476-484)-specific T cell responses.
References
- 1. Transient Mobilization of Human Immunodeficiency Virus (HIV)-Specific CD4 T-Helper Cells Fails To Control Virus Rebounds during Intermittent Antiretroviral Therapy in Chronic HIV Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. HIV Immunology Database Search [hiv.lanl.gov]
- 5. USRE48522E1 - Survivin-derived peptides and uses thereof - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the HIV-1 Pol (476-484) Epitope: Sequence, Variants, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human immunodeficiency virus type 1 (HIV-1) Pol (476-484) cytotoxic T lymphocyte (CTL) epitope. It details the canonical amino acid sequence, describes known variants and their impact on immune recognition, outlines key experimental protocols for its study, and visualizes associated immunological pathways.
Core Epitope and Known Variants
The Pol (476-484) epitope, with the amino acid sequence Isoleucine-Leucine-Lysine-Glutamic acid-Proline-Valine-Histidine-Glycine-Valine (ILKEPVHGV) , is a well-characterized, HLA-A*0201-restricted CTL epitope derived from the HIV-1 reverse transcriptase. It serves as a critical target for the host immune system in infected individuals.[1][2][3][4][5][6][7]
Viral evolution under immune pressure leads to the emergence of escape variants that can alter CTL recognition and impact disease progression. Several variants of the Pol (476-484) epitope have been identified through sequencing of viral isolates from HIV-1 infected individuals. These variations can affect the peptide's binding affinity to the HLA-A*0201 molecule and its recognition by the T-cell receptor (TCR).
Tabulated Data of Pol (476-484) Variants
The following table summarizes known variants of the ILKEPVHGV epitope, detailing the amino acid substitution and any available data on their binding affinity to HLA-A*0201 and observed immunogenicity.
| Variant Designation | Amino Acid Sequence | Substitution | Relative HLA-A0201 Binding Affinity | Immunogenicity/CTL Recognition |
| Wild-Type (WT) | I L K E P V H G V | None | Reference | Elicits CTL responses in HLA-A0201+ individuals. |
| I1F | F L K E P V H G V | Isoleucine to Phenylalanine at position 1 | Similar to WT | May have altered recognition by WT-specific CTLs. |
| I1Y | Y L K E P V H G V | Isoleucine to Tyrosine at position 1 | Similar to or slightly higher than WT | Potentially more immunogenic than WT; can stimulate WT-specific CTLs. |
| E4D | I L K D P V H G V | Glutamic acid to Aspartic acid at position 4 | Similar to WT | Reduced or abolished recognition by WT-specific CTLs. |
| G8E | I L K E P V H E V | Glycine to Glutamic acid at position 8 | Similar to WT | Reduced or abolished recognition by WT-specific CTLs. |
Experimental Protocols for Epitope Characterization
The study of the Pol (476-484) epitope and its variants relies on a variety of immunological assays to assess CTL responses, peptide-MHC binding, and overall immunogenicity. Detailed methodologies for two key experiments are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T cells at the single-cell level. The following protocol is for the detection of Interferon-gamma (IFN-γ) released by Pol (476-484)-specific T cells upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate solution
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201+ HIV-1 infected individual
-
Synthetic ILKEPVHGV peptide and its variants
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 PBMCs to each well.
-
Stimulation: Add the synthetic peptides (wild-type or variants) to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add the BCIP/NBT substrate solution. Monitor for the appearance of dark purple spots.
-
Stopping the Reaction: Stop the reaction by washing the wells with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of CTLs. It quantifies the lysis of target cells by measuring the release of radioactive chromium from pre-loaded target cells.
Materials:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)
-
Effector cells (CTLs specific for Pol (476-484), either from a cell line or expanded from PBMCs)
-
Sodium Chromate (Na₂⁵¹CrO₄) solution
-
Synthetic ILKEPVHGV peptide and its variants
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1x10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Peptide Pulsing: Resuspend the target cells and incubate them with the synthetic peptides (wild-type or variants) at 10 µg/mL for 1 hour at 37°C.
-
Assay Setup:
-
Plate the peptide-pulsed target cells at 1x10^4 cells/well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Spontaneous Release Control: Target cells with medium only.
-
Maximum Release Control: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting: Centrifuge the plate again and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing Key Processes
To better understand the experimental and biological processes involved in the study of the Pol (476-484) epitope, the following diagrams have been generated using the DOT language.
Experimental Workflow for CTL Assays
Caption: Workflow for ELISpot and Chromium-51 Release Assays.
TCR Signaling Pathway upon Epitope Recognition
The recognition of the Pol (476-484) epitope presented by HLA-A*0201 on an infected cell by a specific CTL initiates a complex intracellular signaling cascade, leading to T-cell activation and effector functions.
Caption: TCR Signaling Cascade upon Pol (476-484) Recognition.
This guide provides a foundational understanding of the HIV-1 Pol (476-484) epitope, its variants, and the methodologies used for its investigation. This information is crucial for the design of novel vaccine candidates and immunotherapies aimed at eliciting effective and durable CTL responses against HIV-1. Further research into the structural basis of TCR recognition of these variants and the functional consequences of escape mutations will be pivotal in advancing these efforts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Specific roles of each TCR hemichain in generating functional chain-centric TCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. The complex and specific pMHC interactions with diverse HIV-1 TCR clonotypes reveal a structural basis for alterations in CTL function for Scientific Reports - IBM Research [research.ibm.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of the HIV-1 Pol (476-484) Epitope in Cytotoxic T-Lymphocyte Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the HIV-1 Pol (476-484) epitope, a critical target for the host's cytotoxic T-lymphocyte (CTL) response. We will explore its immunological significance, the dynamics of CTL recognition and viral escape, and the experimental methodologies used to investigate these phenomena. This guide is intended to serve as a comprehensive resource for researchers in immunology, virology, and vaccine development.
Introduction to the Pol (476-484) Epitope
The Pol (476-484) epitope, with the amino acid sequence Ile-Leu-Lys-Glu-Pro-Val-His-Gly-Val (ILKEPVHGV) , is a well-characterized and immunodominant CTL epitope located within the reverse transcriptase (RT) region of the HIV-1 Pol protein.[1][2][3] It is presented by the human leukocyte antigen (HLA) class I molecule HLA-A0201, one of the most common HLA alleles in diverse human populations.[1][2][4] This epitope, also referred to as IV9, is a key target for the CD8+ T-cell response in HLA-A0201-positive individuals infected with HIV-1.[1][3]
The CTL response to HIV-1 is a crucial component of the immune system's effort to control viral replication.[5][6] Understanding the interplay between specific epitopes like Pol (476-484) and the CTLs that recognize them is vital for the development of effective immunotherapies and vaccines.
Immunogenicity and Antigen Presentation
The Pol (476-484) epitope is frequently recognized by CTLs in HIV-1-infected individuals expressing the HLA-A*0201 allele.[5] However, its presentation on the surface of infected cells is significantly less efficient compared to other immunodominant epitopes, such as the Gag (77-85) epitope (SLYNTVATL).[7][8]
Several factors contribute to the lower surface density of Pol (476-484)-HLA-A*0201 complexes:
-
Protein Abundance: The Gag p17 protein, from which the Gag (77-85) epitope is derived, is produced in significantly higher quantities than the Pol polyprotein.[7]
-
Proteasomal Processing: The C-terminal cleavage of the Pol (476-484) epitope by the proteasome is less efficient than that of the Gag (77-85) epitope.[7]
-
TAP Translocation: The transporter associated with antigen processing (TAP) has a lower binding efficiency for the Pol (476-484) epitope and its precursors compared to those of the Gag (77-85) epitope.[7]
Despite its lower presentation, the Pol (476-484) epitope can still induce potent CTL responses.[7] This suggests that even a low density of this epitope on the cell surface is sufficient for T-cell recognition and activation.
Antigen Processing and Presentation Pathway
The following diagram illustrates the general pathway for the processing and presentation of intracellular viral antigens, such as the Pol (476-484) epitope, on MHC class I molecules.
Caption: Antigen processing and presentation of the HIV-1 Pol (476-484) epitope.
CTL Response and Viral Escape
The CTL response to the Pol (476-484) epitope plays a role in controlling HIV-1 replication.[5] However, the virus can evade this immune pressure through the selection of escape mutations within the epitope sequence.[1][3] These mutations can interfere with various stages of the immune recognition process, including:
-
MHC Binding: Alterations in the amino acid sequence can reduce the binding affinity of the peptide to the HLA-A*0201 molecule.
-
TCR Recognition: Mutations can disrupt the interaction between the peptide-MHC complex and the T-cell receptor (TCR) of Pol (476-484)-specific CTLs.
The emergence of escape mutations is a significant challenge for the immune control of HIV-1 and for the development of T-cell-based vaccines.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Pol (476-484) epitope.
Table 1: Epitope Characteristics
| Characteristic | Value | Reference |
| Sequence | ILKEPVHGV | [1] |
| Length | 9 amino acids | [1] |
| Source Protein | HIV-1 Reverse Transcriptase (Pol) | [1] |
| HLA Restriction | HLA-A*0201 | [1][4] |
Table 2: Antigen Presentation and CTL Recognition
| Parameter | Pol (476-484) | Gag (77-85) | Reference |
| Molecules per infected cell | ~12 | ~400 | [8] |
| Recognition by CTLs in HLA-A*0201+ individuals | Frequent | Frequent | [5][10] |
Experimental Protocols
The study of the Pol (476-484) epitope and the CTL response it elicits involves a range of sophisticated immunological assays. Below are detailed methodologies for key experiments.
Epitope Mapping with Peptide Pools
This method is used to identify specific T-cell epitopes from a large number of potential peptides.
Principle: Peripheral blood mononuclear cells (PBMCs) from an HIV-1 infected individual are stimulated with pools of overlapping peptides spanning a protein of interest. A positive response in a pool indicates the presence of an epitope within that pool, which is then further narrowed down by testing individual peptides.
Protocol:
-
Peptide Synthesis: Synthesize overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire HIV-1 Pol protein.
-
PBMC Isolation: Isolate PBMCs from whole blood of an HLA-A*0201-positive, HIV-1-infected donor using Ficoll-Paque density gradient centrifugation.
-
Peptide Pooling: Arrange peptides into a matrix of pools, such that each peptide is present in two distinct pools.
-
Cell Stimulation: Culture PBMCs in 96-well plates and stimulate with individual peptide pools. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Readout Assay: After an appropriate incubation period, assess the T-cell response using an ELISpot assay to detect IFN-γ production or intracellular cytokine staining (ICS) followed by flow cytometry.
-
Data Analysis: Identify positive pools and deconvolve the matrix to pinpoint the individual peptide(s) responsible for the T-cell activation.
Chromium (⁵¹Cr) Release Assay for Cytotoxicity
This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
Principle: Target cells (e.g., HLA-A*0201-expressing B-lymphoblastoid cell line) are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.
Protocol:
-
Target Cell Preparation: Label target cells with Na₂⁵¹CrO₄.
-
Peptide Pulsing: Incubate the labeled target cells with the Pol (476-484) peptide (ILKEPVHGV) to allow for binding to HLA-A*0201 molecules. Use an irrelevant peptide as a negative control.
-
Effector Cell Preparation: Isolate Pol (476-484)-specific CTLs from an infected donor, often by in vitro stimulation and expansion.
-
Co-culture: Mix the effector CTLs and peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours to allow for CTL-mediated lysis.
-
Quantification: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Determine spontaneous release (target cells with media only) and maximum release (target cells with detergent).
-
Calculate the percentage of specific lysis: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
-
Experimental Workflow for CTL Epitope Analysis
The following diagram outlines a typical workflow for the identification and characterization of a CTL epitope like Pol (476-484).
Caption: A typical experimental workflow for CTL epitope discovery and analysis.
Conclusion
The HIV-1 Pol (476-484) epitope is a crucial target of the CTL response in HLA-A*0201-positive individuals. While its presentation on infected cells is less efficient than that of some other immunodominant epitopes, it still elicits a significant immune response that contributes to the control of viral replication. The study of this epitope has provided valuable insights into the mechanisms of antigen processing, CTL recognition, and viral escape. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of novel immunotherapies and vaccines aimed at eliciting effective and durable T-cell immunity against HIV-1.
References
- 1. IV9 (476-484), HIV-1 RT Epitope - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Clustered Mutations in HIV-1 Gag Are Consistently Required for Escape from Hla-B27–Restricted Cytotoxic T Lymphocyte Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally processed viral peptides recognized by cytotoxic T lymphocytes on cells chronically infected by human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Within-Epitope Interactions Can Bias CTL Escape Estimation in Early HIV Infection [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
The Intricacies of Antigenic Recognition: A Technical Guide to the Natural Processing and Presentation of the HIV Pol (476-484) Epitope
For Immediate Release
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms governing the processing and presentation of the immunodominant HIV-1 Pol (476-484) epitope, ILKEPVHGV. This epitope is a critical target for cytotoxic T lymphocyte (CTL) responses in individuals with the HLA-A*0201 allele. Understanding the precise pathway from viral protein to cell surface presentation is paramount for the development of effective immunotherapies and vaccines against HIV-1. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, virology, and vaccine design.
Introduction
The HIV-1 reverse transcriptase (RT) is a key viral enzyme and a major source of antigenic peptides for recognition by the host immune system. The Pol (476-484) epitope is a well-characterized, HLA-A*0201-restricted peptide that elicits potent CD8+ T cell responses. The efficiency of its presentation on the surface of infected cells is a determining factor in the efficacy of CTL-mediated clearance. This guide will delve into the key stages of its processing, from proteasomal degradation of the precursor protein to its transport into the endoplasmic reticulum, trimming, and final loading onto MHC class I molecules.
Quantitative Analysis of Pol (476-484) Presentation
The number of Pol (476-484) epitope-MHC class I complexes on the surface of an infected cell is a critical determinant of its recognition by CTLs. Quantitative studies have revealed a relatively low abundance of this specific epitope compared to other immunodominant HIV-1 peptides.
| Parameter | Value | Cell Line | Reference |
| Molecules per infected cell | ~12 | Jurkat-A2 | [1] |
| Comparison with Gag p17 (77-85) | Gag p17 (77-85) is presented at a much higher density (~400 molecules per cell) | Jurkat-A2 | [1][2] |
| CD8+ T cells binding Pol tetramer | Mean of 3,402 ± 280 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |
| CD8+ T cells binding Gag tetramer | Mean of 8,236 ± 947 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |
| IFN-γ producing CD8+ T cells (in response to Pol peptide) | 165 ± 48 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |
| IFN-γ producing CD8+ T cells (in response to Gag peptide) | 1,085 ± 419 per 10^6 CD8+ T cells | HIV-1-infected patients (HLA-A02) | [3] |
The Canonical MHC Class I Antigen Processing and Presentation Pathway
The generation and presentation of the Pol (476-484) epitope follow the classical MHC class I pathway. This multi-step process ensures that endogenous antigens, such as viral proteins synthesized within the cell, are displayed for surveillance by CD8+ T cells.
Caption: The MHC Class I processing pathway for the HIV Pol (476-484) epitope.
The processing of the HIV Pol protein is initiated in the cytosol by the proteasome, which degrades the viral protein into smaller peptide fragments. These peptides, including precursors to the Pol (476-484) epitope, are then translocated into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[2] The presentation of this epitope is TAP-dependent, as it is not achieved in TAP-deficient cells.[2] Within the ER, peptides may undergo further N-terminal trimming by ER aminopeptidases (ERAP) to achieve the optimal length for binding to MHC class I molecules.[4][5] The final Pol (476-484) epitope is then loaded onto newly synthesized HLA-A*0201 molecules. The stable peptide-MHC complex is transported through the Golgi apparatus to the cell surface for recognition by specific CD8+ T cells.
Cross-Presentation of Exogenous Pol (476-484)
In the context of vaccines, particularly those utilizing lipopeptides, the Pol (476-484) epitope can be presented through a cross-presentation pathway in professional antigen-presenting cells (APCs) like dendritic cells (DCs).
Caption: Cross-presentation pathway of a Pol lipopeptide vaccine candidate.
Studies using a longer lipopeptide containing the Pol (476-484) epitope have shown that it is internalized by dendritic cells via endocytosis.[6][7] The presentation of this lipopeptide is sensitive to proteasome inhibitors like epoxomicin, indicating that it gains access to the cytosol for proteasomal degradation.[6][7] This is a key feature of the "cytosolic" cross-presentation pathway. In contrast, its presentation is not inhibited by monensin, an inhibitor of endosomal acidification, suggesting a pathway distinct from endosomal processing for MHC class I loading.[6]
Experimental Protocols
A variety of immunological assays are employed to study the processing and presentation of the Pol (476-484) epitope. Below are detailed methodologies for key experiments.
CTL Recognition Assay (Chromium-51 Release Assay)
This assay measures the ability of Pol (476-484)-specific CTLs to lyse target cells presenting the epitope.
-
Target Cell Preparation:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are labeled with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
After washing, cells are pulsed with varying concentrations of the Pol (476-484) peptide (e.g., 1 µg/mL) or an irrelevant control peptide for 1 hour at 37°C.
-
-
Effector Cell Co-culture:
-
Pol (476-484)-specific CTL clones are added to the peptide-pulsed target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
The co-culture is incubated for 4-6 hours at 37°C.
-
-
Measurement of Lysis:
-
The supernatant is harvested, and the amount of ⁵¹Cr released from lysed cells is measured using a gamma counter.
-
Specific lysis is calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100. Spontaneous release is measured from target cells incubated without effectors, and maximum release is determined by lysing target cells with detergent.[8][9]
-
ELISpot Assay for IFN-γ Secretion
This highly sensitive assay quantifies the number of epitope-specific T cells based on their cytokine secretion.
-
Plate Preparation:
-
A 96-well PVDF membrane plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
The plate is washed and blocked with sterile medium containing 10% fetal bovine serum.
-
-
Cell Incubation:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells are added to the wells.
-
The Pol (476-484) peptide (e.g., 10 µg/mL) or control peptides are added to stimulate the cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.[10]
-
The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection and Analysis:
-
After incubation, cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added.
-
Streptavidin-alkaline phosphatase and a substrate are subsequently added to develop colored spots, each representing an IFN-γ-secreting cell.
-
The spots are counted using an automated ELISpot reader.
-
MHC-Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T cells.
-
Cell Staining:
-
PBMCs or cultured T cells are incubated with a phycoerythrin (PE)-labeled HLA-A*0201/Pol (476-484) tetramer complex for 30 minutes at 37°C.
-
An irrelevant tetramer (e.g., HLA-A*0201 with an unrelated peptide) is used as a negative control.[3]
-
Cells are then stained with fluorescently labeled antibodies against T cell surface markers, such as CD8 and CD3.
-
-
Flow Cytometric Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
A gate is set on the CD8+ T cell population, and the percentage of cells that bind to the Pol (476-484) tetramer is determined.[3]
-
Caption: Workflow of common experimental approaches to study Pol (476-484) immunogenicity.
Conclusion
The natural processing and presentation of the HIV-1 Pol (476-484) epitope is a complex and tightly regulated process that is crucial for the adaptive immune response to the virus. While it represents a key target for CTLs, its relatively low level of presentation highlights the challenges in eliciting a robust and sustained immune response. The methodologies and data presented in this guide provide a framework for further research into optimizing the immunogenicity of this and other viral epitopes for the development of novel therapeutic and prophylactic strategies against HIV-1. A thorough understanding of these fundamental immunological pathways will continue to be a cornerstone of rational vaccine design.
References
- 1. Naturally processed viral peptides recognized by cytotoxic T lymphocytes on cells chronically infected by human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) CD8+ T-Lymphocyte Reactivity during Combination Antiretroviral Therapy in HIV-1-Infected Patients with Advanced Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Human Immunodeficiency Virus Vaccinal Lipopeptides Follow Different Cross-Presentation Pathways in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and ex vivo evaluation of a multi-epitope heparinase vaccine for various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the HIV-1 Pol (476-484) Peptide in Complex with HLA-A*0201: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural and immunological characteristics of the human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT) derived peptide, Pol (476-484), in complex with the human leukocyte antigen (HLA)-A0201 molecule. This complex is a critical target for cytotoxic T-lymphocyte (CTL) responses in HIV-infected individuals positive for the HLA-A0201 allele. This document is intended for researchers, scientists, and professionals in the fields of immunology, virology, and drug development.
While a specific crystal structure for the Pol (476-484) peptide bound to HLA-A0201 is not publicly available in the Protein Data Bank (PDB), extensive research on this immunodominant epitope allows for a detailed structural and functional analysis based on homology modeling and a wealth of experimental data. The Pol (476-484) peptide, with the amino acid sequence ILKEPVHGV, is frequently utilized as a positive control in HLA-A0201 binding assays due to its high affinity.[1]
Peptide and MHC Molecule Characteristics
The Pol (476-484) peptide is a nine-amino-acid epitope derived from the HIV-1 reverse transcriptase protein.[2] It is recognized as a dominant epitope in the context of the HLA-A0201 allele, a common human class I MHC molecule.[2][3] The interaction between this peptide and HLA-A0201 is a prerequisite for its presentation to and recognition by CD8+ T-cells, which are crucial for controlling viral replication.
Structural Insights from Homology Modeling
Based on numerous crystal structures of other peptides in complex with HLA-A0201, a structural model of the Pol (476-484)-HLA-A0201 complex can be generated. In this model, the peptide would be anchored into the binding groove of the HLA-A0201 heavy chain. The primary anchor residues of the peptide are expected to be Leucine at position 2 (P2) and Valine at position 9 (P9), which fit into the B and F pockets of the HLA-A0201 binding groove, respectively. The side chains of the central peptide residues (P3-P8) are solvent-exposed and available for interaction with the T-cell receptor (TCR).
Quantitative Data Summary
The binding affinity of the Pol (476-484) peptide to HLA-A*0201 is a key determinant of its immunogenicity. While specific dissociation constants can vary between experimental setups, it is consistently shown to have a high binding affinity.
| Peptide | Sequence | Reported HLA-A*0201 Binding Affinity | Reference(s) |
| HIV-1 Pol | ILKEPVHGV | High | [1] |
| HIV-1 Gag | SLYNTVATL | Moderate to High | |
| Influenza M1 | GILGFVFTL | High |
Note: "High" and "Moderate" are qualitative descriptors based on comparative studies. Specific quantitative data (e.g., IC50, Kd) can be found in the cited literature.
Experimental Protocols
The determination of the crystal structure of a peptide-MHC complex involves several key steps, from protein production to X-ray diffraction.
Protein Expression and Purification
The HLA-A*0201 heavy chain and β2-microglobulin (β2m) are typically expressed as inclusion bodies in Escherichia coli.[4]
In Vitro Refolding of the pMHC Complex
The peptide-MHC complex is refolded in vitro from the denatured heavy chain, β2m, and the synthetic Pol (476-484) peptide.[4][5]
Crystallization
The purified and concentrated pMHC complex is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.[4]
X-ray Diffraction Data Collection and Structure Determination
Crystals are cryo-protected and subjected to X-ray diffraction at a synchrotron source.[4][5] The resulting diffraction data is processed to determine the three-dimensional structure of the complex.
Visualization of Workflows and Pathways
To aid in the conceptual understanding of the experimental and biological processes, the following diagrams are provided.
Conclusion
The Pol (476-484)-HLA-A*0201 complex remains a cornerstone for understanding HIV-1 immunopathology and for the development of T-cell-based vaccines and immunotherapies. While a dedicated crystal structure would provide ultimate atomic-level detail, the existing body of research offers a robust framework for its structural and functional analysis. Further investigation into the TCR repertoire that recognizes this complex will be pivotal in designing more effective therapeutic strategies against HIV-1.
References
- 1. Structures of HLA-A*1101 complexed with immunodominant nonamer and decamer HIV-1 epitopes clearly reveal the presence of a middle, secondary anchor residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale molecular dynamics simulations of HLA-A*0201 complexed with a tumor-specific antigenic peptide: can the alpha3 and beta2m domains be neglected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
Conservation of the HIV-1 Pol (476-484) Epitope: A Technical Guide for Researchers
An In-depth Analysis of the ILKEPVHGV Cytotoxic T-Lymphocyte Epitope Across HIV-1 Clades
This technical guide provides a comprehensive overview of the Human Immunodeficiency Virus Type 1 (HIV-1) Pol (476-484) cytotoxic T-lymphocyte (CTL) epitope for researchers, scientists, and drug development professionals. The Pol (476-484) epitope, with the consensus sequence ILKEPVHGV , is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA) allele A*02:01[1][2]. Its high degree of conservation across various HIV-1 clades makes it a subject of intense interest for the development of broadly effective immunotherapies and vaccines[3].
Quantitative Conservation Analysis
The Pol (476-484) epitope is located within the reverse transcriptase (RT) domain of the Pol protein, a critical enzyme for the viral life cycle. Mutations in this region can carry a significant fitness cost to the virus, contributing to the epitope's conservation[4]. The analysis of sequence conservation is paramount for vaccine design, as it helps identify targets that are less likely to mutate and escape immune recognition.
Quantitative analysis of epitope conservation is typically performed using the Los Alamos National Laboratory (LANL) HIV Sequence Database, a comprehensive and curated repository of HIV genetic sequences[5][6]. The data presented below is a representative summary derived from analyses of thousands of sequences from the LANL database, illustrating the prevalence of the consensus epitope and its common variants across major HIV-1 clades.
| HIV-1 Clade | Consensus Sequence (ILKEPVHGV) Conservation (%) | Main Variant(s) | Variant Frequency (%) |
| Clade A | ~90% | IL KEPVHGV | ~5% |
| Clade B | >95% | IL KEPVHGV | ~2% |
| Clade C | ~85% | IL KEPVHGV, ILKEPI HGV | ~10%, ~3% |
| Clade D | ~92% | IL KEPVHGV | ~4% |
| CRF01_AE | ~94% | IL KEPVHGV | ~3% |
| CRF02_AG | ~88% | IL KEPVHGV | ~7% |
Note: The percentages are approximate and intended for illustrative purposes. For the most current data, direct analysis using the tools at the LANL HIV Sequence Database is recommended.
Experimental Protocols and Methodologies
Verifying the immunogenicity and conservation of the Pol (476-484) epitope involves a combination of computational analysis and laboratory experimentation.
In Silico Conservation Analysis Workflow
This workflow outlines the computational process for determining epitope conservation using public sequence databases.
Interferon-Gamma (IFN-γ) ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of antigen-specific T-cells by measuring their cytokine secretion, typically IFN-γ[7][8].
Objective: To determine the number of T-cells from an HIV-infected donor that recognize and respond to the Pol (476-484) epitope.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
Synthetic Pol (476-484) peptide (e.g., ILKEPVHGV) of high purity (>95%).
-
Complete RPMI-1640 medium.
-
Positive control (e.g., Phytohaemagglutinin, PHA) and negative control (e.g., DMSO vehicle).
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate.
-
BCIP/NBT substrate solution.
-
Automated ELISpot reader.
Protocol:
-
Plate Preparation: Pre-coated plates are washed with sterile PBS to remove any preservatives. Wells are then blocked with complete medium for at least 30 minutes to prevent non-specific binding.
-
Cell Plating: Cryopreserved or fresh PBMCs are counted and plated at a concentration of 2x10^5 to 3x10^5 cells per well[9].
-
Antigen Stimulation:
-
Test Wells: The Pol (476-484) peptide is added to the respective wells at a final concentration of 1-10 µg/mL.
-
Negative Control: An equivalent volume of the peptide solvent (e.g., 0.45% DMSO) is added to control wells[8].
-
Positive Control: PHA is added to separate wells to confirm cell viability and functionality[8].
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 humidified incubator for 18-24 hours.
-
Detection:
-
Development:
-
Following a final wash, the BCIP/NBT substrate is added. This results in the formation of dark purple spots at the sites of IFN-γ secretion.
-
The reaction is stopped by washing with tap water once spots are clearly visible (typically 10-20 minutes)[7].
-
-
Analysis: Plates are dried completely, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
T-Cell Recognition and Signaling Pathway
Recognition of the Pol (476-484) epitope presented by an HLA-A2 molecule on the surface of an infected cell by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its effector functions.
The interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the associated CD3 chains by the kinase Lck. This event serves as the primary ignition point for the entire downstream signaling pathway, culminating in cytokine production and cytotoxicity.
Conclusion
The HIV-1 Pol (476-484) epitope, ILKEPVHGV, represents a critical target for the cellular immune response. Its high degree of conservation across major viral clades underscores its potential as a core component of a global HIV vaccine. The methodologies described herein—from in silico analysis to sensitive immunological assays like ELISpot—provide a robust framework for evaluating this and other candidate epitopes. A thorough understanding of its conservation, immunogenicity, and the signaling pathways it triggers is essential for the continued development of novel strategies to combat the HIV pandemic.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. HIV Databases [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Consensus Sequences for Gag and Pol Introduced into HIV-1 Clade B Laboratory Strains Differentially Influence the Impact of Point Mutations Associated with Immune Escape and with Drug Resistance on Viral Replicative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Evolutionary Analysis of HIV-1 Pol Proteins Reveals Representative Residues for Viral Subtype Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rev Protein Diversity in HIV-1 Group M Clades | MDPI [mdpi.com]
Initial Characterization of T-cell Receptors Specific for HIV-1 Pol (476-484): A Technical Guide
This technical guide provides an in-depth overview of the initial characterization of T-cell receptors (TCRs) specific for the human immunodeficiency virus type 1 (HIV-1) Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV. This epitope is a well-established, HLA-A2-restricted, immunodominant target for cytotoxic T-lymphocytes (CTLs) and is frequently utilized as a positive control in immunological assays due to its high binding affinity for HLA-A2.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and T-cell-based therapeutics.
Quantitative Data Summary
The binding affinity and kinetics of TCRs are critical parameters in determining the potency and specificity of a T-cell response. While the Pol (476-484) peptide is widely used, detailed quantitative characterization of a large panel of specific TCRs is not extensively documented in publicly available literature. However, key data for a representative TCR have been published and are summarized below.
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (KD) | 5.6 µM (± 0.4) | Surface Plasmon Resonance (SPR) | [4] |
| Half-life (t1/2) | -7.16 s | Surface Plasmon Resonance (SPR) | [4] |
| Association Rate (ka) | 12 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | [4] |
| Dissociation Rate (kd) | 0.67 s-1 (± 0.08) | Surface Plasmon Resonance (SPR) | [4] |
Experimental Protocols
The characterization of Pol (476-484) specific T-cells and their TCRs involves a series of established immunological assays. The following sections detail the methodologies for key experiments.
Generation of HIV-1 Pol (476-484) Specific CTL Lines
Polyspecific CTL lines can be generated by co-culturing peripheral blood mononuclear cells (PBMCs) from HIV-1-infected, HLA-A2-positive individuals with irradiated autologous PHA blasts. To generate CTLs specific for the Pol epitope, the co-culture is performed with irradiated autologous PHA blasts that have been pre-incubated with the synthetic Pol (476-484) peptide.
Protocol:
-
Isolate PBMCs from HLA-A2+, HIV-1+ donors.
-
Generate autologous PHA blasts by stimulating a portion of the PBMCs with phytohemagglutinin (PHA).
-
Irradiate the PHA blasts to prevent proliferation.
-
Pulse the irradiated PHA blasts with 10 µM of the synthetic Pol (476-484) peptide for 2 hours at 37°C.[5]
-
Co-culture the remaining PBMCs with the peptide-pulsed PHA blasts.
-
Supplement the co-culture with recombinant human IL-2 (20 U/ml) every third day.[5]
-
Add fresh, irradiated, peptide-pulsed PHA blasts every tenth day to restimulate the CTLs.[5]
-
After approximately 20 days of co-culture, the CTLs can be used for functional assays.[5]
Peptide-MHC Binding and Stability Assay (T2 Cell Assay)
This assay evaluates the binding affinity and stability of the Pol (476-484) peptide to HLA-A*0201 molecules. T2 cells are used, which are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A2 molecules unless stabilized by an external peptide.
Protocol:
-
Culture T2 cells in RPMI 1640 medium supplemented with 5% FCS and antibiotics.[6]
-
Incubate the T2 cells with varying concentrations of the Pol (476-484) peptide (typically 10 µg/ml) for 2 hours.[6]
-
As a positive control, use a known high-affinity HLA-A2 binding peptide.
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled anti-HLA-A2 antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface. A higher MFI indicates stronger peptide binding and stabilization of the HLA-A2 molecule.[1][3]
Cytotoxicity Assays
These assays measure the ability of Pol (476-484) specific CTLs to kill target cells presenting the cognate peptide.
Chromium-51 (51Cr) Release Assay:
-
Label target cells (e.g., T2 cells or autologous B-cells) with 51Cr.
-
Pulse the labeled target cells with the Pol (476-484) peptide (typically 10-20 µg/ml) for 2-4 hours.[1][2][7][8]
-
Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios.[2][9]
-
After a 4-hour incubation, centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis.
Calcein-AM Release Assay:
-
Label target cells with Calcein-AM.[1]
-
Pulse the labeled target cells with the Pol (476-484) peptide (20 µg/ml).[1]
-
Co-culture with effector CTLs at different E:T ratios.[1]
-
After incubation, measure the fluorescence of the supernatant. The release of calcein (B42510) from lysed cells results in a decrease in fluorescence.
T-Cell Activation and Function Assays
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ:
-
Coat a 96-well nitrocellulose-bottomed plate with an anti-IFN-γ capture antibody.
-
Add enriched CD8+ T-cells to the wells.[6]
-
Add peptide-presenting cells (e.g., T2 cells pulsed with 10 µg/ml Pol (476-484) peptide).[6]
-
Incubate for 24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add a streptavidin-enzyme conjugate, followed by a substrate to develop colored spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting T-cell.[1][2][6][9]
Intracellular Cytokine Staining (ICS) and Flow Cytometry:
-
Stimulate PBMCs or isolated CD8+ T-cells with Pol (476-484) peptide-pulsed antigen-presenting cells for several hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.[10]
-
Stain the cells for surface markers (e.g., CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).[7]
-
Analyze the cells by flow cytometry to determine the percentage of CD8+ T-cells producing specific cytokines in response to the peptide.[6][10]
Tetramer/Multimer Staining:
-
Synthesize fluorescently labeled pMHC tetramers consisting of four HLA-A2 molecules each folded with the Pol (476-484) peptide, all bound to a streptavidin core.
-
Incubate PBMCs or isolated T-cells with the Pol (476-484) tetramer.[7]
-
Co-stain with antibodies against surface markers like CD8.
-
Analyze by flow cytometry to directly enumerate the frequency of Pol (476-484) specific CD8+ T-cells.[6][7][11]
Visualizations
Experimental Workflow for Characterization of Pol (476-484) Specific T-Cells
Caption: Workflow for isolating and characterizing Pol (476-484) specific T-cells.
Generalized T-Cell Receptor Signaling Pathway
Caption: Generalized TCR signaling cascade upon pMHC engagement.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characterization of T-cell responses against IκBα in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different affinity windows for virus and cancer-specific T-cell receptors – implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-specific T Cell Cytotoxicity Mediated by RANTES Via the Chemokine Receptor CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inflammation induced PD-L1-specific T cells [cell-stress.com]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Landscape mapping of shared antigenic epitopes and their cognate TCRs of tumor-infiltrating T lymphocytes in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pol (476-484) Epitope Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of the Pol (476-484) epitope peptide. This peptide, derived from the HIV-1 reverse transcriptase, is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope with the amino acid sequence Ile-Leu-Lys-Glu-Pro-Val-His-Gly-Val (ILKEPVHGV) or in some variants Ile-Leu-Leu-Glu-Pro-Val-His-Gly-Val (ILLEPVHGV). These protocols are intended to guide researchers in producing high-purity Pol (476-484) peptide for use in immunological research and therapeutic development.
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters for Pol (476-484) Peptide
| Parameter | Typical Value/Method | Notes |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu chemistry is the standard approach.[1][2] |
| Resin | Rink Amide Resin | To obtain a C-terminal amide, which is common for MHC-binding peptides.[3] |
| Coupling Reagents | HCTU/DIPEA or HBTU/DIEA | Efficient activation of Fmoc-amino acids.[3] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard procedure for removing the Fmoc protecting group.[3][4] |
| Cleavage Cocktail | TFA/TIS/H2O (e.g., 95:2.5:2.5) | To cleave the peptide from the resin and remove side-chain protecting groups. |
| Purification Method | Reversed-Phase HPLC (RP-HPLC) | Gold standard for peptide purification.[5][6] |
| Stationary Phase | C18 silica | Commonly used for peptide separations due to its hydrophobicity.[5][6] |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent to improve peak shape.[5][6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic solvent for eluting the peptide.[5][6] |
| Expected Purity | >95% | Achievable with optimized HPLC conditions.[7] |
| Identity Confirmation | Mass Spectrometry (MALDI-TOF or LC-MS) | To verify the correct molecular weight of the synthesized peptide.[8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pol (476-484)
This protocol describes the manual synthesis of the Pol (476-484) peptide using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Start with Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 1-2 hours in a synthesis vessel.[4]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HCTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times).
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the Pol (476-484) sequence, starting from the C-terminal Valine and proceeding to the N-terminal Isoleucine.
5. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Pol (476-484) by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]
2. HPLC System Preparation:
-
Equilibrate the preparative RP-HPLC system equipped with a C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. Purification Run:
-
Inject the filtered crude peptide solution onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.[6]
-
Collect fractions corresponding to the major peptide peak.
4. Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Pool the fractions that meet the desired purity level (typically >95%).
5. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: Characterization of Pol (476-484) by Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for LC-MS or with a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI-TOF).
2. Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide.
-
Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the Pol (476-484) peptide to confirm its identity.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Pol (476-484).
Caption: Workflow for RP-HPLC Purification of Pol (476-484) Peptide.
Caption: Logical workflow for a T-cell stimulation assay using Pol (476-484).
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. csbio.com [csbio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Application Notes: T-Cell Stimulation Assays Using the HIV-1 Pol (476-484) Peptide
Introduction
T-cell stimulation assays are fundamental tools in immunology, crucial for elucidating the mechanisms of cellular immunity in response to pathogens, tumors, and vaccines.[1][2] These assays measure the activation, proliferation, and effector functions of T-cells following antigen-specific stimulation.[3] The Human Immunodeficiency Virus (HIV-1) reverse transcriptase peptide, Pol (476-484), with the amino acid sequence ILKEPVHGV, is a well-characterized, immunodominant epitope restricted to the HLA-A*0201 allele.[4][5] Due to its specificity and established role in HIV infection, this peptide is widely used in T-cell assays as a positive control in studies involving HIV, as a negative or irrelevant peptide control in studies of other antigens, and for validating and optimizing new T-cell assay protocols.[6][7][8]
These application notes provide detailed protocols for the most common T-cell assays—Intracellular Cytokine Staining (ICS), Enzyme-Linked Immunospot (ELISpot), and Chromium Release Assay—using the Pol (476-484) peptide.
T-Cell Activation Signaling Pathway
The stimulation of a CD8+ T-cell begins when its T-cell receptor (TCR) recognizes a specific peptide, such as Pol (476-484), presented by a Major Histocompatibility Complex (MHC) Class I molecule (e.g., HLA-A2) on the surface of an antigen-presenting cell (APC) or a target cell. This recognition, along with co-stimulatory signals, triggers a cascade of intracellular signaling events. This cascade leads to the activation of transcription factors, resulting in cytokine production (e.g., IFN-γ, TNF-α), proliferation, and the execution of cytotoxic functions.
References
- 1. viraxbiolabs.com [viraxbiolabs.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. genscript.com [genscript.com]
- 4. ashpublications.org [ashpublications.org]
- 5. JCI - Weak anti-HIV CD8+ T-cell effector activity in HIV primary infection [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Indoleamine 2,3-dioxygenase specific, cytotoxic T cells as immune regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: IFN-γ ELISpot Assay for Detection of Pol (476-484)-Specific T Cell Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. This application note provides a detailed protocol for detecting Interferon-gamma (IFN-γ) release from peripheral blood mononuclear cells (PBMCs) in response to the HIV-1 Pol (476-484) peptide epitope (sequence: ILKEPVHGV).[1][2] This assay is a critical tool for monitoring T cell immune responses in HIV research and vaccine development, as it can effectively enumerate antigen-specific T cells.[3][4]
I. Required Materials & Reagents
Equipment
-
Sterile 96-well PVDF membrane plates (e.g., Millipore MAIPS4510)[5]
-
Automated ELISpot reader or dissection microscope for spot counting
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipettes and sterile reagent reservoirs
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Laminar flow hood
Reagents & Consumables
-
Human IFN-γ ELISpot Kit:
-
Capture Antibody (e.g., Anti-Human IFN-γ mAb, 1-D1K)[5]
-
Biotinylated Detection Antibody (e.g., Anti-Human IFN-γ mAb, 7-B6-1-Biotin)[5]
-
Enzyme Conjugate (e.g., Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP))[5]
-
Substrate (e.g., BCIP/NBTplus or BioRad AP Conjugate Substrate Kit)[5]
-
-
Cells: Cryopreserved or freshly isolated human PBMCs
-
Peptide: HIV-1 Pol (476-484) peptide (ILKEPVHGV), purity >95%[6][7]
-
Controls:
-
Positive Control: Phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool)
-
Negative Control: Cell culture medium with peptide solvent (e.g., DMSO)[8]
-
-
Buffers & Media:
-
Sterile Phosphate Buffered Saline (PBS)[5]
-
Coating Buffer (Sterile PBS)
-
Wash Buffer (Sterile PBS + 0.05% Tween-20)
-
Cell Culture Medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (R10 Medium)[5]
-
35% or 70% Ethanol (B145695) (in sterile water) for plate pre-wetting[9][10]
-
II. Detailed Experimental Protocol
This protocol is structured over three days to ensure optimal results.
Day 1: Plate Coating
-
Pre-wet the Membrane: In a sterile hood, add 15 µL of 35% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute. This step ensures the membrane is properly humidified.[10]
-
Wash: Aspirate or decant the ethanol and immediately wash each well 3 times with 200 µL of sterile PBS. Do not allow the membrane to dry out after this step.[10]
-
Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody solution to each well.[10]
-
Incubate: Seal the plate and incubate overnight at 4°C.[10]
Day 2: Cell Stimulation
-
Prepare Cells: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing warm R10 medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh R10 medium. Perform a cell count and assess viability (should be >90%). Adjust the cell concentration to 2 x 10⁶ cells/mL in R10 medium. For optimal results, allow cells to rest overnight in the incubator before plating.[11]
-
Wash and Block Plate: Decant the coating antibody solution from the plate. Wash each well 3 times with 200 µL of sterile PBS.[12]
-
Block Non-Specific Binding: Add 200 µL of R10 medium to each well and incubate for at least 2 hours at 37°C to block non-specific protein binding.[10]
-
Prepare Stimulants:
-
Pol (476-484) Peptide: Dilute the peptide stock in R10 medium to a final working concentration (e.g., 1-10 µg/mL).
-
Positive Control (PHA): Dilute in R10 medium to a final concentration of 1-5 µg/mL.[8]
-
Negative Control: R10 medium, including the same final concentration of peptide solvent (e.g., DMSO) as the peptide wells.
-
-
Plate Cells and Stimulants: Decant the blocking medium from the plate. Add 100 µL of the cell suspension (containing 200,000 cells) to each well.[8][11]
-
Add Stimulants: Add 100 µL of the prepared stimulants (Pol peptide, PHA, or negative control medium) to the appropriate wells in duplicate or triplicate. The final volume in each well will be 200 µL.
-
Incubate: Cover the plate with a sterile lid and incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.[11] It is crucial not to disturb the plate during this incubation to ensure distinct spot formation.[13]
Day 3: Spot Development and Analysis
-
Cell Removal: Decant the cell suspension from the plate. Wash the wells 5-6 times with 200 µL of Wash Buffer (PBS + 0.05% Tween-20) to remove all cells.[4][12]
-
Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBS. Add 100 µL to each well and incubate for 2 hours at room temperature.[5][12]
-
Wash: Decant the detection antibody solution and wash the plate 5-6 times with Wash Buffer.
-
Add Enzyme Conjugate: Dilute the Streptavidin-ALP (or -HRP) conjugate (e.g., 1:1000) in PBS.[10] Add 100 µL to each well and incubate for 1 hour at room temperature.[5]
-
Final Wash: Decant the enzyme conjugate solution. Wash the plate 3 times with Wash Buffer, followed by 3 final washes with PBS only to remove any residual Tween-20.[10]
-
Develop Spots: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well. Monitor spot development closely, which typically takes 5-20 minutes. Stop the reaction when distinct spots appear.[10]
-
Stop Development: Stop the reaction by decanting the substrate and washing the plate thoroughly with deionized water.
-
Dry and Read: Invert the plate and gently tap to remove excess water. Let the plate air dry completely in the dark.[14] Count the spots using an automated ELISpot reader, which provides objective and reproducible counts.[15]
III. Data Presentation and Analysis
Results are expressed as Spot Forming Cells (SFC) per million PBMCs.[9] A positive response is typically defined as a spot count that is significantly higher than the negative control wells (e.g., at least 3 times the mean of negative control wells and a minimum of 10 spots).[8]
Table 1: Representative ELISpot Data
| Sample ID | Stimulant | Peptide Conc. (µg/mL) | Replicate 1 (SFC/2x10⁵ cells) | Replicate 2 (SFC/2x10⁵ cells) | Mean SFC per 10⁶ PBMCs |
| Donor 1 | Medium (Negative Control) | N/A | 4 | 6 | 25 |
| Donor 1 | PHA (Positive Control) | 5 | 452 | 488 | 2350 |
| Donor 1 | Pol (476-484) | 10 | 85 | 93 | 445 |
| Donor 2 | Medium (Negative Control) | N/A | 2 | 3 | 12.5 |
| Donor 2 | PHA (Positive Control) | 5 | 510 | 502 | 2530 |
| Donor 2 | Pol (476-484) | 10 | 7 | 9 | 40 |
IV. Visualization of Experimental Workflow
Caption: Figure 1: Workflow of the 3-day IFN-γ ELISpot Assay.
V. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | • Inadequate washing.[16] • Contaminated reagents or cells.[13] • Over-development with substrate.[16] • Too many cells per well.[14] | • Increase the number and vigor of wash steps.[16] • Ensure sterile technique and filter reagents if necessary. • Reduce substrate incubation time.[14] • Optimize cell number per well.[16] |
| No Spots or Weak Signal | • Inactive cells (e.g., poor viability after thawing). • Insufficient stimulation time.[16] • Incorrect antibody concentrations. • Low frequency of responding cells.[13] | • Ensure high cell viability (>90%). Allow cells to rest overnight after thawing. • Increase cell incubation time (up to 48 hours).[13] • Titrate capture and detection antibody concentrations. • Increase the number of cells plated per well.[17] |
| Fuzzy or Merged Spots | • Plate was moved during cell incubation.[13] • Over-stimulation of cells. • Incubation time was too long.[13] | • Ensure the incubator is stable and plates are not disturbed. • Optimize the concentration of the peptide or PHA.[16] • Reduce the cell incubation time.[13] |
| Inconsistent Results Between Wells | • Uneven cell distribution when plating.[16] • Pipetting errors. | • Gently mix cells before and during plating to ensure a homogenous suspension.[16] • Use calibrated pipettes and be careful during all liquid handling steps. |
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. The role of IFN-gamma Elispot assay in HIV vaccine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hiv-forschung.de [hiv-forschung.de]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 10. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 11. dovepress.com [dovepress.com]
- 12. Video: Use of Interferon-γ Enzyme-linked Immunospot Assay to Characterize Novel T-cell Epitopes of Human Papillomavirus [jove.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. High background ELISPOT | Abcam [abcam.com]
- 15. Image analysis and data management of ELISPOT assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Pol (476-484) Tetramer Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful tools for the detection and quantification of antigen-specific T-cells. This document provides detailed application notes and protocols for the use of Pol (476-484) tetramers in flow cytometry analysis. The HIV-1 reverse transcriptase peptide (Pol 476-484; ILKEPVHGV) is a well-characterized, immunodominant epitope restricted to the HLA-A*02:01 allele.[1][2][3][4] Pol (476-484) tetramers are frequently utilized in HIV research to enumerate HIV-specific CD8+ T-cells and are also employed as a negative or irrelevant control in studies focusing on other antigens in HLA-A2 positive individuals.[5][6][7]
These notes offer a comprehensive guide, including experimental protocols, data presentation, and visual diagrams to facilitate the successful application of this technique in your research.
Principle of Tetramer Staining
MHC class I tetramers are composed of four recombinant MHC molecules, each folded with a specific peptide, and conjugated to a fluorochrome. These complexes bind with high avidity to T-cell receptors (TCRs) that recognize the specific peptide-MHC (pMHC) complex.[1] This allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry. The Pol (476-484) tetramer specifically identifies CD8+ T-cells that recognize the ILKEPVHGV peptide presented by HLA-A*02:01 molecules.
Applications
-
Enumeration of HIV-specific CD8+ T-cells: Directly quantify the frequency of T-cells targeting the Pol (476-484) epitope in peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals.[3][4]
-
Monitoring Immune Responses: Track changes in the population of Pol (476-484) specific T-cells during the course of HIV infection or in response to therapeutic interventions and vaccines.
-
T-cell Phenotyping: In conjunction with other antibodies, characterize the memory and activation status of Pol (476-484) specific T-cells (e.g., using markers like CD45RA, CD45RO, CD28, CD62L).[1][5]
-
As a Control Reagent: For HLA-A2 positive individuals in studies of other diseases like cancer, the Pol (476-484) tetramer can serve as a well-defined negative or irrelevant control to assess non-specific binding.[5][6][7]
Data Presentation
The frequency of Pol (476-484) tetramer-positive CD8+ T-cells can vary significantly between individuals. The following table summarizes representative data from published studies.
| Patient Cohort | Cell Type | Frequency of Pol (476-484)+ of CD8+ T-cells | Reference |
| HIV-infected individual | PBMC | 1.14% | [4] |
| HIV-infected individual | PBMC | Not explicitly quantified, but used as a positive control for staining. | [1] |
| Melanoma Patient | PBMC | Used as an irrelevant control, staining was minimal/negative. | [5] |
| Renal Cell Carcinoma Patient | PBMC | Used as a negative control, showing no specific staining. | [6] |
Experimental Protocols
Materials
-
Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor.
-
PE- or APC-conjugated Pol (476-484)-HLA-A*02:01 Tetramer.
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-CD14 (as a dump channel), and a viability dye.
-
FACS Buffer: PBS with 0.1% BSA and 0.1% Sodium Azide.[8]
-
1% Paraformaldehyde in PBS (for fixation).
-
96-well round-bottom microtiter plates.
Protocol for Staining Cryopreserved PBMCs
-
Thawing of PBMCs:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI media.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and assess viability.
-
-
Cell Staining:
-
Aliquot 1-3 x 10^6 cells per well in a 96-well round-bottom plate.[8][9]
-
Centrifuge the plate at 700 x g for 3 minutes and discard the supernatant.[9]
-
Add the Pol (476-484) tetramer at the pre-titrated optimal concentration (a common starting point is a 1:40 or 1:300 dilution of the stock).[1][8]
-
Vortex gently and incubate at room temperature for 30 minutes in the dark.[8]
-
Wash the cells once with cold FACS buffer.
-
-
Surface Antibody Staining:
-
Viability Staining and Fixation:
-
If using a viability dye that is compatible with fixation, follow the manufacturer's instructions.
-
Resuspend the cells in 1% paraformaldehyde for fixation.[8]
-
Alternatively, resuspend in FACS buffer for immediate acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer. It is recommended to acquire a sufficient number of events to accurately identify rare populations.
-
Visualization of Experimental Workflow and Gating Strategy
Caption: Workflow for Pol (476-484) tetramer staining of PBMCs.
Caption: A typical gating strategy for identifying tetramer-positive T-cells.
T-Cell Recognition of Pol (476-484) Peptide
The specific recognition of the Pol (476-484) peptide by a CD8+ T-cell is mediated by the interaction between the T-cell receptor (TCR) and the peptide-MHC complex on the surface of an antigen-presenting cell (or in this case, the tetramer).
Caption: Interaction between a T-cell and a Pol (476-484) pMHC complex.
Concluding Remarks
The use of Pol (476-484) tetramers provides a robust and specific method for the analysis of HIV-specific CD8+ T-cells. Adherence to optimized protocols and a clear understanding of the principles of the technology are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of T-cell responses against IκBα in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rupress.org [rupress.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. eaglebio.com [eaglebio.com]
- 10. Inflammation induced PD-L1-specific T cells [cell-stress.com]
Application Note & Protocol: CTL Cytotoxicity Assay with Pol (476-484) Pulsed Target Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytotoxic T Lymphocytes (CTLs) are crucial components of the adaptive immune system, responsible for recognizing and eliminating virus-infected and tumor cells. The specificity of this recognition is mediated by the T-cell receptor (TCR) on CTLs, which binds to specific peptide antigens presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of target cells.[1][2][3] This application note provides a detailed protocol for assessing CTL-mediated cytotoxicity using target cells pulsed with the Pol (476-484) peptide.
The Pol (476-484) peptide, with the sequence ILKEPVHGV, is a well-characterized, immunodominant epitope from the Human Immunodeficiency Virus 1 (HIV-1) reverse transcriptase.[4][5][6] It is presented by the HLA-A*02:01 allele and is frequently used to stimulate and detect HIV-1-specific CD8+ T cells.[4] This assay is a valuable tool for evaluating the efficacy of potential immunotherapies, vaccines, and for studying the fundamental mechanisms of T-cell-mediated immunity.
This document outlines the principles of CTL cytotoxicity, provides detailed experimental protocols for target cell preparation and the cytotoxicity assay itself, and includes templates for data presentation and analysis.
Signaling Pathways in CTL-Mediated Cytotoxicity
CTLs eliminate target cells primarily through two distinct pathways, both culminating in the induction of apoptosis in the target cell.[1][7][8][9]
-
Perforin/Granzyme Pathway: Upon recognition of the peptide-MHC complex, CTLs release the contents of their cytotoxic granules into the immunological synapse. Perforin, a pore-forming protein, polymerizes in the target cell membrane, creating channels that allow granzymes (serine proteases) to enter the target cell cytoplasm.[1][8][9] Once inside, granzymes activate a caspase cascade, leading to DNA fragmentation and apoptosis.[8]
-
Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface.[1][8] Interaction of FasL with the Fas receptor (CD95) on the surface of the target cell initiates a death signal.[8][9] This leads to the recruitment of adaptor proteins like FADD and the activation of pro-caspase-8, which in turn activates downstream effector caspases, resulting in apoptosis.[8]
Experimental Workflow
The general workflow for a CTL cytotoxicity assay involves the preparation of effector and target cells, co-incubation, and subsequent measurement of target cell lysis.
Protocols
Materials and Reagents
-
Effector Cells:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor, either from a previously HIV-1 exposed individual or stimulated in vitro with Pol (476-484).
-
CTL cell line specific for Pol (476-484).
-
-
Target Cells:
-
T2 cells (an HLA-A*02:01+, TAP-deficient cell line that requires exogenous peptide for MHC-I surface expression).
-
-
Peptides:
-
Media and Buffers:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
-
Reagents for Cytotoxicity Assay (choose one method):
-
Chromium-51 Release Assay:
-
Sodium Chromate (⁵¹Cr).
-
1% Triton X-100 or 1M HCl for maximum release.
-
-
Flow Cytometry-Based Assay:
-
A viability dye (e.g., Propidium Iodide, 7-AAD).
-
A fluorescent cell tracer dye to label target cells (e.g., CFSE).
-
-
Experimental Procedure
1. Preparation of Target Cells
-
Culture T2 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the cells and wash twice with serum-free RPMI-1640.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI-1640.
-
Divide the cell suspension into two tubes:
-
Peptide-pulsed targets: Add Pol (476-484) peptide to a final concentration of 10 µg/mL.
-
Unpulsed/Irrelevant peptide control: Add an irrelevant control peptide at the same concentration or no peptide.
-
-
Incubate for 2 hours at 37°C with occasional mixing to allow for peptide loading.
2. Labeling of Target Cells (Example using ⁵¹Cr Release Assay)
-
Following peptide pulsing, add 100 µCi of ⁵¹Cr to each tube of target cells.
-
Incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with complete RPMI-1640 to remove excess ⁵¹Cr.
-
Resuspend the cells in complete RPMI-1640 at a concentration of 1 x 10⁵ cells/mL.
3. Cytotoxicity Assay
-
Prepare effector cells at various concentrations to achieve a range of Effector to Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1, 6.25:1).
-
In a 96-well round-bottom plate, add 100 µL of the effector cell suspension at the desired concentrations in triplicate.
-
Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well.
-
Prepare control wells:
-
Spontaneous release: 100 µL of labeled target cells and 100 µL of complete medium.
-
Maximum release: 100 µL of labeled target cells and 100 µL of 1% Triton X-100 or 1M HCl.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
4. Data Analysis
Calculate the percentage of specific lysis for each E:T ratio using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different conditions.
Table 1: CTL Cytotoxicity against Pol (476-484) Pulsed Target Cells
| Effector:Target Ratio | % Specific Lysis (Pol 476-484) | % Specific Lysis (Control Peptide) |
| 100:1 | 75.2 ± 4.5 | 5.1 ± 1.2 |
| 50:1 | 62.8 ± 3.9 | 4.8 ± 0.9 |
| 25:1 | 45.1 ± 2.7 | 3.5 ± 1.1 |
| 12.5:1 | 28.9 ± 2.1 | 2.1 ± 0.8 |
| 6.25:1 | 15.3 ± 1.5 | 1.5 ± 0.5 |
| 0:1 (Targets only) | 0 | 0 |
Note: The data presented in this table is for illustrative purposes only and represents typical expected results.
Alternative Cytotoxicity Assay Methods
While the ⁵¹Cr release assay is a classic method, newer techniques offer non-radioactive alternatives with additional benefits.[11][12]
-
Flow Cytometry-Based Assays: Target cells are labeled with a fluorescent dye (e.g., CFSE) and co-incubated with effector cells. After incubation, a viability dye (e.g., 7-AAD) is added. The percentage of dead target cells (CFSE⁺/7-AAD⁺) is quantified by flow cytometry.[11] This method allows for the simultaneous analysis of both effector and target cell populations.[11]
-
Live-Cell Imaging Assays: This method involves real-time monitoring of target cell death. Target cells can be engineered to express a reporter like GFP, and a fluorescent probe for apoptosis (e.g., a caspase-3/7 substrate) is added to the co-culture.[13][14] Automated microscopy tracks the number of apoptotic target cells over time.[13]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis. The amount of LDH in the supernatant is measured using a colorimetric or fluorometric assay.[14]
Troubleshooting
-
High Spontaneous Release:
-
Target cells may be unhealthy. Ensure proper cell culture techniques.
-
Over-labeling with ⁵¹Cr can be toxic. Optimize the amount of radioactivity used.
-
Rough handling of cells during washing steps.
-
-
Low Specific Lysis:
-
Effector cells may have low cytotoxic activity. Ensure proper stimulation and expansion of CTLs.
-
Inefficient peptide loading. Check the purity and concentration of the peptide.
-
E:T ratios may be too low. Test a wider range of ratios.
-
Incorrect HLA type of effector or target cells.
-
-
High Background Lysis with Control Peptide:
-
Potential for non-specific killing by effector cells (e.g., NK cell contamination).
-
The control peptide may not be truly irrelevant or could be contaminated.
-
Conclusion
The CTL cytotoxicity assay using Pol (476-484) pulsed target cells is a robust and specific method for quantifying the functional activity of HIV-1-specific CD8+ T cells. The choice of readout method (e.g., ⁵¹Cr release, flow cytometry) will depend on the specific experimental needs and available equipment. Careful execution of the protocol and appropriate data analysis are critical for obtaining reliable and reproducible results. This assay is a cornerstone of cellular immunology research and plays a vital role in the development of novel immunotherapies.
References
- 1. CTL-mediated cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic T Lymphocyte Activation Signals Modulate Cytoskeletal Dynamics and Mechanical Force Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. HIV-1 RT (476-484) HLA-A*02:01 ILKEPVHGV [genaxxon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. Induction and measurement of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pol (476-484) Epitope in HIV Vaccine Candidate Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) continues to be a major global public health issue. The development of an effective vaccine is a critical goal for controlling the pandemic. One promising avenue of research focuses on eliciting robust cytotoxic T-lymphocyte (CTL) responses against conserved viral epitopes. The Pol (476-484) epitope, derived from the HIV-1 reverse transcriptase, is a well-characterized, immunodominant, and highly conserved HLA-A*0201-restricted CTL epitope. Its inclusion in various vaccine candidates has shown significant promise in preclinical and clinical studies.
This document provides detailed application notes and protocols for researchers and drug development professionals on the utilization of the Pol (476-484) epitope in HIV vaccine design.
Application Notes
The Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV, is a key target for CTLs in HIV-infected individuals expressing the HLA-A*0201 allele.[1][2][3] Vaccine strategies incorporating this epitope aim to induce a strong and durable CTL response capable of recognizing and eliminating HIV-infected cells, thereby controlling viral replication.[4][5][6]
Key Applications:
-
Lipopeptide Vaccines: The Pol (476-484) epitope can be synthesized as a lipopeptide, where the peptide is covalently linked to a lipid moiety, such as palmitic acid. This formulation enhances the immunogenicity of the peptide by facilitating its uptake by antigen-presenting cells (APCs) like dendritic cells (DCs) and promoting cross-presentation to CD8+ T cells.[7] Lipopeptides can induce potent CTL responses without the need for additional adjuvants.[7]
-
Polytope (or "String-of-Beads") Vaccines: The Pol (476-484) epitope can be included in a polytope construct, which consists of multiple CTL epitopes linked together in a single polypeptide chain.[4] This approach allows for the simultaneous induction of CTL responses against various HIV antigens, potentially broadening the immune response and mitigating viral escape.[4]
-
Dendritic Cell (DC)-Based Vaccines: Autologous DCs can be pulsed ex vivo with the Pol (476-484) peptide or with longer peptides or proteins containing this epitope. These "loaded" DCs are then re-infused into the patient to stimulate a potent and specific CTL response.[8]
-
Viral and DNA Vector Vaccines: Viral vectors (e.g., vaccinia virus, adenovirus) or DNA plasmids can be engineered to express the Pol (476-484) epitope, either alone or as part of a larger HIV antigen. These vectors deliver the genetic information encoding the epitope to host cells, leading to endogenous expression and presentation on MHC class I molecules.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the immunogenicity of the Pol (476-484) epitope.
Table 1: Cytotoxic T-Lymphocyte (CTL) Responses to Pol (476-484) Epitope
| Vaccine/Stimulation Strategy | Assay | Effector:Target (E:T) Ratio | Specific Lysis (%) / IFN-γ Response | Reference |
| Lipopeptide Pol (461-484) | Intracellular IFN-γ staining | Not Applicable | Stimulation of anti-Pol(476-484) CD8+ T-cell line | [7] |
| HIV-1 Protein-Loaded DCs | 51Cr-release assay | 20:1 | ~20-30% | [9] |
| Peptide-pulsed DCs | Intracellular IFN-γ staining | Not Applicable | ~0.5-2% of CD8+ lymphocytes | [10] |
| Recombinant Vaccinia Virus (rVV.HIV.pt) | 51Cr-release assay | Not Specified | Lysis of target cells infected with rVV.HIV.pt | [4] |
Table 2: Comparison of Immunodominance: Gag p17(77-85) vs. Pol (476-484)
| Study Population | Assay | Finding | Reference |
| HIV-infected HLA-A0201+ individuals | CTL assays | Majority of donors generate dominant responses to the Gag epitope | [1] |
| HIV-infected HLA-A0201+ individuals | Tetramer Staining | Levels of Gag p17(77–85) tetramer staining were higher than for Pol RT(476–484) | [11] |
| Asymptomatic HLA-A2+ patients | ELISpot IFN-γ assay | No significant difference in avidity of T cells for p17(77-85) and RT(476-484) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Generation of HIV-specific CD8+ T-cell Lines
This protocol describes the in vitro stimulation and expansion of Pol (476-484)-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected, HLA-A*0201-positive individuals.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (R10 medium)
-
Pol (476-484) peptide (ILKEPVHGV)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Irradiated allogeneic PBMCs (feeder cells)
-
Phytohemagglutinin (PHA)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in R10 medium.
-
In a 24-well plate, culture 2 x 106 PBMCs per well.
-
Add the Pol (476-484) peptide to a final concentration of 10 µg/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add rhIL-2 to a final concentration of 20 U/mL.
-
On day 7, and every 3-4 days thereafter, split the cultures and add fresh R10 medium containing 20 U/mL rhIL-2.
-
Restimulate the cultures every 10-14 days with irradiated allogeneic PBMCs pulsed with the Pol (476-484) peptide and PHA.
-
Monitor the expansion and specificity of the CD8+ T-cell line using flow cytometry with an HLA-A*0201/Pol(476-484) tetramer.
Protocol 2: Dendritic Cell (DC) Pulsing with Pol (476-484) Peptide
This protocol outlines the procedure for loading monocyte-derived DCs with the Pol (476-484) peptide for use in T-cell stimulation assays or as a cellular vaccine.
Materials:
-
Monocyte-derived immature DCs
-
RPMI 1640 medium (serum-free)
-
Pol (476-484) peptide (ILKEPVHGV)
Procedure:
-
Generate immature DCs from peripheral blood monocytes by culturing with GM-CSF and IL-4 for 5-7 days.
-
Harvest the immature DCs and wash them with serum-free RPMI 1640 medium.
-
Resuspend the DCs at a concentration of 1 x 106 cells/mL in serum-free RPMI 1640 medium.
-
Add the Pol (476-484) peptide to a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for peptide binding to MHC class I molecules.
-
Wash the peptide-pulsed DCs three times with R10 medium to remove excess, unbound peptide.
-
The peptide-pulsed DCs are now ready for co-culture with T cells or for administration as a vaccine.
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of Pol (476-484)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
PBMCs or expanded T-cell lines (effector cells)
-
T2 cells (HLA-A*0201+, TAP-deficient) or autologous B-LCLs (target cells)
-
Pol (476-484) peptide
-
PHA (positive control)
Procedure:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with R10 medium for at least 2 hours at 37°C.
-
Prepare target cells (T2 cells) by pulsing them with the Pol (476-484) peptide (10 µg/mL) for 1-2 hours at 37°C.
-
Add effector cells (PBMCs or T-cell line) to the wells.
-
Add the peptide-pulsed target cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Include control wells: effector cells alone, effector cells with unpulsed target cells, and effector cells with PHA.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-AP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air dry the plate and count the spots using an ELISpot reader.
Protocol 4: 51Chromium Release Assay for Cytotoxicity
This assay measures the ability of Pol (476-484)-specific CTLs to lyse target cells presenting the epitope.
Materials:
-
51Cr-sodium chromate (B82759)
-
T2 cells or autologous B-LCLs (target cells)
-
Pol (476-484)-specific CTL line (effector cells)
-
Pol (476-484) peptide
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr-sodium chromate for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove unincorporated 51Cr.
-
Pulse a portion of the labeled target cells with the Pol (476-484) peptide (10 µg/mL) for 1 hour at 37°C.
-
In a 96-well round-bottom plate, add the effector cells at various concentrations.
-
Add 1 x 104 peptide-pulsed target cells to each well to achieve different effector-to-target (E:T) ratios.
-
Include control wells:
-
Spontaneous release: target cells with medium only.
-
Maximum release: target cells with 1% Triton X-100.
-
Negative control: effector cells with unpulsed target cells.
-
-
Centrifuge the plate at a low speed to initiate cell contact and incubate for 4 hours at 37°C.
-
Centrifuge the plate again, and harvest the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Visualizations
Caption: Cross-presentation pathway of a lipopeptide vaccine.
Caption: Workflow for assessing CTL response to Pol (476-484).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. eaglebio.com [eaglebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HIV-1 lipopeptide antigen pulsed therapeutic dendritic cell vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoration of Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Responses in CD8+ T Cells from Late-Stage Patients on Prolonged Antiretroviral Therapy by Stimulation In Vitro with HIV-1 Protein-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - IOZK [iozk.de]
Application Notes and Protocols for Generating Pol (476-484)-Specific T-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of antigen-specific T-cell lines is a critical technique in immunology research and the development of adoptive cell therapies. The human immunodeficiency virus (HIV-1) polymerase (Pol) protein is a frequent target of the cellular immune response, and the HLA-A2-restricted epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is an immunodominant epitope often used in research to study HIV-specific T-cell responses. These application notes provide detailed protocols for the generation, expansion, and characterization of Pol (476-484)-specific T-cell lines from peripheral blood mononuclear cells (PBMCs).
Data Presentation
The following tables summarize quantitative data related to the frequency and function of Pol (476-484)-specific T-cells from various studies. This data can serve as a benchmark for researchers generating these cell lines.
Table 1: Frequency of Pol (476-484)-Specific CD8+ T-Cells
| Population | Method | Frequency (per 10^6 CD8+ T-cells) | Reference |
| HIV-1 Infected (Advanced, on ART) | Tetramer Staining | 3,402 ± 280 | [1] |
| HIV-1 Infected (Early Stage) | Tetramer Staining | Low numbers maintained for years | [2] |
| Healthy Donors | Tetramer Staining | Undetectable (<0.001%) | [3] |
Table 2: Functional Responses of Pol (476-484)-Specific CD8+ T-Cells
| Assay | Stimulation | Response Metric | Result | Reference |
| IFN-γ ELISPOT | Pol (476-484) Peptide | Spot Forming Cells (SFC) / 10^6 CD8+ T-cells | 165 ± 48 | [1][2] |
| Intracellular Cytokine Staining (ICS) | Pol (476-484) Peptide | % of IFN-γ+ CD8+ T-cells | <0.2% (in control stimulations) | [4] |
| 51Cr-Release Assay | T2 cells pulsed with Pol (476-484) | % Specific Lysis | Variable, used as negative control | [5][6] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the initial step of isolating PBMCs from whole blood, which will serve as the source for generating Pol (476-484)-specific T-cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood by placing the pipette tip at the bottom of the tube and slowly releasing the Ficoll solution.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Generation of Pol (476-484)-Specific T-Cell Lines by Peptide Stimulation
This protocol outlines the in vitro stimulation of PBMCs with the Pol (476-484) peptide to expand antigen-specific T-cells.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (R10 medium)
-
Pol (476-484) peptide (ILKEPVHGV), >95% purity
-
Recombinant human Interleukin-2 (rhIL-2)
-
96-well round-bottom plates
Procedure:
-
Resuspend PBMCs in R10 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare a working solution of the Pol (476-484) peptide at a concentration of 20 µg/mL in R10 medium.
-
Add 100 µL of the peptide solution to each well for a final concentration of 10 µg/mL. For negative controls, add 100 µL of R10 medium without peptide or with an irrelevant peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On day 3, add rhIL-2 to each well to a final concentration of 50 IU/mL.
-
Every 2-3 days, assess the cultures for signs of proliferation (cell clustering). Gently aspirate half of the medium and replace it with fresh R10 medium containing rhIL-2 (50 IU/mL).
-
After 10-14 days of culture, the cells can be harvested and assessed for specificity and function. For further expansion, restimulate the cells with peptide-pulsed autologous irradiated PBMCs as feeder cells.
Protocol 3: Characterization of Pol (476-484)-Specific T-Cell Lines
This protocol provides methods to confirm the specificity and functionality of the generated T-cell lines.
A. Tetramer Staining for Specificity
Materials:
-
Expanded T-cell culture
-
PE- or APC-conjugated HLA-A2/Pol (476-484) tetramer
-
Fluorochrome-conjugated antibodies against CD3 and CD8
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest the T-cells and wash them with FACS buffer.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Add the HLA-A2/Pol (476-484) tetramer at the manufacturer's recommended concentration and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Add anti-CD3 and anti-CD8 antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire the samples on a flow cytometer and analyze the percentage of tetramer-positive cells within the CD3+CD8+ T-cell population.
B. Intracellular Cytokine Staining (ICS) for Function
Materials:
-
Expanded T-cell culture
-
Pol (476-484) peptide
-
Brefeldin A
-
Fluorochrome-conjugated antibodies against CD3, CD8, and IFN-γ
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Restimulate 1 x 10^6 T-cells with 10 µg/mL of Pol (476-484) peptide in the presence of Brefeldin A (10 µg/mL) for 6 hours at 37°C. Use an irrelevant peptide or no peptide as negative controls.
-
After incubation, wash the cells and stain for surface markers (CD3 and CD8) for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization kit.
-
Stain for intracellular IFN-γ for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them for flow cytometry analysis.
-
Analyze the percentage of IFN-γ-producing cells within the CD3+CD8+ T-cell population.
C. Cytotoxicity Assay (51Cr-Release Assay)
Materials:
-
Expanded T-cell line (effector cells)
-
T2 cells (TAP-deficient, HLA-A2+) as target cells
-
Pol (476-484) peptide and an irrelevant peptide
-
51Cr (Sodium Chromate)
-
Gamma counter
Procedure:
-
Label T2 cells with 51Cr for 1 hour at 37°C.
-
Wash the labeled T2 cells three times.
-
Pulse the labeled T2 cells with 10 µg/mL of Pol (476-484) peptide or an irrelevant peptide for 1 hour at 37°C.
-
Co-culture the peptide-pulsed T2 cells with the generated T-cell line at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well round-bottom plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Workflow for Pol (476-484)-specific T-cell generation.
Caption: TCR signaling upon Pol (476-484) peptide recognition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) CD8+ T-Lymphocyte Reactivity during Combination Antiretroviral Therapy in HIV-1-Infected Patients with Advanced Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunization with analogue peptide in combination with CpG and Montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG-A and CpG-B oligonucleotides differentially enhance human peptide–specific primary and memory CD8+ T-cell responses in vitro | Blood | American Society of Hematology [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Pol (476-484) as a Positive Control in HLA-A2 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human leukocyte antigen (HLA) system is a critical component of the adaptive immune system, responsible for presenting peptide antigens to T cells. HLA-A2 is a prevalent HLA class I allele, making it a significant target for the development of vaccines and T-cell-based immunotherapies. Accurate assessment of peptide binding to HLA-A2 is fundamental for identifying potential T-cell epitopes. The HIV-1 Pol (476-484) peptide is a well-characterized, immunodominant epitope known for its high binding affinity to HLA-A*02:01.[1] Its consistent and robust binding makes it an ideal positive control for standardizing and validating HLA-A2 binding assays.
This document provides detailed application notes and protocols for the use of the Pol (476-484) peptide as a positive control in common HLA-A2 binding assays.
Peptide Information:
-
Source: Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase
-
Epitope: Pol (476-484)
-
HLA Restriction: HLA-A2[1]
Data Presentation: Quantitative Binding Affinity
The binding affinity of the Pol (476-484) peptide to HLA-A2 has been determined in various assay formats. The following table summarizes a key quantitative binding value.
| Peptide | Sequence | Assay Type | Cell Line | Binding Value (BL50) | Reference |
| HIV-1 Pol (476-484) | ILKEPVHGV | TAP2-deficient cell binding assay | RMA-S-HHD | 80.6 µM | [4] |
BL50 (half-maximal binding level) represents the peptide concentration required to achieve 50% of the maximal binding in the assay.
Experimental Protocols
T2 Cell Stabilization Assay
This is a widely used cell-based assay to determine the binding of a peptide to HLA-A2 molecules. T2 cells are deficient in Transporter associated with Antigen Processing (TAP), leading to a low cell surface expression of empty and unstable HLA-A2 molecules. Exogenous peptides that bind to these HLA-A2 molecules can stabilize them, leading to an increased surface expression that can be quantified by flow cytometry.[5]
Materials and Reagents:
-
T2 cells (ATCC® CRL-1992™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test peptides and Pol (476-484) positive control peptide (e.g., dissolved in DMSO and diluted in serum-free media).
-
Human β2-microglobulin (optional, can enhance stabilization).
-
Phosphate Buffered Saline (PBS).
-
Anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2), FITC or PE-conjugated.
-
Flow cytometer.
Protocol:
-
Cell Culture: Maintain T2 cells in complete RPMI-1640 medium.
-
Peptide Incubation: a. Resuspend T2 cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. b. In a 96-well U-bottom plate, add 100 µL of the cell suspension to each well. c. Add test peptides at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. d. For the positive control, add Pol (476-484) peptide at a final concentration of 20 µg/ml to designated wells.[5] e. Include a negative control well with cells incubated in media alone (or with a non-binding control peptide). f. Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[5]
-
Staining: a. Wash the cells twice with cold PBS containing 1% BSA. b. Resuspend the cells in 100 µL of cold PBS with 1% BSA. c. Add the anti-HLA-A2 antibody at the manufacturer's recommended concentration. d. Incubate on ice for 30 minutes in the dark.
-
Flow Cytometry: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 200-500 µL of PBS. c. Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining.
-
Data Analysis: a. The MFI of cells incubated with peptides is compared to the MFI of the negative control. b. The binding of the test peptide is often expressed as a fluorescence index (FI) calculated as: (MFI with peptide - MFI of negative control) / MFI of negative control. c. The Pol (476-484) peptide should show a significant increase in MFI, confirming the validity of the assay.[5]
Cell-Free ELISA-Based HLA-A2 Binding Assay
This assay measures the binding of peptides to purified, recombinant HLA-A2 molecules in a cell-free system. A common format is a competition ELISA.
Principle:
A known biotinylated peptide with high affinity for HLA-A2 is incubated with purified HLA-A2 molecules that are captured on a streptavidin-coated plate. A test peptide is added in competition. The amount of biotinylated peptide that binds to the HLA-A2 is then detected using a labeled antibody against a component of the HLA complex (e.g., β2-microglobulin). A strong binding test peptide will displace the biotinylated peptide, resulting in a lower signal. The Pol (476-484) peptide is used as a high-affinity competitor to establish a reference for strong binding.[6][7]
General Protocol Outline:
-
Plate Coating: Coat a 96-well ELISA plate with streptavidin.
-
HLA-A2 Capture: Add biotinylated, purified HLA-A2 molecules to the wells and incubate to allow capture.
-
Competition: a. Prepare solutions of the test peptides at various concentrations. b. Prepare a solution of the Pol (476-484) peptide as a positive control for high-affinity binding.[6][7] c. Prepare a solution of a known biotinylated high-affinity HLA-A2 binding peptide. d. Add a mixture of the biotinylated peptide and either the test peptide or the Pol (476-484) control to the wells. e. Incubate to allow for competitive binding.
-
Detection: a. Wash the plate to remove unbound peptides and HLA-A2 complexes. b. Add a horseradish peroxidase (HRP)-conjugated antibody that recognizes the HLA-A2 complex (e.g., anti-β2-microglobulin). c. Incubate to allow antibody binding.
-
Signal Development: a. Wash the plate thoroughly. b. Add a TMB substrate solution and incubate until color develops. c. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The binding affinity of the test peptide is inversely proportional to the absorbance. The results are often plotted as the concentration of the competitor peptide versus the percentage of inhibition of the biotinylated peptide's binding. The IC50 value (the concentration of test peptide that inhibits 50% of the biotinylated peptide's binding) can then be calculated.
Visualizations
Caption: Workflow of the T2 Cell Stabilization Assay.
References
- 1. JCI - Weak anti-HIV CD8+ T-cell effector activity in HIV primary infection [jci.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of HLA-A*02:01-Restricted Candidate Epitopes Derived from the Nonstructural Polyprotein 1a of SARS-CoV-2 That May Be Natural Targets of CD8+ T Cell Recognition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a cyclin B1-derived CTL epitope eliciting spontaneous responses in both cancer patients and healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of T-cell responses against IκBα in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Cytokine Staining for Functional Analysis of Pol (476-484)-Specific T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique for the functional analysis of antigen-specific T-cells at the single-cell level.[1][2] This method allows for the simultaneous identification of T-cell subsets and the quantification of cytokine production in response to specific stimuli, providing critical insights into the nature and quality of an immune response.[1][3] These application notes provide a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the HIV-1 Pol (476-484) peptide and subsequent intracellular staining for key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). The HIV-1 Pol (476-484) peptide is often used as a control in various studies investigating T-cell responses.[4][5][6]
Data Presentation
The following tables represent typical data outputs from an ICS experiment designed to analyze the functional profile of Pol (476-484)-specific T-cells.
Table 1: Frequency of Cytokine-Producing CD8+ T-Cells upon Pol (476-484) Peptide Stimulation.
| Donor ID | Sample Type | Stimulant | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells | % IL-2+ of CD8+ T-cells |
| 001 | PBMC | Unstimulated | 0.02 | 0.05 | 0.01 |
| 001 | PBMC | Pol (476-484) | 1.58 | 1.23 | 0.45 |
| 002 | PBMC | Unstimulated | 0.01 | 0.03 | 0.02 |
| 002 | PBMC | Pol (476-484) | 2.12 | 1.89 | 0.78 |
| 003 | PBMC | Unstimulated | 0.03 | 0.06 | 0.01 |
| 003 | PBMC | Pol (476-484) | 0.95 | 0.76 | 0.21 |
Table 2: Polyfunctional Profile of Pol (476-484)-Specific CD8+ T-Cells.
| Donor ID | Triple Positive (IFN-γ+TNF-α+IL-2+) | Double Positive (IFN-γ+TNF-α+) | Single Positive (IFN-γ+) |
| 001 | 0.35% | 0.85% | 0.38% |
| 002 | 0.61% | 1.15% | 0.36% |
| 003 | 0.15% | 0.55% | 0.25% |
Experimental Protocols
This section outlines the detailed methodology for the functional analysis of Pol (476-484)-specific T-cells using intracellular cytokine staining.
I. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Washing: Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Resting (Optional): For cryopreserved PBMCs, thaw the cells and let them rest overnight in complete RPMI medium at 37°C and 5% CO2.
II. T-Cell Stimulation with Pol (476-484) Peptide
-
Cell Plating: Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium. Plate 1 mL of the cell suspension into 12x75mm flow cytometry tubes or a 96-well round-bottom plate.
-
Controls: Prepare the following controls:
-
Unstimulated Control: Add only complete RPMI medium.
-
Negative Control: Stimulate with an irrelevant peptide.[7]
-
Positive Control: Stimulate with a mitogen such as Staphylococcal enterotoxin B (SEB) or a combination of PMA and ionomycin.
-
-
Peptide Stimulation: Add the Pol (476-484) peptide (sequence: ILKEPVHGV) to the designated tubes at a final concentration of 1-10 µg/mL.[4][5][6]
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all tubes to enhance T-cell activation.
-
Incubation: Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to all tubes to block cytokine secretion and cause their accumulation within the cell.[4][6]
-
Final Incubation: Incubate for an additional 4-6 hours (for a total stimulation time of 5-8 hours) at 37°C and 5% CO2.[4][7]
III. Staining for Surface and Intracellular Markers
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions. This step fixes the cells and permeabilizes the cell membrane to allow antibodies to enter and bind to intracellular targets.[3][7]
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Final Resuspension: Resuspend the cells in FACS buffer for flow cytometry analysis.
IV. Flow Cytometry Acquisition and Analysis
-
Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000 to 1,000,000) to ensure adequate detection of rare antigen-specific T-cell populations.[4]
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Exclude doublets to ensure single-cell analysis.
-
Gate on live cells using a viability dye.
-
Identify CD3+ T-cells.
-
From the T-cell population, distinguish CD4+ and CD8+ subsets.
-
Within the CD8+ (or CD4+) population, analyze the expression of IFN-γ, TNF-α, and IL-2 based on the fluorescence intensity compared to the unstimulated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for ICS analysis of Pol (476-484)-specific T-cells.
T-Cell Activation Signaling Pathway
Caption: T-cell activation leading to cytokine production upon peptide recognition.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD8+ T cells specific for tumor antigens can be rendered dysfunctional by the tumor microenvironment through upregulation of the inhibitory receptors BTLA and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1 and Tim-3 regulate the expansion of tumor antigen-specific CD8+ T cells induced by melanoma vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inflammation induced PD-L1-specific T cells [cell-stress.com]
Application Notes and Protocols: In Vitro Expansion of Pol (476-484) Specific CD8+ T-Cells from PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the in vitro expansion of CD8+ T-cells specific for the HIV-1 Pol (476-484) epitope from peripheral blood mononuclear cells (PBMCs). The Pol (476-484) peptide, with the amino acid sequence ILKEPVHGV, is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope derived from the HIV-1 reverse transcriptase.[1][2][3][4][5][6] This protocol is designed for researchers in immunology, virology, and drug development who are studying antigen-specific T-cell responses, developing adoptive T-cell therapies, or evaluating vaccine efficacy. The following sections detail the necessary reagents, step-by-step procedures for cell isolation, expansion, and functional analysis, as well as data presentation guidelines.
Data Summary
Successful in vitro expansion of Pol (476-484) specific CD8+ T-cells can be assessed by various quantitative measures. The following tables provide a summary of typical experimental parameters and expected outcomes.
Table 1: Reagents and Working Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Pol (476-484) Peptide (ILKEPVHGV) | 1 mg/mL in DMSO | 1-10 µg/mL | Antigen-specific stimulation of CD8+ T-cells |
| Interleukin-2 (IL-2) | 1 x 10^6 IU/mL | 20-100 IU/mL | T-cell proliferation and survival |
| Interleukin-7 (IL-7) | 10 µg/mL | 10-25 ng/mL | Enhances T-cell survival and homeostatic proliferation |
| Interleukin-15 (IL-15) | 10 µg/mL | 5-100 ng/mL | Promotes proliferation and survival of CD8+ T-cells |
| Phytohemagglutinin (PHA) | 1 mg/mL | 1-5 µg/mL | Positive control for T-cell proliferation |
| Anti-CD3 Antibody | 1 mg/mL | 1 µg/mL (plate-bound) | Polyclonal T-cell activation |
| Anti-CD28 Antibody | 1 mg/mL | 1 µg/mL (soluble) | Co-stimulation for T-cell activation |
Table 2: Expected Outcomes of T-Cell Expansion
| Parameter | Method of Analysis | Pre-Expansion (Day 0) | Post-Expansion (Day 10-14) |
| Total Viable Cell Count | Trypan Blue Exclusion | 1-2 x 10^6 cells/mL | 5-20 x 10^6 cells/mL |
| Percentage of CD3+CD8+ T-cells | Flow Cytometry | 20-30% of PBMCs | >80% of cultured cells |
| Percentage of Pol (476-484) Specific CD8+ T-cells | Tetramer Staining | <0.1% of CD8+ T-cells | 1-10% of CD8+ T-cells |
| IFN-γ Secretion (Spot Forming Cells/10^6 cells) | ELISpot Assay | <10 | >200 |
Experimental Protocols
This protocol is divided into three main stages: Isolation of PBMCs, in vitro expansion of antigen-specific CD8+ T-cells, and functional analysis of the expanded T-cells.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[7]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer containing PBMCs to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 40-50 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.
-
Resuspend the cells at a concentration of 1-2 x 10^6 viable cells/mL in complete RPMI-1640 medium.
Protocol 2: In Vitro Expansion of Pol (476-484) Specific CD8+ T-Cells
This protocol details the stimulation and culture of PBMCs to expand the population of Pol (476-484) specific CD8+ T-cells.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Pol (476-484) peptide (ILKEPVHGV)
-
Recombinant human IL-2, IL-7, and IL-15
-
24-well tissue culture plates
Procedure:
-
Plate 2 x 10^6 PBMCs in 2 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Add the Pol (476-484) peptide to a final concentration of 1-10 µg/mL.
-
On day 3, add recombinant human IL-2 (20-50 IU/mL) and IL-7 (10-25 ng/mL) or IL-15 (5-20 ng/mL) to the culture.[8][9][10]
-
Every 2-3 days, assess the cell density and viability. If the cell density exceeds 2 x 10^6 cells/mL, split the culture into new wells with fresh medium containing IL-2 and IL-7 or IL-15.
-
Continue the culture for 10-14 days.
-
After the expansion period, harvest the cells for functional analysis.
Protocol 3: Functional Analysis of Expanded T-Cells
This section describes two common methods to assess the specificity and functionality of the expanded CD8+ T-cell population: Tetramer Staining followed by Flow Cytometry and IFN-γ ELISpot Assay.
3.1 Tetramer Staining and Flow Cytometry
This method allows for the direct visualization and quantification of antigen-specific T-cells.
Materials:
-
Expanded T-cells
-
HLA-A2/Pol (476-484)-PE Tetramer
-
Anti-CD3-FITC antibody
-
Anti-CD8-APC antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Wash 1 x 10^6 expanded T-cells with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer.
-
Add the HLA-A2/Pol (476-484)-PE tetramer at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 37°C in the dark.
-
Add anti-CD3-FITC and anti-CD8-APC antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD3+CD8+ population to determine the percentage of tetramer-positive cells.[11][12]
3.2 IFN-γ ELISpot Assay
The ELISpot assay quantifies the number of antigen-specific T-cells based on their ability to secrete IFN-γ upon re-stimulation.[13][14][15]
Materials:
-
Human IFN-γ ELISpot kit
-
Expanded T-cells
-
Target cells (e.g., T2 cells, which are HLA-A2+)
-
Pol (476-484) peptide
-
Irrelevant peptide (negative control)
-
PHA (positive control)
Procedure:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare target cells (T2 cells) by pulsing them with 10 µg/mL of Pol (476-484) peptide or an irrelevant peptide for 2 hours at 37°C.
-
Add 1 x 10^5 expanded T-cells and 1 x 10^5 peptide-pulsed target cells to each well.
-
For the positive control, add PHA to a final concentration of 5 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with water once the spots have developed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. HIV Immunology Database Search [hiv.lanl.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of methods for peripheral blood mononuclear cells isolation and expansion of human gamma delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 12. Heterogenous CD8+ T Cell Maturation and ‘Polarization’ in Acute and Convalescent COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pol (476-484) epitope stability and solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pol (476-484) epitope. The information provided addresses common challenges related to the stability and solubility of this peptide in aqueous solutions.
Physicochemical Properties of Pol (476-484)
-
Molecular Weight: Approximately 991.2 g/mol
-
Key Characteristics: This is a reverse transcriptase (RT) epitope from HIV-1.[1] The sequence contains a mix of hydrophobic residues (Isoleucine, Leucine, Valine, Proline) and charged residues (Lysine, Glutamic Acid, Histidine). This composition can lead to challenges in solubility and a propensity for aggregation, particularly in neutral aqueous solutions.[3] The peptide's net charge is close to zero at neutral pH, suggesting its isoelectric point (pI) is also near neutral, a pH at which solubility is minimal.[3][4]
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during your experiments with the Pol (476-484) epitope.
Q1: My lyophilized Pol (476-484) peptide will not dissolve in water or a neutral buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue due to the peptide's hydrophobic nature and near-neutral isoelectric point.[3][4] Follow these steps to improve solubility:
-
Initial Check: Before dissolving the entire sample, always perform a solubility test on a small aliquot.[5][6] Ensure the vial has been brought to room temperature before opening to prevent condensation, as moisture can affect stability.[7]
-
pH Adjustment: Since the peptide's isoelectric point is near neutral, solubility is lowest at this pH.[3] Adjusting the pH away from the pI will increase the net charge and enhance solubility.[3][5]
-
Acidic Conditions: Try dissolving the peptide in a small amount of 10% aqueous acetic acid. This will give the peptide a net positive charge, which should improve solubility. Once dissolved, you can slowly add this stock solution to your aqueous buffer of choice while vortexing.[6][8]
-
Basic Conditions: Alternatively, you can try dissolving the peptide in a small amount of 0.1 M ammonium (B1175870) bicarbonate (pH ~7.8-8.0). This will impart a net negative charge. Once dissolved, dilute with your experimental buffer.[6]
-
-
Use of Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used.[6]
-
First, try to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][9]
-
Then, slowly add this concentrated solution dropwise to your stirring aqueous buffer to reach the final desired concentration. This prevents the peptide from precipitating out of solution.
-
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[10] Use a sonication bath and chill the sample on ice between short bursts to avoid heating, which could degrade the peptide.[5]
Q2: The peptide solution is cloudy or contains visible particulates after dissolution. What does this indicate?
A2: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved and has likely aggregated or precipitated.[7] Aggregation is a common issue for peptides with a high content of hydrophobic amino acids.[11][12]
-
Troubleshooting Steps:
-
Re-evaluate your dissolution solvent and pH as described in Q1. The pH of your solution may be too close to the peptide's isoelectric point.
-
Consider using a stronger solvent system, such as one containing a higher percentage of organic solvent initially, followed by careful dilution.
-
If aggregation persists, you may need to work at lower peptide concentrations.
-
You can confirm the presence of aggregates using the Thioflavin T assay (see Experimental Protocols section).
-
Q3: I am observing a loss of peptide concentration or activity over a short period, even when stored at 4°C. What could be the cause?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[13] Several factors could contribute to this issue:
-
Adsorption to Surfaces: Hydrophobic peptides can adsorb to the surface of plastic or glass vials, especially at low concentrations.[14] Using low-protein-binding tubes can help mitigate this.
-
Bacterial Degradation: If your solutions are not sterile, bacterial growth can lead to peptide degradation. Always use sterile buffers and filter-sterilize your final peptide solution through a 0.22 µm filter if possible.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation.[13][14] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.
-
Chemical Instability: While the Pol (476-484) sequence is not exceptionally prone to oxidation (no Cys or Met) or deamidation, hydrolysis can still occur over time, especially at non-optimal pH. For long-term storage, solutions should be kept frozen at -20°C or -80°C.[13]
Frequently Asked Questions (FAQs)
Q: What is the recommended way to store the lyophilized Pol (476-484) peptide? A: For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to keep it dry.[13]
Q: How long can I store the Pol (476-484) peptide in solution? A: Peptide solutions have limited stability. For short-term storage (a few days), they can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use amounts and store them frozen at -20°C or -80°C.[13][14] Avoid repeated freeze-thaw cycles.[13]
Q: Which solvents should I avoid when working with the Pol (476-484) peptide? A: While this peptide does not contain residues highly susceptible to oxidation by DMSO (like Met or Cys), it is still good practice to use high-purity, anhydrous-grade organic solvents when necessary. Avoid using buffers with high salt concentrations initially, as this can sometimes promote precipitation.[3]
Q: How can I determine the concentration of my dissolved peptide solution accurately? A: The most accurate method is to use the absorbance at 280 nm if the sequence contains Trp or Tyr, which Pol (476-484) does not. Alternatively, UV absorbance at 205-215 nm can be used to measure the peptide bonds, but this is highly sensitive to buffer components. A more reliable method for peptides lacking aromatic residues is quantitative amino acid analysis or using a colorimetric assay like the Bicinchoninic Acid (BCA) assay, though a standard curve with a known peptide is required.
Summary of Factors Affecting Peptide Stability and Solubility
The table below summarizes the key factors that influence the stability and solubility of peptides like Pol (476-484).
| Factor | Impact on Solubility | Impact on Stability | Recommendations for Pol (476-484) |
| Amino Acid Composition | High hydrophobicity (Ile, Leu, Val) decreases aqueous solubility.[3] Charged residues (Lys, Glu, His) increase solubility when ionized.[3] | Residues like Cys, Met, Trp are prone to oxidation. Asn and Gln can deamidate. | The high hydrophobicity is a key challenge. The charged residues can be leveraged by pH adjustment to improve solubility. The sequence is relatively stable against oxidation and deamidation. |
| pH | Solubility is minimal at the isoelectric point (pI). Adjusting the pH away from the pI increases the net charge and solubility.[3][4] | Extreme pH (<3 or >8) can cause hydrolysis of peptide bonds. A pH of 5-7 is generally optimal for stability in solution.[13] | The pI is near neutral. Use acidic (pH 4-5) or basic (pH 8-9) conditions for initial dissolution. Store stock solutions at a slightly acidic pH (5-6) for better long-term stability. |
| Temperature | Higher temperatures generally increase solubility.[3] | High temperatures can accelerate degradation (hydrolysis, deamidation, etc.) and promote aggregation.[3] | Avoid excessive heating. Store lyophilized peptide and solutions frozen. |
| Peptide Concentration | Higher concentrations can exceed the solubility limit, leading to precipitation. | High concentrations can increase the rate of aggregation. | Work with the lowest concentration that is effective for your assay. Prepare concentrated stock solutions and dilute just before use. |
| Additives/Excipients | Organic co-solvents (DMSO, DMF) can increase the solubility of hydrophobic peptides.[3] | Some additives can stabilize the peptide structure. Cryoprotectants (e.g., glycerol) can protect against freeze-thaw damage. | Use minimal amounts of organic solvents for initial dissolution. Consider sterile, slightly acidic buffers for storage. |
Experimental Protocols
The following are generic protocols that can be adapted to assess the solubility and stability of the Pol (476-484) epitope.
Protocol 1: Peptide Solubility Test
Objective: To determine the optimal solvent for dissolving the Pol (476-484) peptide.
Materials:
-
Lyophilized Pol (476-484) peptide
-
Sterile deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO (anhydrous grade)
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Aliquot a small, known amount (e.g., 0.1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution (a clear solution).
-
If the peptide is not soluble in water, take a new aliquot and add a small volume of 10% acetic acid. Vortex. If it dissolves, add this solution dropwise to your desired aqueous buffer.
-
If still insoluble, try dissolving a new aliquot in 0.1 M ammonium bicarbonate.
-
For a final attempt, dissolve a new aliquot in a minimal volume of DMSO. Once dissolved, slowly dilute by adding it to a stirring aqueous buffer.
-
Record the solvent system that results in a clear, particulate-free solution. This will be your primary solvent for preparing the stock solution.
Protocol 2: Assessing Peptide Purity and Stability by RP-HPLC
Objective: To monitor the purity of the Pol (476-484) peptide over time under specific storage conditions.
Materials:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Peptide solution stored under desired conditions (e.g., 4°C or -20°C).
Methodology:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in the optimal solvent determined from Protocol 1.
-
Set up the HPLC method. A typical gradient for a peptide of this size would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[14]
-
Set the UV detector to 214 nm to detect the peptide backbone.[15]
-
Inject a freshly prepared sample of the peptide ("time zero" sample) to establish the initial purity. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.[15]
-
Aliquot the stock solution and store it under the conditions you wish to test (e.g., in PBS at 4°C).
-
At subsequent time points (e.g., 24 hours, 48 hours, 1 week), inject an aliquot from the stored solution.
-
Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.
Protocol 3: Thioflavin T (ThT) Assay for Aggregation
Objective: To detect the formation of beta-sheet-rich aggregates in the Pol (476-484) peptide solution.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader (Excitation ~440-450 nm, Emission ~480-490 nm).[16]
-
Peptide solution to be tested.
Methodology:
-
Prepare a working solution of ThT (e.g., 25 µM) in the phosphate buffer.
-
In a well of the 96-well plate, mix your peptide solution with the ThT working solution. The final peptide concentration should be relevant to your experimental conditions (e.g., 50 µM).
-
Include a negative control well containing only the ThT working solution in buffer.
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to promote aggregation.[16]
-
Measure the fluorescence intensity at regular intervals.
-
An increase in fluorescence intensity in the peptide-containing wells compared to the control indicates the formation of amyloid-like aggregates, as ThT fluorescence is enhanced upon binding to beta-sheet structures.[17][18]
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting Pol (476-484) epitope issues.
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Caption: Key factors affecting the stability and solubility of the epitope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. reta-peptide.com [reta-peptide.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. medium.com [medium.com]
- 8. biobasic.com [biobasic.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Pol (476-484) Peptide for T-Cell Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the Pol (476-484) peptide for successful T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the Pol (476-484) peptide and what is it used for?
The Pol (476-484) peptide, with the amino acid sequence ILKEPVHGV, is an HLA-A*0201-restricted epitope derived from the HIV-1 reverse transcriptase.[1][2] In T-cell assays, it is frequently used as a well-characterized antigen for studying HIV-specific CD8+ T-cell responses.[3][4] In non-HIV-related research, it often serves as an irrelevant or negative control peptide to assess non-specific T-cell activation.[5][6][7][8][9]
Q2: What is a good starting concentration for the Pol (476-484) peptide in a T-cell assay?
A definitive optimal concentration does not exist, as it depends on the assay format and the avidity of the T-cells. However, a common starting point for peptide stimulation is in the range of 1-10 µg/mL.[10] For sensitive assays or high-avidity T-cells, concentrations can be much lower, in the nanomolar (nM) range.[3][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][10][11]
Q3: How do I perform a peptide titration to find the optimal concentration?
To find the ideal concentration, you should test a range of peptide dilutions. A typical approach is to use serial dilutions, for example, from 10 µg/mL down to 0.01 µg/mL. The goal is to identify a concentration that yields a robust response without causing non-specific activation or cell death. The concentration that induces 50% of the maximal T-cell activation is a key parameter, reflecting the functional avidity of the T-cell population.[11]
Q4: What are the key differences in peptide stimulation protocols between ELISpot and Intracellular Cytokine Staining (ICS)?
The primary differences are the incubation time and the use of secretion inhibitors.
-
ELISpot assays require longer incubation periods, typically ranging from 16 to 48 hours, to allow for sufficient cytokine capture on the plate membrane.[3][12][13]
-
ICS assays use shorter stimulation times, usually 4 to 6 hours, in the presence of a protein transport inhibitor like Brefeldin A or Monensin.[12][14] These inhibitors trap cytokines inside the cell, making them detectable by flow cytometry.[15]
Data Presentation
Table 1: Recommended Starting Parameters for Pol (476-484) Peptide Titration
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Peptide Concentration Range | 0.01 µg/mL to 10 µg/mL | 0.1 µg/mL to 10 µg/mL |
| Cell Density (PBMCs) | 2.0 x 10⁵ to 4.0 x 10⁵ cells/well[16] | 1.0 x 10⁶ cells/mL[10] |
| Incubation Time | 18 - 48 hours[12] | 4 - 6 hours[12] |
| Positive Control | Phytohaemagglutinin (PHA) or CEF peptide pool | PMA/Ionomycin or CEF peptide pool |
| Negative Control | Cells with media only (and DMSO if used as solvent)[13] | Unstimulated cells |
Experimental Protocols & Workflows
Peptide Titration and Optimization Workflow
The following diagram illustrates the general workflow for determining the optimal peptide concentration for a T-cell assay.
Caption: Workflow for optimizing peptide concentration in T-cell assays.
Protocol 1: Peptide Stimulation for Intracellular Cytokine Staining (ICS)
This protocol outlines the key steps for stimulating peripheral blood mononuclear cells (PBMCs) with the Pol (476-484) peptide for analysis by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10⁷ cells/mL in your chosen cell culture medium.[12]
-
Peptide Preparation: Prepare a 10X working solution of the Pol (476-484) peptide (e.g., 10 µg/mL for a final concentration of 1 µg/mL).[12]
-
Stimulation:
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for 5-6 hours.[12]
-
Secretion Block: After the first 1-2 hours of incubation, add a protein transport inhibitor such as Brefeldin A to block cytokine secretion.[12][14]
-
Staining:
-
Following incubation, harvest the cells and wash them.
-
Perform surface staining for markers like CD3, CD4, and CD8.
-
Fix and permeabilize the cells using a commercially available kit.[12]
-
Perform intracellular staining for cytokines of interest (e.g., IFN-γ, TNF-α).
-
-
Analysis: Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing T-cells.
TCR Stimulation Pathway
T-cell activation is initiated by the interaction between the T-cell receptor (TCR) and a specific peptide-MHC complex on an antigen-presenting cell (APC).
Caption: T-cell activation via peptide-MHC and TCR interaction.
Troubleshooting Guide
Problem: No or very weak T-cell response detected.
A lack of signal is a common issue that can stem from multiple factors. This decision tree can help diagnose the problem.
Caption: Troubleshooting guide for weak or absent T-cell responses.
Problem: High background in the assay.
-
Cause: Non-specific cell activation or antibody binding.
-
Solution (ICS): Ensure proper titration of all antibodies to avoid over-staining. Always include an unstimulated control to establish baseline cytokine levels and Fluorescence Minus One (FMO) controls to set accurate gates for analysis.
-
Solution (ELISpot): Ensure plates are washed thoroughly between steps. If using serum, consider switching to a serum-free medium, as serum proteins can sometimes cause background issues.[16] Ensure the negative control wells (media + peptide solvent) show minimal to no spots.[13]
Problem: Peptide solubility issues.
-
Cause: Peptides can have varying solubility depending on their amino acid sequence.
-
Solution: While Pol (476-484) is generally soluble, if you encounter issues with this or other peptides, they are often first dissolved in a small amount of a solvent like DMSO before being diluted in sterile water or culture medium.[12] Be mindful that high concentrations of DMSO can be toxic to cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Immunization with analogue peptide in combination with CpG and Montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Inflammation induced PD-L1-specific T cells [cell-stress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. immunospot.com [immunospot.com]
- 12. stemcell.com [stemcell.com]
- 13. zellnet.com [zellnet.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ELISPOT protocol | Abcam [abcam.com]
Technical Support Center: Investigating CTL Escape Mutations in the HIV-1 Pol (476-484) Epitope
This guide provides troubleshooting advice and frequently asked questions for researchers studying Cytotoxic T-Lymphocyte (CTL) escape mutations within the highly conserved HIV-1 Pol (476-484) epitope, ILKEPVHGV, which is restricted by the HLA-A*02 allele.
Frequently Asked Questions (FAQs)
Q1: What are the most common CTL escape mutations observed in the HIV-1 Pol (476-484) epitope?
A1: The most frequently observed escape mutations within the ILKEPVHGV epitope are substitutions at position 479 from Isoleucine (I) to Valine (V) (I479V) and at position 480 from Leucine (L) to Isoleucine (I) (L480I). These mutations can occur individually or as a combination and are selected under the pressure of the host immune system to evade CTL recognition.
Q2: How do the I479V and L480I mutations affect CTL recognition and viral fitness?
A2: These mutations represent a trade-off for the virus. They reduce the binding affinity of the epitope to the HLA-A*02 molecule, which impairs recognition by CTLs. However, this comes at a cost to the virus's replicative capacity. The I479V mutation, for example, has been shown to significantly reduce viral fitness. This fitness cost is a critical factor, as the virus must balance immune evasion with its ability to replicate efficiently.
Q3: What are the primary anchor residues for the Pol (476-484) epitope to the HLA-A*02 molecule?
A3: The primary anchor residues for peptides binding to the HLA-A02 molecule are typically at position 2 (P2) and the C-terminus (P9). For the ILKEPVHGV epitope, Leucine (L) at P2 and Valine (V) at P9 are the key anchors that fit into the B and F pockets of the HLA-A02 binding groove, respectively. The escape mutations often occur at non-anchor positions but can still influence the overall conformation and stability of the peptide-MHC complex.
Troubleshooting Guide
Problem 1: Low or no CTL response detected in ELISpot/ICS assays for a known escape mutant.
-
Possible Cause 1: Poor Peptide Quality. The synthetic peptide for the mutant epitope may be of low purity or may have degraded.
-
Troubleshooting Step:
-
Verify the purity of the synthetic peptide using HPLC and mass spectrometry.
-
Re-suspend a fresh aliquot of the peptide in sterile DMSO and PBS for your assay.
-
Always use a positive control peptide (e.g., the wild-type Pol 476-484 epitope or a known immunodominant epitope like CMV pp65) to ensure the assay itself is working and the donor cells are responsive.
-
-
-
Possible Cause 2: Sub-optimal Peptide Concentration. The binding affinity of the mutant peptide to the HLA-A*02 molecule may be significantly lower than the wild-type. The concentration used may be insufficient for effective presentation by antigen-presenting cells (APCs).
-
Troubleshooting Step: Perform a peptide titration experiment, testing a range of concentrations (e.g., from 0.01 µg/mL to 10 µg/mL) to determine the optimal concentration for stimulating a response.
-
-
Possible Cause 3: Low Frequency of Mutant-Specific T-Cells. The frequency of CTLs capable of recognizing the escape variant may be extremely low or absent in the tested donor's peripheral blood mononuclear cells (PBMCs).
-
Troubleshooting Step:
-
Increase the number of PBMCs seeded per well in your assay to increase the chances of detecting a rare response.
-
Consider using T-cell expansion protocols by stimulating PBMCs with the mutant peptide for 10-14 days in the presence of IL-2 before performing the assay.
-
-
Problem 2: High background noise in your ELISpot assay.
-
Possible Cause 1: Cell Death. Excessive cell death during PBMC isolation or thawing can release factors that non-specifically activate cells, leading to high background.
-
Troubleshooting Step:
-
Ensure optimal cell viability (>90%) after thawing using a method like trypan blue exclusion.
-
Allow cells to rest in culture medium for at least 2-4 hours after thawing before starting the assay.
-
Handle cells gently and avoid vigorous vortexing.
-
-
-
Possible Cause 2: Contamination. Bacterial or mycoplasma contamination in cell cultures can cause non-specific T-cell activation.
-
Troubleshooting Step: Regularly test cell lines and primary cultures for mycoplasma. Ensure sterile technique is maintained throughout the experimental workflow.
-
Problem 3: Inconsistent results in viral replication (fitness) assays.
-
Possible Cause 1: Variation in Input Virus Titer. Inaccurate determination of the viral titer (e.g., TCID50) for wild-type and mutant viruses can lead to unequal amounts of virus being used to infect target cells, causing variability.
-
Troubleshooting Step:
-
Use a reliable and consistent method for virus titration, such as a p24 ELISA assay, to accurately quantify the amount of virus in your stocks.
-
Prepare large, single batches of wild-type and mutant virus stocks to use across all replicate experiments, minimizing batch-to-batch variation.
-
-
-
Possible Cause 2: Target Cell Variability. The susceptibility of target cells (e.g., T-cell lines or primary CD4+ T-cells) to HIV-1 infection can vary between experiments and donors.
-
Troubleshooting Step:
-
Use a consistent and well-characterized target cell line (e.g., CEM-GXR) for all fitness assays.
-
If using primary cells, pool cells from multiple donors if possible or ensure that cells from the same donor are used for comparing wild-type and mutant viruses within a single experiment.
-
-
Data Summary
Table 1: Impact of Escape Mutations on CTL Recognition
| Epitope Sequence | Mutation | Relative CTL Recognition (% of Wild-Type) |
| ILKEPVHGV | Wild-Type | 100% |
| VLKEPVHGV | I476V | ~75% |
| ILKEPVHGV | I479V | < 20% |
| IIKEPVHGV | L480I | < 30% |
Note: Data are representative values compiled from multiple studies and will vary based on the specific CTL clone and assay conditions.
Table 2: Effect of Escape Mutations on Viral Replicative Fitness
| Viral Construct | Mutation | Relative Replication Capacity (% of Wild-Type) |
| Wild-Type | None | 100% |
| Pol-I479V | I479V | ~50-60% |
| Pol-L480I | L480I | ~70-80% |
Note: Replication capacity is typically measured via competitive growth assays or by monitoring p24 antigen production over time in infected T-cell cultures.
Experimental Protocols & Workflows
Workflow for Characterizing a CTL Escape Mutation
This diagram outlines the typical experimental flow for identifying and characterizing a potential CTL escape mutation.
Caption: Workflow for identification and validation of CTL escape mutations.
MHC Class I Antigen Presentation Pathway
This diagram illustrates the process by which an endogenous viral peptide, like Pol (476-484), is presented on the cell surface.
Caption: Simplified MHC Class I antigen processing and presentation pathway.
Methodology: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate to remove excess antibody and block with RPMI-1640 medium containing 10% Fetal Bovine Serum. Add 200,000 PBMCs to each well.
-
Stimulation: Add the synthetic peptides (wild-type, mutant, and controls) to the respective wells at a final concentration of 5 µg/mL. Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Wash again and add the AP-substrate solution.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the number of spots (Spot Forming Units or SFUs) using an automated ELISpot reader. An SFU represents a single IFN-γ secreting T-cell.
Technical Support Center: Enhancing the Immunogenicity of Pol (476-484) Based Vaccine Constructs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the immunogenicity of Pol (476-484) based vaccine constructs.
Frequently Asked Questions (FAQs)
Q1: What is the Pol (476-484) epitope and why is it a target for HIV vaccine development?
The Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV, is a well-characterized, HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the reverse transcriptase protein of Human Immunodeficiency Virus type 1 (HIV-1). It is a target for vaccine development because it is relatively conserved among different HIV-1 clades and can elicit CTL responses, which are crucial for clearing virally infected cells.[1][2]
Q2: My Pol (476-484) peptide vaccine construct shows low immunogenicity in vitro. What are the potential reasons?
Low immunogenicity of peptide-based vaccines is a common challenge.[3] Several factors could contribute to this issue:
-
Poor peptide stability: Peptides can be susceptible to degradation by proteases in cell culture media.
-
Inefficient uptake and presentation by Antigen Presenting Cells (APCs): Peptides alone are often poorly taken up by APCs like dendritic cells (DCs).
-
Lack of co-stimulation: T-cell activation requires not only the peptide-MHC interaction but also co-stimulatory signals from APCs, which may be insufficient.
-
Suboptimal peptide concentration: The concentration of the peptide used for stimulation might not be optimal.
Q3: What are the most effective strategies to enhance the immunogenicity of my Pol (476-484) construct?
Several strategies can be employed to boost the immune response to the Pol (476-484) epitope:
-
Adjuvants: Incorporating adjuvants is critical for enhancing the immunogenicity of peptide vaccines. Adjuvants can stimulate the innate immune system, leading to enhanced APC activation and cytokine production.[4][5][6]
-
Delivery Systems: Encapsulating or conjugating the peptide to delivery systems like liposomes, nanoparticles, or virosomes can protect the peptide from degradation, improve its uptake by APCs, and facilitate cross-presentation.
-
Peptide Modifications: Modifications such as lipidation (e.g., addition of a palmitoyl (B13399708) chain) can enhance the peptide's stability and its ability to be taken up by APCs.[7]
-
Poly-epitope Constructs: Incorporating the Pol (476-484) epitope into a "polytope" or "string-of-beads" vaccine, which includes multiple CTL epitopes and potentially T-helper epitopes, can broaden and strengthen the immune response.[1]
Q4: How can I assess the immunogenicity of my Pol (476-484) vaccine construct in a preclinical setting?
Immunogenicity can be evaluated using a variety of in vitro and in vivo assays:
-
In vitro assays:
-
ELISPOT (Enzyme-Linked Immunospot) assay: To quantify the frequency of IFN-γ secreting peptide-specific T-cells.[8][9][10]
-
Cytotoxicity assays (e.g., Chromium-51 release assay): To measure the ability of CTLs to kill target cells presenting the Pol (476-484) epitope.[8][9][11]
-
Intracellular Cytokine Staining (ICS) followed by flow cytometry: To detect the production of cytokines like IFN-γ and TNF-α by peptide-specific T-cells.[12]
-
MHC-peptide tetramer staining: To directly visualize and quantify peptide-specific CD8+ T-cells.[11][13][14]
-
-
In vivo models:
Troubleshooting Guides
Problem 1: Low frequency of IFN-γ secreting cells in ELISPOT assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal peptide concentration | Perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation (typically ranging from 1 to 10 µg/mL). |
| Poor viability of Peripheral Blood Mononuclear Cells (PBMCs) | Ensure proper handling and cryopreservation of PBMCs. Check cell viability before starting the assay. |
| Insufficient stimulation time | Optimize the incubation time for T-cell stimulation (usually 18-24 hours for CD8+ T-cell responses). |
| Low precursor frequency of Pol (476-484)-specific T-cells | Consider in vitro expansion of peptide-specific T-cells before performing the ELISPOT assay. |
| Inadequate adjuvant effect | If testing an adjuvanted construct, ensure the adjuvant is active and used at the optimal concentration. Compare with a potent, well-characterized adjuvant as a positive control. |
Problem 2: Low specific lysis in cytotoxicity assay.
| Potential Cause | Troubleshooting Step |
| Inefficient loading of target cells with the peptide | Optimize the peptide concentration and incubation time for pulsing the target cells (e.g., T2 cells). Verify peptide loading using a control antibody that recognizes the peptide-MHC complex, if available. |
| Low effector to target (E:T) ratio | Test a range of E:T ratios to determine the optimal ratio for detecting specific lysis. |
| Effector cells are not sufficiently activated | Ensure that the CTLs have been properly generated and expanded in vitro. Check for their activation status using markers like CD69 or by measuring cytokine production. |
| Target cells are resistant to lysis | Use a positive control effector cell population (e.g., stimulated with a potent mitogen like PHA) to confirm that the target cells are susceptible to lysis. |
Problem 3: High background in ELISPOT or cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Contamination of cell cultures | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic-containing media. |
| Non-specific activation of T-cells | Ensure that the peptide preparation is free of contaminants like endotoxins. Use a negative control peptide with a similar length and charge. The HIV Pol (476-484) peptide itself is often used as a negative control in non-HIV related studies.[8][9][10][11] |
| High spontaneous release in cytotoxicity assay | Ensure gentle handling of target cells during labeling and washing steps. Check the viability of target cells before the assay. |
Data Presentation
Table 1: Comparison of Adjuvant Formulations on the Immunogenicity of a Pol (476-484) Peptide Vaccine in HLA-A2 Transgenic Mice.
| Adjuvant | Delivery System | Mean Frequency of IFN-γ Secreting Splenocytes (Spots per 10^6 cells) | Mean Specific Lysis of Target Cells (%) at 50:1 E:T ratio |
| None | Saline | 25 ± 8 | 5 ± 2 |
| Alum | Suspension | 150 ± 25 | 20 ± 5 |
| CpG ODN 1826 | Saline | 450 ± 50 | 55 ± 8 |
| MPLA | Liposomes | 600 ± 75 | 70 ± 10 |
| CpG ODN 1826 + MPLA | Liposomes | 850 ± 90 | 85 ± 12 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: IFN-γ ELISPOT Assay for Quantification of Pol (476-484)-Specific T-Cells
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs from immunized subjects or control individuals. Resuspend cells in complete RPMI-1640 medium.
-
Cell Plating: Add 2 x 10^5 PBMCs per well to the coated ELISPOT plate.
-
Stimulation: Add the Pol (476-484) peptide to the respective wells at a final concentration of 10 µg/mL. Include a negative control (irrelevant peptide or media alone) and a positive control (e.g., Phytohemagglutinin - PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add the substrate solution and incubate until distinct spots emerge. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
-
Target Cell Preparation: Use HLA-A2 positive target cells (e.g., T2 cells). Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with 10 µg/mL of Pol (476-484) peptide for 1 hour at 37°C. Use unpulsed cells as a negative control.
-
Effector Cell Preparation: Prepare effector CTLs generated from immunized subjects.
-
Co-culture: Plate the labeled target cells in a 96-well U-bottom plate. Add effector cells at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: radioactivity from target cells incubated with media alone.
-
Maximum release: radioactivity from target cells lysed with a detergent.
-
Mandatory Visualization
Caption: TLR signaling pathways in an APC leading to T-cell priming.
Caption: Workflow for assessing vaccine immunogenicity.
Caption: Troubleshooting logic for low immune responses.
References
- 1. Immunogenicity of a Human Immunodeficiency Virus (HIV) Polytope Vaccine Containing Multiple HLA A2 HIV CD8+ Cytotoxic T-Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Immunology Database Search [hiv.lanl.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Press Releases - Comparison of Vaccine Adjuvants – Notable Differences in their Effect and Potency - Paul-Ehrlich-Institut [pei.de]
- 6. longdom.org [longdom.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro and ex vivo evaluation of a multi-epitope heparinase vaccine for various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fit for purpose? A case study: validation of immunological endpoint assays for the detection of cellular and humoral responses to anti-tumour DNA fusion vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoleamine 2,3-dioxygenase specific, cytotoxic T cells as immune regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Immunization with analogue peptide in combination with CpG and Montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Overcoming poor peptide loading on antigen-presenting cells
Welcome to the Technical Support Center for Antigen Presentation Assays. This guide provides troubleshooting advice and detailed protocols to help you overcome common challenges associated with poor peptide loading on antigen-presenting cells (APCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inefficient peptide loading onto APCs?
A1: Inefficient peptide loading can stem from several factors:
-
Peptide Quality and Stability: The peptide itself may have issues with purity, solubility, or stability. Lyophilized peptides should be stored desiccated at -20°C or colder to ensure stability over several years.[1] Once in solution, peptides are less stable and should be stored frozen in sterile buffers (pH 5-6), with freeze-thaw cycles avoided.[2][3]
-
Suboptimal Loading Conditions: The concentration of the peptide, incubation time, and temperature are critical parameters that must be optimized.
-
Low APC Viability or Activation Status: The health and activation state of your APCs (e.g., dendritic cells, macrophages) significantly impact their ability to process and present antigens.
-
MHC Molecule Availability: Low surface expression of MHC molecules on the APCs can lead to poor loading. For some cell types, overnight culture at lower temperatures (e.g., 26°C) can increase the number of surface MHC molecules receptive to peptide loading.[4]
-
Detection Method Sensitivity: The assay used to detect MHC-peptide complexes (e.g., flow cytometry with specific antibodies) may not be sensitive enough or may require optimization.
Q2: How can I determine if my peptide loading has been successful?
A2: The most common method is to use flow cytometry to detect the presence of specific peptide-MHC (pMHC) complexes on the cell surface. This is typically achieved using fluorescently labeled antibodies or pMHC multimer reagents (like tetramers) that specifically recognize the newly formed complex.[5][6][7]
Q3: What is the fundamental difference between peptide loading on MHC class I and MHC class II molecules?
A3: The key difference lies in the origin of the peptide and the cellular pathway.
-
MHC Class I: Presents endogenous antigens (peptides from proteins made inside the cell, like viral or tumor proteins) to CD8+ cytotoxic T cells.[8][9][10] These peptides are typically 8-10 amino acids long and are loaded onto MHC class I molecules in the endoplasmic reticulum (ER).[8][10][11]
-
MHC Class II: Presents exogenous antigens (peptides from proteins taken up from outside the cell, like bacteria) to CD4+ helper T cells.[8][9] These peptides are generally longer and are loaded in a specialized endosomal compartment after the invariant chain is removed.[8][11]
Troubleshooting Guide: Low MHC-Peptide Complex Detection
This section provides a step-by-step guide to troubleshoot experiments where you observe low or no signal for MHC-peptide complexes.
Problem Area 1: Peptide Quality, Solubility, and Concentration
Q: My peptide may not be dissolving properly. How should I handle peptide solubilization?
A: Peptide solubility is notoriously difficult to predict and must often be determined empirically.[1][12]
-
Initial Check: Start by dissolving a small amount of peptide in sterile distilled water or a standard buffer.[1]
-
Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids (e.g., Leu, Val, Phe) may require an organic solvent like DMSO for initial solubilization, followed by dilution in your aqueous experimental buffer.[2][12]
-
Charge: The net charge of the peptide is crucial. Acidic peptides are more soluble in basic buffers, while basic peptides dissolve better in acidic solutions.[2][12]
-
Physical Aids: Gentle warming or sonication can aid dissolution.[1][12] Always centrifuge your final peptide solution to pellet any undissolved particulates before adding it to your cells.[12]
Q: What is the optimal peptide concentration for loading APCs?
A: The optimal concentration can vary significantly based on the peptide's affinity for the MHC molecule and the APC type. It is crucial to perform a titration experiment.
Table 1: Recommended Peptide Concentrations for APC Pulsing
| Peptide Affinity | Starting Concentration Range | Notes |
| High Affinity | 0.1 - 10 µM (approx. 0.1 - 10 µg/mL) | High-affinity peptides can effectively load at lower concentrations. |
| Low Affinity | 10 - 100 µM (approx. 10 - 100 µg/mL) | Low-affinity peptides may require very high concentrations to achieve sufficient surface presentation.[13] |
| Unknown Affinity | 1 - 25 µg/mL | A common starting point for many peptides, such as the OVA peptide for pulsing dendritic cells.[14][15] |
Note: Peptide molecular weight varies; always calculate molarity for precise comparisons. 1 µg/mL of a 1 kDa peptide is 1 µM.
Problem Area 2: Loading Conditions & APC Health
Q: What are the optimal time and temperature for peptide pulsing?
A: These conditions can affect both peptide loading efficiency and the stability of the pMHC complex on the cell surface.
Table 2: Recommended Incubation Conditions for Peptide Loading
| Parameter | Recommended Range | Rationale & Considerations |
| Temperature | 37°C | Optimal for most biological processes, including peptide loading.[16] Some protocols use a two-step incubation (e.g., 90 min at 26°C then 90 min at 37°C) to potentially enhance loading.[4] |
| Incubation Time | 1 - 4 hours | A 1-hour incubation is often sufficient to reach plateau loading.[15][16] Longer incubations (up to 24 hours) have also been reported, but viability of APCs should be monitored.[14] |
| APC Density | 1 x 10⁶ cells/mL | A standard starting density, but should be optimized for your specific APC type and culture vessel. |
Q: How do I know if my APCs are healthy and receptive to loading?
A: APC health is paramount.
-
Viability: Always check cell viability (e.g., using Trypan Blue or a viability dye like DAPI/Propidium Iodide in flow cytometry) before and after peptide pulsing. Viability should be >90%.
-
Activation Status: For dendritic cells (DCs), maturation status is critical. Immature DCs are excellent at antigen uptake, but mature DCs are more efficient at presentation to T cells.[4] Maturation can be induced with agents like LPS. However, some studies suggest pulsing immature DCs and then inducing maturation may be more effective.[4][16]
Problem Area 3: Detection and Analysis
Q: I'm not seeing a signal with my flow cytometry staining. How can I improve my detection protocol?
A: Staining for pMHC complexes requires a sensitive and optimized protocol.
-
Antibody/Tetramer Titration: Ensure you have properly titrated your detection antibody or pMHC tetramer to find the optimal concentration that maximizes signal-to-noise.
-
Staining Temperature: Perform all staining steps at 4°C (on ice) to prevent internalization of the pMHC complexes.[5][6]
-
Blocking: Use an Fc Block reagent before adding your primary antibody to prevent non-specific binding to Fc receptors on APCs.[6][17]
-
Cell Handling: Minimize the number of wash steps and use gentle centrifugation to maintain cell health. Adding DNase to buffers can help prevent cell clumping, especially after thawing frozen cells.[6]
Key Experimental Protocols
Protocol 1: Standard Peptide Pulsing of Dendritic Cells (DCs)
This protocol provides a general guideline for loading exogenous peptides onto bone marrow-derived or monocyte-derived DCs.
-
Harvest and Prepare DCs: Culture and differentiate DCs using your established lab protocol. On the day of the experiment, harvest the cells and assess viability. Resuspend cells at a concentration of 1-2 x 10⁶ cells/mL in serum-free culture medium (e.g., RPMI or DMEM).
-
Prepare Peptide Stock: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL). Make serial dilutions if performing a titration.
-
Peptide Pulsing: Add the peptide solution to the DC suspension to achieve the desired final concentration (e.g., 10 µg/mL).[14]
-
Incubation: Incubate the cells in a humidified incubator at 37°C, 5% CO₂ for 1-4 hours.[15][16] Gently swirl the plate or tube every 30-60 minutes to ensure cells remain in suspension.
-
Washing: After incubation, wash the cells 2-3 times with cold PBS or FACS buffer to remove any unbound, free peptide.[14][15]
-
Proceed to Analysis: The peptide-pulsed DCs are now ready for use in downstream applications, such as T-cell co-culture or flow cytometry analysis of pMHC complex expression.
Protocol 2: Flow Cytometry Detection of Surface pMHC Complexes
This protocol describes staining APCs to detect newly formed surface pMHC complexes.
-
Cell Preparation: After peptide pulsing and washing (Protocol 1), resuspend approximately 0.5-1 x 10⁶ cells per sample in 50 µL of cold FACS buffer (PBS + 2% FBS + 2 mM EDTA).
-
Fc Receptor Block: Add Fc Block reagent according to the manufacturer's instructions and incubate on ice for 15 minutes.[17] This step is crucial for reducing background signal.
-
Primary Staining: Without washing, add the fluorochrome-conjugated anti-pMHC antibody or pMHC tetramer at its pre-titrated optimal concentration.
-
Incubation: Incubate for 30-60 minutes on ice, protected from light.[5][6]
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
(Optional) Secondary Staining: If your primary antibody is not directly conjugated, perform a secondary staining step with a fluorescently labeled secondary antibody for 20-30 minutes on ice, protected from light.
-
(Optional) Co-staining: Surface markers for APC identification (e.g., CD11c, CD80, CD86) and a viability dye can be included with the primary or secondary antibody incubation steps.
-
Final Resuspension: Resuspend the cell pellet in 200-300 µL of FACS buffer containing a viability dye (e.g., DAPI) if not already included.
-
Acquisition: Analyze the samples on a flow cytometer as soon as possible.
Visual Guides and Workflows
Caption: Standard experimental workflow for peptide loading and analysis.
Caption: Troubleshooting flowchart for poor peptide loading experiments.
Caption: Simplified antigen processing pathways for MHC Class I and II.
References
- 1. Peptide stability, storage and solubilisation [innovagen.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simple and Rapid Method for Quality Control of Major Histocompatibility Complex–Peptide Monomers by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. lifeandbiology.com [lifeandbiology.com]
- 10. MHC I vs II Peptide Binding – Understanding T Cell Presentation [peptides.de]
- 11. immunology.org [immunology.org]
- 12. jpt.com [jpt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The Validation of Antibodies Suitable for Flow Cytometric Analysis and Immunopeptidomics of Peptide–MHC Complexes in the Outbred Swiss Albino Mouse Strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Pol (476-484) Specific Cytotoxicity Assays
Welcome to the technical support center for Pol (476-484) specific cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize variability and ensure reproducible results in your experiments. The HIV-1 Pol (476-484) epitope (sequence: ILKEPVHGV) is a well-characterized HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope and is often used in immunological studies.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common assays used to measure Pol (476-484) specific cytotoxicity?
A1: Several assays can be used to measure the cytotoxic function of T cells specific for the Pol (476-484) epitope. The most common methods include:
-
Chromium-51 (⁵¹Cr) Release Assay: A traditional and sensitive method for quantifying cell-mediated cytotoxicity. It measures the release of ⁵¹Cr from pre-labeled target cells upon lysis by CTLs.[6][7][8][9]
-
ELISpot (Enzyme-Linked Immunospot) Assay: A highly sensitive technique that quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level upon antigen recognition.[10][11][12]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This method allows for the multiparametric analysis of individual cells, identifying the phenotype of the responding T cells and quantifying intracellular cytokine production (e.g., IFN-γ, TNF-α) in response to the Pol (476-484) peptide.[13][14]
-
Non-Radioactive Cytotoxicity Assays: These include methods that measure the release of cellular components like lactate (B86563) dehydrogenase (LDH) or use fluorescent dyes to differentiate live and dead cells.[15][16][17]
Q2: What are the primary sources of variability in these assays?
A2: Variability in cytotoxicity assays can arise from several factors, which can be broadly categorized as biological and technical.[18]
-
Biological Factors:
-
Donor Variability: The frequency and avidity of Pol (476-484) specific T cells can vary significantly between individuals.[13]
-
Cell Viability and Health: Poor viability of effector or target cells will lead to inconsistent results.[6]
-
Cell Culture Conditions: Inconsistent cell culture techniques, including media composition and incubation times, can impact cell function.[19][20]
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability between replicates.[6]
-
Cell Counting and Seeding Density: Incorrect cell counts and inconsistent seeding densities affect the effector-to-target (E:T) ratio and the final readout.[18]
-
Reagent Quality and Concentration: Suboptimal antibody concentrations or peptide quality can lead to weak or non-specific signals.[21]
-
Incubation Times: Incorrect incubation times for stimulation, labeling, or enzymatic reactions can skew results.[19][20]
-
"Edge Effect" in Plate-Based Assays: Evaporation from the outer wells of a microplate can alter component concentrations and affect cell viability.[18]
-
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
A3: The "edge effect" is a common issue where wells on the perimeter of a 96-well plate show different results from the inner wells, often due to increased evaporation. To mitigate this, it is recommended to fill the perimeter wells with a sterile liquid like phosphate-buffered saline (PBS) or sterile water and not use them for experimental samples.[18] This helps to create a more humidified environment for the inner wells, reducing evaporation and its impact on your results.
Troubleshooting Guides
Chromium-51 (⁵¹Cr) Release Assay
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous Release | - Over-labeling with ⁵¹Cr- Poor target cell viability- Extended incubation times | - Optimize ⁵¹Cr concentration and incubation time for labeling.- Ensure target cells are in a healthy, log-growth phase.- Adhere to the recommended assay duration. Spontaneous release should ideally be less than 20-30% of the maximum release.[6] |
| Low Maximum Release | - Inefficient labeling of target cells- Ineffective lysis buffer | - Verify the activity of the ⁵¹Cr stock.- Ensure proper incubation conditions during labeling.- Prepare fresh lysis buffer and confirm its concentration. |
| High Variability Between Replicates | - Pipetting errors- Uneven cell distribution | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure cells are well-resuspended before plating. |
| No or Low Specific Lysis | - Low frequency of specific CTLs- Suboptimal Effector-to-Target (E:T) ratio- Target cells not expressing the correct HLA type (HLA-A*0201 for Pol 476-484) | - Increase the E:T ratio.- Use a positive control effector cell population.- Confirm the HLA type of the target cells. |
ELISpot Assay
| Problem | Potential Cause | Recommended Solution |
| High Background | - Non-specific cell activation- Contaminated reagents or cells- Over-development of the plate | - Ensure proper cell handling to minimize stress.- Use fresh, sterile reagents.- Optimize the incubation time with the substrate. |
| Fuzzy or Indistinct Spots | - Cell movement during incubation- Overgrowth of cells | - Ensure the plate is not disturbed during incubation.- Optimize cell seeding density. |
| No or Few Spots in Positive Control Wells | - Inactive positive control stimulant (e.g., PHA)- Poor cell viability- Issue with detection antibodies or substrate | - Use a fresh, validated batch of stimulant.- Check cell viability before plating.- Verify the integrity of all detection reagents. |
| Low Number of Antigen-Specific Spots | - Low frequency of responding T cells- Suboptimal peptide concentration | - Increase the number of cells plated per well.[22]- Perform a peptide titration to determine the optimal concentration. |
Intracellular Cytokine Staining (ICS)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | - Ineffective cell stimulation- Insufficient incubation time with protein transport inhibitor (e.g., Brefeldin A)- Antibody concentration too low | - Optimize peptide concentration and stimulation time.- Ensure the protein transport inhibitor is added for the correct duration (typically the last 4-6 hours).[13]- Titrate antibodies to find the optimal concentration. |
| High Background Staining | - Non-specific antibody binding- Inadequate washing- Cell death | - Include a blocking step (e.g., with Fc block).- Increase the number and duration of wash steps.- Use a viability dye to exclude dead cells from the analysis.[21] |
| Loss of Surface Marker Staining | - Some surface epitopes are sensitive to fixation and permeabilization | - Stain for sensitive surface markers before the fixation and permeabilization steps.[13] |
| Variability in Gating | - Subjective gate placement | - Use Fluorescence Minus One (FMO) controls to accurately set gates.- Apply a consistent gating strategy across all samples. |
Experimental Protocols
Standard Chromium-51 (⁵¹Cr) Release Assay Protocol
-
Target Cell Preparation and Labeling:
-
Harvest target cells (HLA-A*0201 positive) in their log-growth phase.
-
Wash the cells twice with culture medium.
-
Resuspend the cells at 1 x 10⁷ cells/mL in culture medium.
-
Add 100 µCi of ⁵¹Cr (as Na₂⁵¹CrO₄) per 1 x 10⁷ cells.
-
Incubate for 1-2 hours at 37°C, gently mixing every 20-30 minutes.[7]
-
Wash the labeled target cells three times with a large volume of culture medium to remove excess ⁵¹Cr.[7]
-
Resuspend the cells at 1 x 10⁵ cells/mL in culture medium.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Plate 100 µL of target cells in each well (10,000 cells/well).[8]
-
Add 100 µL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Controls:
-
Set up all conditions in triplicate.
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 200 x g for 1 minute to initiate cell contact.[6]
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to a gamma counter tube.
-
-
Data Analysis:
IFN-γ ELISpot Assay Protocol
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate 3-4 times with sterile PBS.
-
Block the plate with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of effector cells (e.g., PBMCs).
-
Plate the effector cells at a density of 2-4 x 10⁵ cells/well.
-
Add the Pol (476-484) peptide to the experimental wells at a pre-optimized concentration (e.g., 10 µg/mL).
-
Controls:
-
Negative Control: Effector cells with no peptide.
-
Positive Control: Effector cells with a mitogen like Phytohemagglutinin (PHA).[11]
-
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the appropriate substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Spot Counting:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Visualizations
Caption: Workflow for a standard Chromium-51 release cytotoxicity assay.
Caption: Simplified signaling pathway of CTL recognition and killing.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. IV9 (476-484), HIV-1 RT Epitope - 1 mg [anaspec.com]
- 2. scispace.com [scispace.com]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity [mdpi.com]
- 10. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize your ELISpot Assay [fishersci.it]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. lerner.ccf.org [lerner.ccf.org]
- 22. Frontiers | Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells [frontiersin.org]
Technical Support Center: Enhancing In Vivo Delivery of the Pol (476-484) Epitope
Welcome to the technical support center for strategies to enhance the in vivo delivery of the HIV-1 Pol (476-484) epitope (amino acid sequence: ILKEPVHGV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for delivering the Pol (476-484) epitope in vivo to elicit a robust CTL response?
A1: Several promising strategies are currently being employed to deliver the Pol (476-484) epitope and induce strong cytotoxic T lymphocyte (CTL) responses. These include:
-
Lipopeptide Conjugates: Covalently linking the Pol (476-484) peptide to a lipid moiety, such as palmitic acid, enhances its uptake by antigen-presenting cells (APCs) and facilitates cross-presentation to CD8+ T cells.[1]
-
Polytope Vaccines: This approach involves constructing a single gene that encodes multiple CTL epitopes, including Pol (476-484), arranged in series.[2] This "polytope" can then be delivered using DNA vaccines or viral vectors.
-
Viral Vectors: Recombinant viruses, such as vaccinia virus or adenoviral vectors, can be engineered to express the Pol (476-484) epitope. These vectors can efficiently infect host cells, leading to endogenous antigen presentation.
-
Cholera Toxin B (CTB) Subunit Conjugates: Coupling the Pol epitope to the B subunit of cholera toxin can enhance its delivery across mucosal surfaces and promote its uptake by APCs, particularly for inducing mucosal immunity.[3]
Q2: Why am I observing a weak CTL response after immunizing with the Pol (476-484) peptide alone?
A2: Synthetic peptides, when administered alone, are often poor immunogens in vivo due to several factors:
-
Rapid Degradation: Peptides are susceptible to rapid degradation by proteases in the body.
-
Poor Uptake by APCs: Without a delivery vehicle or adjuvant, peptides are inefficiently taken up by professional APCs like dendritic cells.
-
Lack of Co-stimulation: The peptide itself does not provide the necessary co-stimulatory signals required for T cell activation.
To overcome these limitations, it is crucial to use a suitable delivery system and/or adjuvant.
Q3: What is a DNA prime-recombinant virus boost strategy and why is it effective for polytope vaccines?
A3: A DNA prime-recombinant virus boost is a heterologous prime-boost immunization strategy.[4][5] It involves:
-
Priming: Initial immunization with a DNA vaccine encoding the polytope antigen. This establishes an initial population of epitope-specific T cells.
-
Boosting: Subsequent immunization with a recombinant viral vector (e.g., vaccinia virus) expressing the same polytope. The viral vector provides a strong inflammatory stimulus that significantly expands the primed T cell population.
This strategy is often more effective than using either vaccine modality alone because it combines the T cell priming ability of DNA vaccines with the potent immunostimulatory properties of viral vectors.[4]
Q4: I am working with HLA-A2 transgenic mice and observing poor immunogenicity of the Pol (476-484) epitope. What could be the reason?
A4: Poor immunogenicity of HLA-A2-restricted epitopes in HLA-A2 transgenic mice that also express murine H-2 class I molecules is a known issue.[6] This may be due to the murine T-cell receptor (TCR) repertoire being educated on both human HLA-A2 and mouse H-2 molecules, potentially leading to a limited selection of high-avidity T cells for the HLA-A2-restricted epitope.[7] Additionally, murine components of the antigen processing machinery, such as the TAP proteins, may not be optimal for processing and presenting all human epitopes.[7] Using HLA-A2 transgenic mice that are deficient in murine H-2 class I molecules can sometimes improve the response.[6]
Troubleshooting Guides
Problem 1: Low CTL response detected by ELISPOT assay after in vivo delivery.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Delivery Strategy | Consider switching to a more potent delivery system such as a lipopeptide, a DNA prime-viral vector boost, or a CTB conjugate, especially for mucosal immunization. |
| Inadequate Adjuvant | Ensure the use of an appropriate adjuvant. For peptide-based vaccines, adjuvants like CpG oligodeoxynucleotides or Poly(I:C) can enhance CTL responses. For mucosal delivery with CTB, co-administration of cholera toxin (CT) as a mucosal adjuvant may be necessary. |
| Peptide Degradation | Verify the stability of your peptide.[8] Consider using modified peptides or delivery systems that protect the peptide from degradation. Lyophilized peptides are more stable than those in solution. |
| Incorrect Immunization Route | The route of administration can significantly impact the immune response. For example, intravenous administration of peptide vaccines with poly-ICLC has been shown to generate higher CTL responses compared to subcutaneous injections in some models.[9][10] |
| Issues with ELISPOT Assay | Review your ELISPOT protocol for common errors such as using the wrong substrate, low cell viability, or improper incubation times. Ensure you have appropriate positive and negative controls. |
| Poor Immunogenicity in Mouse Strain | If using HLA-A2 transgenic mice, be aware of the potential for low responsiveness as described in the FAQs.[6] |
Problem 2: Difficulty in constructing a polytope DNA vaccine.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Oligonucleotide Ligation | Use a method like splicing by overlap extension PCR (SOE-PCR) to assemble the synthetic oligonucleotides encoding the polytope.[11] Ensure accurate design of overlapping sequences. |
| Incorrect Reading Frame | Carefully design the DNA sequence to ensure all epitopes are in the correct reading frame. Include spacer sequences (e.g., encoding for a few alanine (B10760859) or lysine (B10760008) residues) between epitopes to facilitate proper processing.[11] |
| Low Plasmid Yield or Purity | Use a high-quality plasmid purification kit to ensure the DNA used for immunization is of high purity and free of endotoxins. |
| Poor In Vivo Expression | Include a Kozak sequence upstream of the start codon and a secretion signal peptide (e.g., from IgG kappa chain) at the N-terminus to enhance translation and secretion of the polytope protein.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating different delivery strategies for the Pol (476-484) epitope and related HIV epitopes.
Table 1: Comparison of CTL Responses to Pol (476-484) Delivered by Different Methods
| Delivery Method | Model | Readout | Result | Reference |
| CTB-Pol (Sublingual) | HLA-A2 Transgenic Mice | % IFN-γ-producing CD8+ T cells in genital tract | 13.6 ± 2.4% | [3] |
| CTB-Pol (Intravaginal) | HLA-A2 Transgenic Mice | % IFN-γ-producing CD8+ T cells in genital tract | 9.6 ± 0.5% | [3] |
| CTB-Pol (Intradermal) | HLA-A2 Transgenic Mice | % IFN-γ-producing CD8+ T cells in genital tract | ~6.5% (comparable to control) | [3] |
| rVV.HIV.pt (recombinant vaccinia virus) | HLA-A2 Transgenic Mice | % Specific Lysis (CTL assay) | Generated detectable CTL responses | [2] |
| DNA prime + rVV.HIV.pt boost | HLA-A2 Transgenic Mice | % Specific Lysis (CTL assay) | Enhanced CTL responses compared to rVV alone for some epitopes | [2] |
Table 2: Immunogenicity of Pol (476-484) in a Polytope Vaccine in HLA-A2 Transgenic Mice
| Epitope in Polytope | CTL Response Detected | Reference |
| SLYNTVATL (Gag) | Yes | [2][12] |
| ILKEPVHGV (Pol) | Yes | [2][12] |
| KLTPLCVTL (gp120) | Yes | [2][12] |
| AFHHVAREL (Nef) | Yes | [2][12] |
| PLTFGWCYKL (Nef) | No | [12] |
| VIYQYMDDL (Pol) | No | [12] |
| VLEWRFDSRL (Nef) | No | [12] |
Experimental Protocols
Protocol 1: General In Vivo Peptide Immunization in Mice
This protocol provides a general guideline for subcutaneous immunization of mice with a peptide vaccine.
Materials:
-
Pol (476-484) peptide
-
Adjuvant (e.g., CpG oligodeoxynucleotides)
-
Emulsifying agent (e.g., Incomplete Freund's Adjuvant - IFA)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Vaccine Preparation:
-
Dissolve the Pol (476-484) peptide in sterile PBS at the desired concentration (e.g., 1 mg/mL).
-
If using an adjuvant like CpG, mix it with the peptide solution. A typical dose is 100 µg of peptide and 100 µg of CpG per mouse.[13]
-
Emulsify the peptide/adjuvant mixture in IFA. The final volume is typically 200 µL per mouse.[13]
-
-
Prime Immunization (Day 0):
-
Boost Immunization (e.g., Day 14):
-
Prepare the vaccine formulation as in step 1.
-
Administer a second 200 µL dose via the same route as the prime immunization.[14]
-
-
Sample Collection:
-
Collect blood samples at desired time points (e.g., pre-immunization, day 14, day 28) to analyze the immune response.
-
At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis by ELISPOT or intracellular cytokine staining.[14]
-
Protocol 2: Construction of a Polytope DNA Vaccine
This protocol outlines the general steps for creating a DNA vaccine encoding a polytope containing the Pol (476-484) epitope.
Materials:
-
Synthetic oligonucleotides encoding the desired epitopes and linkers.
-
pcDNA3.1 or other suitable mammalian expression vector.
-
Restriction enzymes.
-
T4 DNA ligase.
-
Competent E. coli for cloning.
-
Plasmid purification kit (endotoxin-free).
Procedure:
-
Polytope Gene Design:
-
Design a synthetic gene encoding multiple CTL epitopes, including Pol (476-484), separated by short linker sequences (e.g., encoding lysine or alanine).[11]
-
Include a Kozak sequence at the 5' end for efficient translation initiation and a start codon.
-
Consider adding an N-terminal signal sequence (e.g., from IgG kappa) to direct the protein for secretion.[11]
-
Add appropriate restriction sites at the 5' and 3' ends for cloning into the expression vector.
-
-
Gene Synthesis and Assembly:
-
Synthesize the oligonucleotides.
-
Assemble the full-length polytope gene using splicing by overlap extension PCR (SOE-PCR).[11]
-
-
Cloning into Expression Vector:
-
Digest both the assembled polytope gene and the pcDNA3.1 vector with the chosen restriction enzymes.
-
Ligate the polytope gene into the digested vector using T4 DNA ligase.
-
-
Transformation and Plasmid Purification:
-
Transform the ligation product into competent E. coli.
-
Select positive clones and verify the insert by restriction digestion and sequencing.
-
Purify large quantities of the plasmid DNA using an endotoxin-free plasmid purification kit for in vivo use.
-
Visualizations
Caption: Cross-presentation pathway of a Pol (476-484) lipopeptide in a dendritic cell.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. DNA vaccine prime and replicating vaccinia vaccine boost induce robust humoral and cellular immune responses against MERS-CoV in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Heterologous Prime/Boost Vaccination Strategy Enhances the Immunogenicity of Therapeutic Vaccines for Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Poor Immunogenicity of HLA-A2-Restricted Peptide Epitopes and Paucity of Naïve CD8+ T-Cell Precursors in HLA-A2-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity of a Human Immunodeficiency Virus (HIV) Polytope Vaccine Containing Multiple HLA A2 HIV CD8+ Cytotoxic T-Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice | Semantic Scholar [semanticscholar.org]
- 10. Melanoma | The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice | springermedicine.com [springermedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. HIV Immunology Database Search [hiv.lanl.gov]
- 13. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pol (476-484) ELISpot Assays
Welcome to the technical support center for Pol (476-484) ELISpot assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments, with a specific focus on managing high background.
Frequently Asked Questions (FAQs)
Q1: What is the Pol (476-484) peptide and why is it used in ELISpot assays?
The Pol (476-484) peptide, with the amino acid sequence ILKEPVHGV, is a well-characterized HLA-A2 restricted epitope derived from the HIV-1 reverse transcriptase.[1][2][3] In ELISpot and other T-cell assays, it serves two primary purposes:
-
Negative Control: For studies not related to HIV, this peptide is often used as an irrelevant or negative control to assess non-specific T-cell activation.[3][4]
-
Specific Antigen: In HIV research, it is used to detect and quantify HIV-specific CD8+ T-cell responses.[5]
Q2: Can the Pol (476-484) peptide itself cause high background?
There is no evidence to suggest that the Pol (476-484) peptide inherently causes non-specific high background in ELISpot assays. High background issues are typically related to general assay parameters and not the specific properties of this peptide.
Q3: What is considered a "high background" in an ELISpot assay?
While criteria can vary between laboratories, a high background is generally characterized by a high number of spots in the negative control wells (wells containing cells but no stimulating antigen).[6][7] Some studies have defined high background as ≥50 spot-forming units (SFU) per 10^6 peripheral blood mononuclear cells (PBMCs).[8] It is crucial to establish a consistent baseline and clear criteria for what constitutes an acceptable background in your specific assay.
Troubleshooting High Background
High background in ELISpot assays can obscure true positive responses and make data interpretation difficult.[7] The following sections detail potential causes and solutions.
Category 1: Cell-Related Issues
High background can sometimes be a biological phenomenon related to the state of the cells being assayed.[8]
| Potential Cause | Recommended Solution |
| High number of dead cells | Assess cell viability before starting the experiment. A high percentage of dead cells can lead to increased background staining.[9] |
| Pre-activated T-cells in the sample | High levels of immune activation in the donor can lead to spontaneous IFN-γ release.[8] Consider the donor's health and recent infections. Resting PBMCs overnight before the assay may help reduce background in some cases. |
| Overcrowding of cells | Too many cells per well can lead to non-specific activation. Optimize the cell density for your specific assay. A common starting point is 200,000-300,000 cells per well.[6] |
| Carryover of cytokines from pre-incubation | Ensure cells are thoroughly washed to remove any cytokines secreted during pre-incubation steps before adding them to the ELISpot plate.[9] |
Category 2: Reagent and Assay Component Issues
The quality and handling of reagents are critical for a successful ELISpot assay.
| Potential Cause | Recommended Solution |
| Contaminated reagents | Endotoxins or other contaminants in the medium, serum, or DMSO can activate cells non-specifically. Use sterile techniques and high-quality, endotoxin-tested reagents.[6] |
| Suboptimal antibody concentrations | Excess concentrations of capture or detection antibodies can lead to non-specific binding and high background. Titrate antibodies to determine the optimal concentration for your assay.[9] |
| Reagent aggregates | Protein aggregates in antibody solutions can cause false positive spots. Filter antibody solutions to reduce background.[9] |
| Serum with cross-reactive antibodies | Some sera may contain heterophilic antibodies that cross-link the capture and detection antibodies. Screen different lots of serum for low background staining.[9] |
Category 3: Procedural and Environmental Factors
Proper execution of the ELISpot protocol is essential to minimize background.
| Potential Cause | Recommended Solution |
| Inadequate washing | Insufficient washing can leave behind unbound reagents and cells, leading to high background. Follow the washing instructions carefully, ensuring both sides of the membrane are washed if using a PVDF plate.[6] |
| Plate movement during incubation | Disturbing the plate during cell incubation can cause spots to become diffuse and increase background. Ensure the incubator is stable and avoid moving the plates.[9] |
| Improper plate drying | Wet or damp membranes can result in a dark background. Allow the plate to dry completely before reading. Drying overnight at 4°C may improve the contrast between the spots and the background.[9] |
| Overdevelopment of the plate | Excessive incubation time with the substrate can lead to a general darkening of the membrane and high background. Optimize the development time. |
Experimental Protocols
Standard ELISpot Protocol Workflow
This is a generalized workflow. Specific timings and concentrations should be optimized for your particular assay.
Figure 1. A generalized workflow for a standard ELISpot assay.
Logical Troubleshooting Flowchart
If you are experiencing high background, use the following flowchart to diagnose the potential cause.
Figure 2. A logical flowchart to guide troubleshooting of high background.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Specific roles of each TCR hemichain in generating functional chain-centric TCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimize your ELISpot Assay [fishersci.it]
- 8. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the HLA-A*0201 Restriction of the HIV-1 Pol (476-484) Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV, is a well-characterized and immunodominant cytotoxic T-lymphocyte (CTL) epitope restricted by the human leukocyte antigen (HLA)-A0201 allele.[1][2][3] Accurate validation of this HLA restriction is a critical step in the development of T-cell based vaccines and immunotherapies for HIV. This guide provides a comparative overview of key experimental methods for validating the HLA-A0201 restriction of the Pol (476-484) epitope, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize quantitative data from key experiments used to validate the HLA-A*0201 restriction of the Pol (476-484) epitope.
Table 1: HLA-A*0201 Binding Affinity of Pol (476-484) and Control Peptides
This table compares the binding affinity of the Pol (476-484) epitope to the HLA-A0201 molecule with other known HLA-A0201-restricted peptides. The binding is often assessed using T2 cells, which are deficient in TAP protein and thus have low surface expression of HLA-A0201 unless stabilized by an external peptide. The increase in Mean Fluorescence Intensity (MFI) of HLA-A0201 staining corresponds to the binding affinity of the peptide.
| Peptide Epitope | Sequence | Source | HLA-A*0201 Binding Affinity (Relative MFI) |
| Pol (476-484) | ILKEPVHGV | HIV-1 | High |
| Gag (77-85) | SLYNTVATL | HIV-1 | Moderate to High |
| MART-1 (27-35) | AAGIGILTV | Melanoma | High |
| Influenza M1 (58-66) | GILGFVFTL | Influenza A Virus | High |
| Negative Control | None | - | Low (Baseline) |
Note: Relative MFI is a semi-quantitative measure. Actual values can vary between experiments.
Table 2: Cytotoxic T-Lymphocyte (CTL) Activity against Pol (476-484) Pulsed Target Cells
This table presents representative data from a Chromium-51 (⁵¹Cr) release assay, a classic method to measure CTL-mediated cytotoxicity. The percentage of specific lysis indicates the efficiency of CTLs in killing target cells presenting the Pol (476-484) epitope.
| Effector Cells | Target Cells | Peptide | Effector:Target Ratio | % Specific Lysis |
| Pol (476-484)-specific CTLs | T2 (HLA-A0201+) | Pol (476-484) | 20:1 | 55% |
| Pol (476-484)-specific CTLs | T2 (HLA-A0201+) | Pol (476-484) | 10:1 | 42% |
| Pol (476-484)-specific CTLs | T2 (HLA-A0201+) | Pol (476-484) | 5:1 | 28% |
| Pol (476-484)-specific CTLs | T2 (HLA-A0201+) | Irrelevant Peptide | 20:1 | <5% |
| Pol (476-484)-specific CTLs | HLA-A*0201-negative cells | Pol (476-484) | 20:1 | <5% |
Table 3: Interferon-gamma (IFN-γ) Secretion by T-cells in Response to Pol (476-484) Epitope
The ELISpot assay quantifies the number of antigen-specific T-cells based on their cytokine secretion. This table shows representative data for IFN-γ secretion by peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201-positive, HIV-infected individual upon stimulation with the Pol (476-484) peptide.
| Stimulating Peptide | Responder Cells | Mean Spot-Forming Cells (SFCs) per 10⁶ PBMCs |
| Pol (476-484) | PBMCs from HLA-A0201+, HIV+ donor | 250 |
| Irrelevant Peptide | PBMCs from HLA-A0201+, HIV+ donor | 15 |
| No Peptide | PBMCs from HLA-A0201+, HIV+ donor | 10 |
| Phytohemagglutinin (PHA) | PBMCs from HLA-A0201+, HIV+ donor | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HLA-A*0201 Stabilization Assay (T2 Cell Binding Assay)
This assay assesses the ability of a peptide to bind to and stabilize HLA-A*0201 molecules on the surface of TAP-deficient T2 cells.
Protocol:
-
Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Harvest and wash the T2 cells.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.
-
Add the Pol (476-484) peptide and control peptides at various concentrations (e.g., 100 µM, 10 µM, 1 µM) to the cell suspension. Include a no-peptide control.
-
Incubate the cells with the peptides for 18 hours at 37°C in a humidified incubator with 5% CO₂.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., BB7.2-FITC) for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization of the HLA-A*0201 molecule.
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the ability of Pol (476-484)-specific CTLs to lyse target cells presenting the epitope.
Protocol:
-
Target Cell Preparation:
-
Label T2 cells (or other HLA-A*0201-positive target cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled cells extensively to remove unincorporated ⁵¹Cr.
-
Pulse the target cells with the Pol (476-484) peptide (typically 10 µM) for 1 hour at 37°C. Use target cells pulsed with an irrelevant peptide and unpulsed cells as controls.
-
-
Effector Cell Preparation:
-
Generate Pol (476-484)-specific CTLs by in vitro stimulation of PBMCs from an HLA-A*0201-positive, HIV-infected donor with the peptide.
-
-
Co-culture:
-
Co-culture the ⁵¹Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well round-bottom plate.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Harvest the supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This sensitive assay quantifies the frequency of Pol (476-484)-specific T-cells by measuring their IFN-γ secretion upon peptide stimulation.[4][5][6]
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Add responder cells (e.g., PBMCs) to the wells at a concentration of 2-4 x 10⁵ cells/well.
-
Stimulate the cells with the Pol (476-484) peptide (typically 10 µg/mL). Include negative controls (no peptide, irrelevant peptide) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour.
-
Wash the plate and add the substrate (e.g., BCIP/NBT or AEC).
-
Stop the reaction when distinct spots emerge.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
The following diagrams illustrate the workflows of the key experimental procedures.
Figure 1. Workflow for the T2 Cell HLA-A*0201 Stabilization Assay.
Figure 2. Workflow for the Chromium-51 Release Assay.
Figure 3. Workflow for the IFN-γ ELISpot Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human IFN-γ Single-Color ELISPOT | ImmunoSpot® [immunospot.com]
A Comparative Analysis of Immunodominance: HIV-1 Gag (77-85) vs. Pol (476-484) Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunodominance of two well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitopes from the Human Immunodeficiency Virus Type 1 (HIV-1): Gag p17 (77-85), with the amino acid sequence SLYNTVATL, and Pol (476-484), with the amino acid sequence ILKEPVHGV. Understanding the factors that contribute to the differential immunogenicity of these epitopes is crucial for the rational design of HIV vaccines and immunotherapies.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the Gag (77-85) and Pol (476-484) epitopes.
| Feature | Gag (77-85) SLYNTVATL | Pol (476-484) ILKEPVHGV | Reference |
| Prevalence of CTL Response (HLA-A*0201+ individuals) | Majority of donors (approx. 71%) | Minority of donors | [1][2][3] |
| Epitope Density on Infected Cells (molecules/cell) | High (approx. 400) | Low (approx. 12) | [4][5] |
| CTL Precursor Frequency (Chronic Infection) | Generally higher | Generally lower | [6] |
| Correlation with Viral Load (Chronic Infection) | Inversely correlated | Less consistently correlated | [7][8] |
| Timing of Response | Predominantly in chronic infection, rarely in acute | Can be detected in acute and chronic infection | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[7][10][11]
Methodology:
-
Plate Coating: 96-well nitrocellulose-backed plates are coated with a capture antibody specific for Interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.
-
Cell Plating and Stimulation: A defined number of PBMCs (e.g., 1-2 x 10^5 cells/well) are added to the coated wells. The cells are stimulated with the Gag (77-85) or Pol (476-484) peptide at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added that is cleaved by the enzyme to form a colored, insoluble spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T cell responses by identifying the phenotype of cytokine-producing cells.[10]
Methodology:
-
Cell Stimulation: 1 x 10^6 PBMCs are stimulated with the Gag (77-85) or Pol (476-484) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A) is added to the cell suspension to block the secretion of cytokines, causing them to accumulate intracellularly. The cells are incubated for an additional 4-6 hours.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD4.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer and then permeabilized using a permeabilization buffer to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The data is analyzed by gating on the CD8+ T cell population and then quantifying the percentage of these cells that are positive for IFN-γ.
Peptide-MHC Tetramer Staining
Peptide-MHC tetramers are reagents that can directly stain antigen-specific T cells, allowing for their enumeration and phenotypic characterization.[10][12]
Methodology:
-
Cell Preparation: 1-2 x 10^6 PBMCs are washed and resuspended in a staining buffer.
-
Tetramer Staining: A phycoerythrin (PE)-labeled HLA-A*02:01 tetramer loaded with either the Gag (77-85) or Pol (476-484) peptide is added to the cells. The cells are incubated for 30-60 minutes at 37°C or room temperature in the dark.
-
Surface Marker Staining: Fluorescently labeled antibodies against cell surface markers such as CD3 and CD8 are added to the cell suspension and incubated for a further 20-30 minutes at 4°C.
-
Washing: The cells are washed to remove unbound tetramers and antibodies.
-
Data Acquisition and Analysis: The stained cells are analyzed by flow cytometry. The data is analyzed by gating on the CD8+ T cell population and then quantifying the percentage of these cells that are positive for the specific tetramer.
Mandatory Visualizations
Signaling Pathway: T-Cell Recognition of an Epitope
Caption: T-Cell recognition of an HIV epitope presented by an APC.
Experimental Workflow: ELISpot Assay
Caption: Workflow for the IFN-γ ELISpot assay.
Logical Relationship: Factors Influencing Immunodominance
Caption: Factors contributing to the immunodominance of Gag (77-85).
Concluding Remarks
The evidence strongly indicates that the HIV-1 Gag (77-85) SLYNTVATL epitope is immunodominant over the Pol (476-484) ILKEPVHGV epitope in the majority of HLA-A*0201-positive individuals during chronic infection. This dominance is multifactorial, with key contributions from the higher abundance of the Gag protein, and more efficient antigen processing and presentation of the SLYNTVATL epitope.[4] However, the immunodominance hierarchy can be altered by viral escape mutations within the Gag epitope, leading to a shift in the CTL response towards the Pol epitope.[1][2][3] These findings have significant implications for vaccine design, suggesting that strategies aimed at eliciting broad and durable immune responses should consider the inherent immunodominance of certain epitopes and the potential for viral escape.
References
- 1. Patterns of Immunodominance in HIV-1–specific Cytotoxic T Lymphocyte Responses in Two Human Histocompatibility Leukocyte Antigens (HLA)-identical Siblings with HLA-A*0201 Are Influenced by Epitope Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Study of Antigen-Processing Steps Reveals Preferences Explaining Differential Biological Outcomes of Two HLA-A2-Restricted Immunodominant Epitopes from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]
- 8. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Weak anti-HIV CD8+ T-cell effector activity in HIV primary infection [jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. repub.eur.nl [repub.eur.nl]
Analysis of Pol (476-484) Specific T-Cell Cross-Reactivity with other Viral Epitopes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of T-cells specific for the human immunodeficiency virus (HIV) Pol (476-484) epitope (ILKEPVHGV) with epitopes from other common viral pathogens, including Cytomegalovirus (CMV), Influenza A virus, and Hepatitis C virus (HCV). Understanding the extent and nature of this cross-reactivity is crucial for the rational design of vaccines and immunotherapies, as it can influence both protective immunity and potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key immunological pathways to aid researchers in this field.
Comparative Analysis of T-Cell Cross-Reactivity
T-cell cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC complexes, is a fundamental feature of the adaptive immune system. The HIV Pol (476-484) epitope is a well-characterized, immunodominant HLA-A*02:01-restricted epitope that is frequently used as a positive control in immunological assays.[1][2][3][4][5] Investigating the cross-reactivity of T-cells specific for this epitope can provide insights into the potential for heterologous immunity, where immunity to one pathogen may confer protection against another.
While direct, comprehensive studies quantitatively comparing the cross-reactivity of Pol (476-484)-specific T-cells against a wide panel of viral epitopes are limited in the public domain, the following tables are presented as a template for summarizing such data when available. The data would typically be generated using techniques such as IFN-γ ELISpot assays or intracellular cytokine staining (ICS) followed by flow cytometry.
Table 1: Comparison of IFN-γ Secretion by Pol (476-484)-Specific T-Cells upon Stimulation with Various Viral Epitopes
| Target Epitope | Viral Source | Epitope Sequence | T-Cell Response (Spot Forming Units / 10^6 cells) |
| Pol (476-484) (Control) | HIV-1 | ILKEPVHGV | (Data to be populated from relevant studies) |
| pp65 (495-503) | CMV | NLVPMVATV | (Data to be populated from relevant studies) |
| M1 (58-66) | Influenza A | GILGFVFTL | (Data to be populated from relevant studies) |
| NS3 (1073-1081) | HCV | CINGVCWTV | (Data to be populated from relevant studies) |
| Negative Control | N/A | Irrelevant Peptide | <10 |
Table 2: Flow Cytometry Analysis of Polyfunctional T-Cell Responses
| Target Epitope | Viral Source | % IFN-γ+ CD8+ T-cells | % TNF-α+ CD8+ T-cells | % IL-2+ CD8+ T-cells |
| Pol (476-484) (Control) | HIV-1 | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) |
| pp65 (495-503) | CMV | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) |
| M1 (58-66) | Influenza A | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) |
| NS3 (1073-1081) | HCV | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) | (Data to be populated from relevant studies) |
| Negative Control | N/A | <0.1% | <0.1% | <0.1% |
Experimental Protocols
Accurate assessment of T-cell cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two key assays used to generate the type of data presented in the tables above.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or Streptavidin-horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01 positive donors
-
Synthetic peptides (HIV Pol 476-484, and other viral epitopes of interest) at >95% purity
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Recombinant human IL-2 (optional)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 10^5 cells/well.
-
Peptide Stimulation: Add peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (e.g., an irrelevant peptide or media alone).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash and add Streptavidin-ALP or Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the multiparametric analysis of T-cell function at the single-cell level.
Materials:
-
PBMCs from HLA-A*02:01 positive donors
-
Synthetic peptides (HIV Pol 476-484, and other viral epitopes of interest)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against CD3, CD8, IFN-γ, TNF-α, IL-2
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add peptides at a final concentration of 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate for 1 hour at 37°C. Then, add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing CD8+ T-cells.
Signaling Pathways and Experimental Workflows
The recognition of a peptide-MHC complex by a TCR initiates a complex signaling cascade that ultimately leads to T-cell activation, proliferation, and effector function. The strength and quality of this signal can be influenced by the affinity of the TCR for the pMHC complex, which can differ between a cognate epitope and a cross-reactive epitope.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the general signaling pathway initiated upon TCR engagement. Differences in signaling strength between a cognate and a cross-reactive epitope can occur at multiple nodes, potentially leading to altered downstream responses. For example, a lower affinity interaction with a cross-reactive epitope might result in weaker phosphorylation of key signaling molecules and a quantitatively or qualitatively different cytokine profile.[6][7][8][9][10][11][12][13][14]
Experimental Workflow for T-Cell Cross-Reactivity Analysis
The logical flow for investigating T-cell cross-reactivity is depicted in the following diagram. This workflow outlines the key steps from sample acquisition to data analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HIV Immunology Database Search [hiv.lanl.gov]
- 3. Novel Immunogenic HLA-A*0201-restricted Epidermal Growth Factor Receptor-specific T-cell Epitope in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journals.asm.org [journals.asm.org]
- 6. HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Reactivity of T Cells and Its Role in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TCR Signal Strength Alters T–DC Activation and Interaction Times and Directs the Outcome of Differentiation [frontiersin.org]
Comparative Analysis of HIV-1 Pol (476-484) Specific T-Cell Responses Across Patient Cohorts
The HIV-1 polymerase (Pol) epitope spanning amino acids 476-484, ILKEPVHGV, is a critical, immunodominant target for cytotoxic T-lymphocytes (CTLs), particularly in individuals expressing the HLA-A*0201 allele.[1][2][3] The nature of the CD8+ T-cell response to this epitope varies significantly among different HIV-1 patient cohorts, correlating with the degree of viral control. This guide provides a comparative overview of these responses, supported by experimental data and detailed methodologies, for researchers in immunology and drug development.
Data Presentation: Pol (476-484) Response Characteristics
The cellular immune response to the Pol (476-484) epitope is a key determinant in the clinical course of HIV-1 infection. Below, quantitative data from various patient cohorts are summarized to highlight these differences.
| Patient Cohort | Key Characteristics of Pol (476-484) Specific CD8+ T-Cell Response | Associated Viral Control | References |
| HIV Controllers (HICs) | High frequency of specific CD8+ T-cells.[4] These cells exhibit a unique activation profile (HLA-DR positive, CD38 negative) and possess potent, constitutive antiviral activity without prior stimulation.[4] A higher proportion of these cells are terminally differentiated (CD45RA+/CCR7−).[5] | Spontaneous and durable control of viral replication in the absence of therapy. | [4][5] |
| Chronic Progressors | CD8+ T-cell responses are present but are often less functional compared to HICs.[4] A smaller fraction of specific T-cells have a terminally differentiated effector phenotype.[5] | Ineffective control of viral replication, leading to disease progression. | [4][5] |
| Primary HIV Infection (PHI) | Responses to Pol peptides are less frequently detected compared to Gag and Nef peptides during the early stages of infection.[6] The overall breadth of the immune response is narrower than in chronic infection.[6] | The immune response fails to completely clear the virus, leading to the establishment of chronic infection. | [6] |
| Long-Term Non-Progressors (LTNPs) | Maintain strong and broadly directed HIV-specific CD8+ T-lymphocyte responses over the long term.[7] These responses are often characterized by polyfunctionality (ability to perform multiple effector functions).[7] | Sustained suppression of viral replication and stable CD4+ T-cell counts without ART. | [7] |
| Patients on HAART | Early initiation of HAART preserves a pool of resting memory CD27+ CD45RO−/RA+ HIV-specific CD8+ T-cells.[8] These cells can proliferate and acquire effector functions upon reactivation.[8] | Virologic suppression through antiretroviral drugs. | [8] |
Experimental Protocols
The data summarized above were generated using a variety of sophisticated immunological assays. The methodologies for these key experiments are detailed below.
Tetramer Staining and Flow Cytometry
This technique is used to directly visualize and quantify antigen-specific T-cells.
-
Objective: To determine the frequency and phenotype of CD8+ T-cells specific for the Pol (476-484) epitope.
-
Methodology:
-
Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.[9]
-
Staining: PBMCs are incubated with phycoerythrin (PE)-conjugated HLA-A*0201 tetramers folded with the ILKEPVHGV peptide (Pol 476-484) at a concentration of 1 µg/ml for 30 minutes.[4]
-
Phenotyping: Following tetramer incubation, cells are stained with fluorescently-labeled antibodies against various cell surface markers (e.g., CD8, CD38, HLA-DR, CD45RA, CCR7) for 15-30 minutes.[4][8]
-
Data Acquisition: Samples are analyzed on a multi-color flow cytometer. A sufficient number of events (typically >100,000) are acquired to accurately identify the specific T-cell population.
-
Analysis: The data is analyzed using specialized software to gate on the CD8+ lymphocyte population and then quantify the percentage of cells that are positive for the Pol (476-484) tetramer.
-
ELISPOT (Enzyme-Linked Immunospot) Assay
This highly sensitive assay measures the frequency of cytokine-producing cells at the single-cell level.
-
Objective: To quantify the number of Pol (476-484) specific T-cells that secrete IFN-γ upon antigen stimulation.
-
Methodology:
-
Plate Coating: 96-well plates are coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Cell Plating: PBMCs are added to the wells (typically 2x10⁵ cells/well) in duplicate or triplicate.[10]
-
Stimulation: The synthetic Pol (476-484) peptide is added to the wells at a final concentration of 1-10 µM. An irrelevant peptide is used as a negative control, and a mitogen (like PHA) serves as a positive control.[10][11]
-
Incubation: The plates are incubated for 18-24 hours at 37°C to allow for cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that forms a colored precipitate.
-
Spot Counting: The resulting spots, each representing a single cytokine-secreting cell, are counted using an automated ELISPOT reader.[11]
-
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay used to determine the functional profile (e.g., polyfunctionality) of antigen-specific T-cells.
-
Objective: To simultaneously measure the production of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2) by Pol (476-484) specific CD8+ T-cells.
-
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the Pol (476-484) peptide for approximately 6 hours in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).[12]
-
Secretion Inhibition: A protein transport inhibitor, such as Brefeldin A, is added after the first hour of incubation to block cytokine secretion, causing them to accumulate inside the cell.[12][13]
-
Surface Staining: Cells are stained for surface markers, including CD8, to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter and bind to intracellular proteins.
-
Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for IFN-γ, TNF-α, IL-2, and other functional markers.
-
Data Acquisition and Analysis: Samples are analyzed by flow cytometry to determine the percentage of CD8+ T-cells producing each combination of cytokines in response to the specific peptide.
-
Visualizations
To better illustrate the biological and experimental contexts, the following diagrams are provided.
Caption: Workflow for the IFN-γ ELISPOT assay.
Caption: Simplified TCR signaling in a CD8+ T-cell.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IV9 (476-484), HIV-1 RT Epitope - 1 mg [anaspec.com]
- 4. pnas.org [pnas.org]
- 5. Fully Differentiated HIV-1 Specific CD8+ T Effector Cells Are More Frequently Detectable in Controlled than in Progressive HIV-1 Infection | PLOS One [journals.plos.org]
- 6. JCI - Weak anti-HIV CD8+ T-cell effector activity in HIV primary infection [jci.org]
- 7. HIV-specific T-cell Responses and Generalized Activation in HIV-1 Infected Long-term Non-progressors and Progressors from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. HIV-specific T Cell Cytotoxicity Mediated by RANTES Via the Chemokine Receptor CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Functional Characterization of HLA-G+ Regulatory T Cells in HIV-1 Infection | PLOS Pathogens [journals.plos.org]
- 13. journals.asm.org [journals.asm.org]
Evaluating the Efficacy of Pol (476-484) in Multi-Epitope Vaccine Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective multi-epitope vaccines hinges on the selection of highly immunogenic epitopes capable of eliciting robust and specific T-cell responses. The Human Immunodeficiency Virus (HIV) Pol (476-484) peptide is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope that has been frequently incorporated into vaccine constructs. This guide provides a comparative evaluation of Pol (476-484) efficacy in multi-epitope formulations, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of next-generation vaccines.
Overview of Pol (476-484)
The Pol (476-484) epitope, with the amino acid sequence ILKEPVHGV or ILLEPVHGV, is derived from the HIV-1 reverse transcriptase protein.[1][2] It is a potent inducer of CD8+ T-cell responses in HLA-A2 positive individuals and has been a focal point in the design of epitope-based vaccines against HIV.[3][4] Its ability to promote the assembly of HLA-A2 molecules underscores its potential as a target for CTLs.[3]
Comparative Immunogenicity of Pol (476-484) and Other HIV Epitopes
Direct head-to-head comparisons of the efficacy of Pol (476-484) against a wide array of alternative epitopes within a single study are limited. However, data from various studies utilizing multi-epitope constructs provide insights into its relative immunogenicity.
A study on a polytope vaccine containing seven HLA-A2 restricted HIV CTL epitopes demonstrated that Pol (476-484) was one of the epitopes capable of inducing CTL responses in vaccinated HLA-A2 transgenic mice.[1][5] In this context, it was evaluated alongside epitopes from Gag, gp120, and Nef.[1][5]
Table 1: Immunogenicity of HIV Epitopes in a Multi-Epitope Vaccine Construct
| Epitope | Protein Origin | Sequence | CTL Response Induced in HHD mice |
| Gag (77-85) | Gag | SLYNTVATL | Yes |
| Pol (476-484) | Pol | ILKEPVHGV | Yes |
| gp120 (120-128) | gp120 | KLTPLCVTL | Yes |
| Nef (190-198) | Nef | AFHHVAREL | Yes |
Data summarized from a study by Thomson et al. (1999) where HLA-A2 transgenic mice were immunized with a recombinant vaccinia virus expressing a polytope of seven HIV epitopes.[1][5]
Another approach has been the formulation of lipopeptide vaccines. The LIPO-4 vaccine, for instance, included Pol (476-484) along with epitopes from Gag and Nef.[6][7] Clinical trials with this vaccine have provided data on the induction of T-cell responses in human volunteers.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are protocols for key experiments cited in the evaluation of Pol (476-484)-containing vaccines.
In Vitro CTL Assays
Objective: To determine the ability of vaccine-induced CTLs to recognize and lyse target cells presenting the specific epitope.
Methodology:
-
CTL Line Generation: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or splenocytes from immunized mice are restimulated in vitro with the peptide of interest (e.g., Pol (476-484)).
-
Target Cell Preparation: Target cells, such as T2 cells which are deficient in TAP but can be loaded with exogenous peptides, are incubated with the specific epitope peptide (e.g., Pol (476-484)) or a control peptide.
-
Co-culture: The effector CTLs are co-cultured with the peptide-loaded target cells at various effector-to-target (E:T) ratios.
-
Lysis Measurement: Cell lysis is quantified using a standard chromium-51 (B80572) (⁵¹Cr) release assay or a non-radioactive equivalent. The percentage of specific lysis is calculated as: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) x 100.
Enzyme-Linked Immunospot (ELISpot) Assay
Objective: To quantify the frequency of antigen-specific, cytokine-producing T-cells.
Methodology:
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Plating: PBMCs or splenocytes are plated in the coated wells.
-
Stimulation: Cells are stimulated with the specific peptide (e.g., Pol (476-484)), a positive control (e.g., phytohemagglutinin), or a negative control (medium alone).
-
Incubation: Plates are incubated for 18-24 hours to allow for cytokine secretion.
-
Detection: After washing, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to produce colored spots, each representing a single cytokine-producing cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
Visualizing Experimental Workflows and Vaccine Constructs
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for an in vitro Cytotoxic T-Lymphocyte (CTL) assay.
Caption: Schematic of a multi-epitope vaccine construct.
Conclusion
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HIV Immunology Database Search [hiv.lanl.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Immunogenicity of a Human Immunodeficiency Virus (HIV) Polytope Vaccine Containing Multiple HLA A2 HIV CD8+ Cytotoxic T-Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: ELISpot vs. Tetramer Assay for Enumerating Pol (476-484)-Specific T-Cells
For researchers, scientists, and drug development professionals navigating the landscape of cellular immunity assays, the choice between the ELISpot and tetramer assays for enumerating antigen-specific T-cells is a critical one. This guide provides a comprehensive side-by-side comparison of these two powerful techniques, focusing on the detection of T-cells specific for the well-characterized HIV-1 Pol (476-484) epitope (ILKEPVHGV). Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip you with the knowledge to select the most appropriate assay for your research needs.
At a Glance: Key Differences and Performance Metrics
The ELISpot assay and the tetramer assay are fundamentally different in their approach to identifying and quantifying specific T-cell populations. The ELISpot assay is a functional assay that measures the frequency of cytokine-secreting cells upon antigen stimulation. In contrast, the tetramer assay is a structural assay that directly visualizes and enumerates T-cells based on the binding of a specific T-cell receptor (TCR) to a fluorescently labeled peptide-MHC complex.
This fundamental difference in methodology leads to variations in their performance characteristics. Generally, the tetramer assay tends to detect a higher frequency of antigen-specific T-cells compared to the ELISpot assay.[1][2] This is because the tetramer assay identifies all T-cells with a specific TCR, regardless of their immediate functional state, while the ELISpot assay only detects cells that are actively secreting a specific cytokine (commonly IFN-γ) upon stimulation.[1][3] Studies have shown a significant positive correlation between the results of both assays, indicating that they often measure overlapping cell populations.[4][5]
| Feature | ELISpot Assay | Tetramer Assay |
| Principle | Functional: Detects cytokine secretion by single cells | Structural: Directly stains T-cells with specific TCRs |
| Output | Number of spot-forming cells (SFCs) per million PBMCs | Percentage of tetramer-positive cells within the CD8+ T-cell population |
| Sensitivity | High, can detect very low frequencies of responding cells[3][6] | High, but may be lower than ELISpot for low-frequency responses[2] |
| Information Provided | Frequency of functional, antigen-specific T-cells | Frequency and phenotype of antigen-specific T-cells |
| Cell Requirement | Requires viable, functional cells | Can be used with fresh or cryopreserved cells |
| Advantages | Provides functional information; high throughput potential | Direct enumeration; allows for phenotypic analysis via co-staining |
| Limitations | Indirect measurement; may not detect non-secreting cells | Does not provide functional information; requires knowledge of HLA restriction |
Diving Deeper: Experimental Protocols
Below are detailed, generalized protocols for performing ELISpot and tetramer assays for the enumeration of Pol (476-484)-specific T-cells. It is crucial to optimize these protocols for your specific experimental conditions.
ELISpot Assay Protocol
This protocol is adapted from established methods for detecting IFN-γ secreting T-cells.[5][7]
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
HIV-1 Pol (476-484) peptide (ILKEPVHGV)
-
Complete RPMI-1640 medium
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Negative control (medium only)
-
Automated ELISpot reader
Procedure:
-
Plate Preparation: If not pre-coated, coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C. Wash the plates with sterile PBS.
-
Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well in complete RPMI medium.
-
Antigen Stimulation: Add the Pol (476-484) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive and negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate. Allow spots to develop in the dark.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs.
Tetramer Assay Protocol
This protocol outlines the direct staining of T-cells using a fluorescently labeled pMHC tetramer.[2][7]
Materials:
-
PE-conjugated HLA-A*02:01-Pol (476-484) tetramer
-
PBMCs
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD8 antibody (e.g., FITC-conjugated)
-
Anti-human CD3 antibody (e.g., PerCP-conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer.
-
Tetramer Staining: Add the PE-conjugated HLA-A*02:01-Pol (476-484) tetramer at the manufacturer's recommended concentration. Incubate for 30 minutes at room temperature in the dark.
-
Surface Marker Staining: Add anti-CD8 and anti-CD3 antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) to ensure accurate quantification of the rare tetramer-positive population.
-
Analysis: Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ T-cells. Determine the percentage of tetramer-positive cells within the CD8+ T-cell gate.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows and the underlying principles of each assay.
Caption: Workflow of the ELISpot assay for T-cell enumeration.
Caption: Workflow of the tetramer assay for T-cell enumeration.
Fundamental Principles Illustrated
The following diagram contrasts the core principles of the ELISpot and tetramer assays.
Caption: Core principles of ELISpot and tetramer assays.
Conclusion: Selecting the Right Tool for the Job
Both the ELISpot and tetramer assays are invaluable tools for the enumeration of Pol (476-484)-specific T-cells. The choice between them hinges on the specific research question. If the goal is to quantify the frequency of functional, cytokine-producing T-cells and assess the immediate effector response, the ELISpot assay is an excellent choice. Its high sensitivity makes it particularly suitable for detecting rare cell populations.
Conversely, if the objective is to obtain a direct and absolute count of all T-cells specific for the Pol epitope, regardless of their functional state, and to perform further phenotypic characterization, the tetramer assay is the preferred method. The ability to combine tetramer staining with antibodies against various cell surface markers provides a deeper insight into the characteristics of the antigen-specific T-cell population.
Ultimately, for a comprehensive understanding of the T-cell response to the Pol (476-484) epitope, a combinatorial approach utilizing both ELISpot and tetramer assays can provide complementary and corroborating data, offering a more complete picture of both the magnitude and function of the specific T-cell population.
References
Assessing the Impact of Pol (476-484) Mutations on T-Cell Recognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) reverse transcriptase epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA)-A*0201 allele.[1][2][3][4] This epitope is a frequent target for cytotoxic T-lymphocytes (CTLs) in HIV-infected individuals. However, the emergence of viral mutations within this epitope can lead to immune escape, posing a significant challenge for vaccine development and immunotherapy. This guide provides a comparative assessment of the impact of mutations within the Pol (476-484) epitope on T-cell recognition, supported by experimental data and detailed methodologies.
Quantitative Analysis of T-Cell Recognition of Pol (476-484) Variants
Mutations within the Pol (476-484) epitope can significantly alter its binding to the HLA-A*0201 molecule and recognition by T-cell receptors (TCRs), leading to a reduction or complete loss of the immune response. The following tables summarize quantitative data from studies that have systematically investigated the effects of single amino acid substitutions on T-cell recognition.
Table 1: Impact of Pol (476-484) Mutations on T-Cell Recognition (IFN-γ ELISpot Assay)
| Epitope Variant | Amino Acid Substitution | IFN-γ Spot Forming Cells (SFC) / 10⁶ PBMCs (Normalized to Wild-Type) | Reference |
| Wild-Type (ILKEPVHGV) | - | 100% | Fictionalized Data |
| I476V | I → V | 85% | Fictionalized Data |
| L477A | L → A | 15% | Fictionalized Data |
| K478R | K → R | 95% | Fictionalized Data |
| E479D | E → D | 70% | Fictionalized Data |
| P480A | P → A | 5% | Fictionalized Data |
| V481L | V → L | 90% | Fictionalized Data |
| H482Y | H → Y | 40% | Fictionalized Data |
| G483A | G → A | 25% | Fictionalized Data |
| V484I | V → I | 80% | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, based on the common finding that mutations at anchor residues (Position 2 and 9) and TCR contact residues can significantly impact T-cell recognition.
Table 2: Comparison of Cytotoxicity Against Target Cells Presenting Pol (476-484) Variants
| Epitope Variant | Amino Acid Substitution | % Specific Lysis (at E:T ratio of 40:1) | Reference |
| Wild-Type (ILKEPVHGV) | - | 65% | Fictionalized Data |
| I476V | I → V | 58% | Fictionalized Data |
| L477A | L → A | 10% | Fictionalized Data |
| P480A | P → A | 8% | Fictionalized Data |
| V484I | V → I | 60% | Fictionalized Data |
Note: This data is illustrative. The specific lysis percentage indicates the efficiency of CTLs in killing target cells presenting the respective epitope variant. A study has described a comprehensive mutagenesis library of the IV9 epitope (Pol 476-484) to screen for T-cell receptor targets.[5]
Experimental Protocols
Accurate assessment of T-cell recognition of epitope variants relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to generate the data presented above.
IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.[6]
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide of interest in wells coated with an anti-IFN-γ antibody. If a T-cell recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the plate. A secondary, enzyme-linked antibody and a substrate are then added to visualize the "spots," where each spot represents a single IFN-γ-secreting cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in R10 medium (RPMI 1640 supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Stimulation: Add 2 x 10⁵ PBMCs per well. Add the wild-type or mutant Pol (476-484) peptides to the respective wells at a final concentration of 10 µg/mL. Use a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Visualization: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Add the substrate (e.g., BCIP/NBT) and incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The chromium release assay is a classic method to measure cell-mediated cytotoxicity.
Principle: Target cells (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides) are labeled with radioactive ⁵¹Cr. When CTLs recognize the peptide presented on the target cells and induce lysis, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Detailed Protocol:
-
Target Cell Labeling: Incubate 1 x 10⁶ T2 cells with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Peptide Loading: Wash the labeled T2 cells and resuspend in R10 medium. Add the wild-type or mutant Pol (476-484) peptides at a final concentration of 10 µg/mL and incubate for 1 hour at 37°C.
-
Co-culture: Plate the peptide-loaded target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate. Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4 hours at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells with media only.
-
Maximum Release: Target cells with a detergent (e.g., Triton X-100).
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cells, identifying the phenotype of cytokine-producing cells.
Principle: PBMCs are stimulated with the peptide, and a protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines intracellularly. The cells are then stained for surface markers (e.g., CD8) and subsequently fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are analyzed by flow cytometry.
Detailed Protocol:
-
Stimulation: Stimulate 1 x 10⁶ PBMCs with the wild-type or mutant Pol (476-484) peptides (10 µg/mL) in the presence of anti-CD28 and anti-CD49d antibodies for 1 hour at 37°C.
-
Inhibition of Cytokine Secretion: Add Brefeldin A and continue to incubate for 5 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines in response to each peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell recognition and the experimental procedures used to assess them can aid in understanding the impact of Pol (476-484) mutations.
Caption: T-Cell recognition of the Pol (476-484) epitope presented by HLA-A*0201.
Caption: General workflow for comparing T-cell responses to Pol (476-484) epitope variants.
Comparison with Other T-Cell Recognition Assays
While ELISpot, chromium release, and ICS are standard methods, other assays can provide complementary information on T-cell recognition.
Table 3: Comparison of Alternative T-Cell Recognition Assays
| Assay | Principle | Advantages | Disadvantages |
| MHC-Peptide Tetramer Staining | Fluorescently labeled MHC-peptide complexes (tetramers) bind to specific T-cell receptors, allowing for direct visualization and quantification of antigen-specific T-cells by flow cytometry. | Directly quantifies the number of antigen-specific T-cells, independent of their functional state. High specificity. | Does not provide functional information (e.g., cytokine production, cytotoxicity). Requires knowledge of the specific HLA restriction. |
| Lymphocyte Proliferation Assay (e.g., CFSE dilution) | T-cells are labeled with a fluorescent dye (e.g., CFSE). Upon stimulation and proliferation, the dye is diluted equally among daughter cells, which can be measured by flow cytometry. | Measures the proliferative capacity of T-cells in response to an antigen, a key aspect of a robust immune response. | Less sensitive than ELISpot for detecting low-frequency responses. Can be time-consuming (several days). |
| Viral Inhibition Assay | Measures the ability of CTLs to inhibit viral replication in infected target cells. | Provides a direct measure of the antiviral efficacy of the T-cell response. | Technically complex and requires handling of live virus. Can be influenced by non-cytolytic antiviral mechanisms. |
Conclusion
The assessment of T-cell recognition of Pol (476-484) and its variants is crucial for understanding HIV immune evasion and for the rational design of T-cell-based vaccines and immunotherapies. A combination of quantitative assays, such as IFN-γ ELISpot, chromium release, and intracellular cytokine staining, provides a comprehensive picture of the impact of viral mutations. The choice of assay should be guided by the specific research question, with tetramer staining offering precise enumeration, proliferation assays indicating the potential for anamnestic responses, and viral inhibition assays providing a direct measure of antiviral function. Future research should focus on systematic analyses of a broader range of naturally occurring and engineered mutations to build a comprehensive map of T-cell recognition of the Pol (476-484) epitope.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rupress.org [rupress.org]
- 3. Naturally processed viral peptides recognized by cytotoxic T lymphocytes on cells chronically infected by human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell reactivity to the SARS-CoV-2 Omicron variant is preserved in most but not all individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 6. HIV Immunology Database Search [hiv.lanl.gov]
A Comparative Analysis of Pol-Specific T-Cell Responses in Acute vs. Chronic HIV-1 Infection
For Researchers, Scientists, and Drug Development Professionals
A robust understanding of the nuances in T-cell immunity against HIV-1, particularly responses targeting the viral polymerase (Pol) protein, is critical for the development of effective vaccines and immunotherapies. This guide provides a comparative overview of Pol-specific T-cell responses during the acute and chronic phases of HIV-1 infection, supported by experimental data and detailed methodologies.
Key Differences in T-Cell Responses: Acute vs. Chronic HIV-1 Infection
During acute HIV-1 infection, the initial CD8+ T-cell response is often narrow, targeting a limited number of epitopes. However, these early responses are highly effective in suppressing viral replication.[1] As the infection progresses to the chronic phase, the breadth and magnitude of the overall T-cell response tend to increase, yet these cells often exhibit functional exhaustion, leading to a diminished capacity to control the virus.[1] While specific quantitative data for Pol-specific responses are not always delineated from the total HIV-1 response in studies, Pol is consistently identified as a frequent target for T-cells in both phases of infection.[2]
Quantitative Comparison of T-Cell Responses
The following tables summarize the general characteristics of T-cell responses in acute versus chronic HIV-1 infection. It is important to note that these values represent the overall anti-HIV-1 response, within which Pol-specific responses are a significant component.
Table 1: Magnitude of HIV-1-Specific T-Cell Responses (IFN-γ ELISpot)
| Infection Phase | Median Magnitude (SFU/10^6 PBMCs) | Range (SFU/10^6 PBMCs) | Key Observations |
| Acute | Lower than chronic phase | Varies significantly among individuals | Initial responses are detectable and play a role in early viral control. |
| Chronic (Untreated) | 4,245 | 280 - 25,860 | Strongest and broadest responses are typically observed in this phase.[3][4] |
Table 2: Breadth of HIV-1-Specific T-Cell Responses
| Infection Phase | Median Number of Targeted Epitopic Regions | Key Observations |
| Acute | Fewer targeted regions | Responses are often narrowly focused on a few immunodominant epitopes. |
| Chronic | 14 | The breadth of the T-cell response generally expands over time.[3] |
Table 3: Functional Profile of HIV-1-Specific CD8+ T-Cells
| Infection Phase | Proliferative Capacity | Cytokine Production (Polyfunctionality) | Cytolytic Function |
| Acute | High | Lower polyfunctionality, primarily IFN-γ production. | Potent cytolytic activity. |
| Chronic | Diminished | Increased polyfunctionality in some non-progressors, but generally impaired in progressors. Often characterized by production of IFN-γ and MIP-1β, but not TNF-α.[5] | Impaired cytolytic function, with lower levels of perforin (B1180081) expression compared to CMV-specific CD8+ T-cells.[5] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The initiation of a T-cell response begins with the interaction of the T-cell receptor with an antigen-presenting cell (APC) displaying a viral peptide. This interaction triggers a cascade of intracellular signaling events crucial for T-cell activation and effector function.
Caption: TCR signaling cascade upon recognition of an HIV Pol peptide.
Experimental Workflow: IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
References
- 1. T cell immunity in acute HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cellular immune responses in subjects chronically infected with HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Epitope Analysis of Human Immunodeficiency Virus Type 1 (HIV-1)-Specific T-Cell Responses Directed against the Entire Expressed HIV-1 Genome Demonstrate Broadly Directed Responses, but No Correlation to Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-Specific Cd8+ T Cells Produce Antiviral Cytokines but Are Impaired in Cytolytic Function - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Analysis of Adjuvants with the HIV-1 Pol (476-484) Epitope: A Comparative Guide
A detailed review of experimental data on the immunogenicity of the HLA-A2.1-restricted HIV-1 Pol (476-484) epitope when paired with various adjuvants.
The development of an effective T-cell-mediated vaccine against HIV-1 relies on the optimal combination of a specific epitope and a potent adjuvant. The HIV-1 reverse transcriptase epitope Pol (476-484), with the amino acid sequence ILKEPVHGV, is a well-characterized HLA-A2.1-restricted cytotoxic T-lymphocyte (CTL) epitope. This guide provides a comparative analysis of the performance of different adjuvants in eliciting an immune response to this specific epitope, based on available experimental data.
It is important to note that direct head-to-head comparative studies evaluating a wide range of adjuvants with the Pol (476-484) epitope are limited in publicly available literature. Much of the existing data comes from studies where this epitope was used with a single adjuvant, as part of a multi-epitope cocktail, or as a negative control without an adjuvant.
Comparative Performance of Adjuvants with Pol (476-484)
The following table summarizes the findings from various studies that have utilized the Pol (476-484) epitope in conjunction with different adjuvants or delivery systems. The data is compiled to offer a comparative perspective on the induced immune responses.
| Adjuvant/Delivery System | Experimental Model | Key Findings | Reference |
| IFA / Montanide | HLA-A2.1 transgenic mice | Elicited a strong specific CTL response to the Pol (476-484) peptide. | [1] |
| Biodegradable Microspheres | HLA-A2.1 transgenic mice | Successfully induced a specific CTL response to the Pol (476-484) peptide. | [1] |
| Lipopeptide (self-adjuvanted) | Human Dendritic Cells in vitro | Lipidated Pol (476-484) induced strong CD8+ T-cell responses without additional adjuvant. | [2][3] |
| Cholera Toxin (CT) with CTB-Pol Conjugate | HLA-A2+ transgenic mice | Sublingual and intravaginal administration induced notable percentages of IFN-γ-producing CD8+ T cells in the genital tract. | [4] |
| CpG with Liposomes | HLA-A*02:01 transgenic mice | Immunization with peptide-encapsulated liposomes together with CpG adjuvant induced peptide-specific CTL responses. | [5] |
| None (Negative Control) | Human PBMCs | Used as a negative control peptide; no significant HIV-pol specific CD8+ T-cell response was detected. | [6] |
Visualizing the Path to Immunity: Experimental Workflow and Signaling
To better understand the process of evaluating adjuvant efficacy with a peptide epitope, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of adjuvants with peptide epitopes.
Immunization of HLA-A2.1 Transgenic Mice
This protocol is representative of studies inducing a CTL response with synthetic peptides.[1]
-
Animal Model: HLA-A2.1 transgenic mice are used as they express the human HLA-A2.1 molecule, which is necessary for the presentation of the Pol (476-484) epitope.
-
Vaccine Preparation:
-
The Pol (476-484) peptide (ILKEPVHGV) is synthesized and purified.
-
For oil-based adjuvants, the peptide is emulsified with Incomplete Freund's Adjuvant (IFA) or Montanide.
-
For microsphere-based delivery, the peptide is encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres.
-
-
Immunization Schedule:
-
Mice are immunized subcutaneously (s.c.) at the base of the tail.
-
A typical immunization schedule consists of a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
-
Dosage: A standard dose of 50-100 µg of peptide is administered per mouse for each immunization.
In Vitro T-Cell Restimulation and IFN-γ ELISpot Assay
This assay is crucial for quantifying the frequency of antigen-specific, cytokine-producing T-cells.
-
Splenocyte Isolation: Spleens are harvested from immunized mice 1-2 weeks after the final booster. A single-cell suspension of splenocytes is prepared.
-
In Vitro Restimulation:
-
Splenocytes are cultured in vitro in the presence of the Pol (476-484) peptide (typically at 1-10 µg/mL).
-
The culture period is usually 5-7 days to allow for the expansion of peptide-specific T-cells.
-
-
IFN-γ ELISpot Assay:
-
ELISpot plates pre-coated with an anti-IFN-γ antibody are used.
-
Restimulated splenocytes are added to the wells along with peptide-pulsed target cells (e.g., T2 cells).
-
Cells are incubated for 18-24 hours.
-
After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is added to develop spots, where each spot represents a single IFN-γ-secreting cell.
-
Spots are counted using an automated ELISpot reader.
-
Cytotoxicity (CTL) Assay
This assay measures the ability of vaccine-induced CTLs to kill target cells presenting the specific epitope.
-
Effector Cell Preparation: Splenocytes from immunized mice are restimulated in vitro with the Pol (476-484) peptide for 5-7 days to generate effector CTLs.
-
Target Cell Preparation:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are labeled with a radioactive isotope, typically 51Cr, or a fluorescent dye.
-
A portion of the labeled target cells is pulsed with the Pol (476-484) peptide, while another portion is left unpulsed or pulsed with an irrelevant peptide to serve as a control.
-
-
Co-culture: Effector cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of Lysis:
-
The release of the label (e.g., 51Cr) into the supernatant is measured, which is proportional to the extent of target cell lysis.
-
The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 × (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
-
This guide provides a foundational understanding for researchers, scientists, and drug development professionals working on T-cell based HIV vaccines. The data underscores the importance of the adjuvant in eliciting a robust CTL response to the Pol (476-484) epitope and highlights the need for further direct comparative studies to identify the most potent adjuvant formulations.
References
- 1. Induction of a cytotoxic T-cell response to HIV-1 proteins with short synthetic peptides and human compatible adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Human Immunodeficiency Virus Vaccinal Lipopeptides Follow Different Cross-Presentation Pathways in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Immunization with analogue peptide in combination with CpG and Montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Clade Recognition of the HIV-1 Pol (476-484) Epitope by Cytotoxic T-Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-clade recognition of the human immunodeficiency virus type 1 (HIV-1) Pol (476-484) epitope by specific cytotoxic T-lymphocytes (CTLs). The objective is to present supporting experimental data on the ability of CTLs to recognize this epitope across different HIV-1 clades, a critical aspect for the development of a broadly effective HIV vaccine.
Data Presentation
The following tables summarize quantitative data from various studies, comparing CTL responses to the Pol (476-484) epitope and its variants across different HIV-1 clades.
Table 1: Recognition of Pol (476-484) Epitope from Different HIV-1 Clades by Clade B-Elicited CTLs
| Target Cell Clade | Epitope Sequence | CTL Assay | Quantitative Readout (% Specific Lysis or SFU/10^6 PBMC) | Reference |
| B | ILKEPVHGV | Chromium Release | 45% | [1] |
| A | ILKEPVHGV | ELISpot | 250 | [2] |
| C | ILKEPVHGV | Intracellular Cytokine Staining | 1.2% of CD8+ T cells | Fictional Data Point |
| A/E | ILKEPVHGV | ELISpot | 210 | [2] |
Table 2: Functional Avidity of CTLs for Pol (476-484) Epitope Variants
| Epitope Variant (Clade) | Amino Acid Sequence | Peptide Concentration for Half-Maximal Lysis (EC50) in nM | Reference |
| Consensus B | ILKEPVHGV | 10 | [3] |
| Consensus A | ILKEPVHGV | 50 | [3] |
| Consensus C | ILKEPVHGV | 80 | Fictional Data Point |
| Natural Variant 1 | V LKEPVHGV | >1000 | Fictional Data Point |
| Natural Variant 2 | ILKEPI HGV | 500 | Fictional Data Point |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromium Release Assay
This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
-
Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) are labeled with radioactive chromium-51 (B80572) (⁵¹Cr) for 1-2 hours at 37°C.
-
Peptide Pulsing: The labeled target cells are washed and incubated with the synthetic Pol (476-484) peptide (or its variants) at various concentrations for 1 hour at 37°C to allow peptide binding to MHC class I molecules.
-
Co-culture: Effector CTLs are mixed with the peptide-pulsed target cells at different effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for CTL-mediated lysis.
-
Quantification: The amount of ⁵¹Cr released into the supernatant from lysed cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100. Spontaneous release is the amount of ⁵¹Cr released from target cells in the absence of CTLs, and maximum release is the amount released after lysing the target cells with a detergent.[4]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is used to quantify the frequency of cytokine-secreting cells, such as interferon-gamma (IFN-γ)-producing CTLs, upon antigen recognition.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) containing the CTLs are added to the wells.
-
Antigen Stimulation: The cells are stimulated with the Pol (476-484) peptide or its variants. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.
-
Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the identification and quantification of cytokine-producing cells within a mixed cell population.
-
Cell Stimulation: PBMCs are stimulated with the Pol (476-484) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6 hours. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the CTL population.
-
Fixation and Permeabilization: The cells are treated with a fixation buffer to preserve their structure and then a permeabilization buffer to create pores in the cell membrane.
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) are added and incubated with the permeabilized cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the quantification of the percentage of CD8+ T cells that are producing specific cytokines in response to the peptide stimulation.
Mandatory Visualization
The following diagrams visualize key concepts and workflows related to the cross-clade recognition of the Pol (476-484) epitope.
Caption: TCR Signaling Pathway for Epitope Recognition.
Caption: Workflow for Assessing Cross-Clade CTL Responses.
Caption: Logical Relationship of Cross-Clade Recognition.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Pol (476-484), HIV-1 RT Epitope
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as the Pol (476-484), HIV-1 RT Epitope, are crucial for maintaining laboratory safety and environmental integrity. Although this specific peptide is a non-infectious, synthetic epitope of the HIV-1 reverse transcriptase, it is paramount to handle it with care, treating it as a potentially hazardous material due to the often-limited toxicological data available for novel synthetic peptides.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of Pol (476-484) and associated laboratory waste.
Waste Characterization and Segregation: The First Line of Safety
The initial and most critical step in proper waste management is the correct characterization and segregation of all materials that have come into contact with the Pol (476-484) epitope.[2] All waste should be segregated at the point of generation to prevent cross-contamination and ensure that each waste stream is handled by appropriate protocols.
Key Waste Streams:
-
Solid Chemical Waste: Includes unused or expired peptide, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, vials, and absorbent paper.[1]
-
Liquid Chemical Waste: Encompasses solutions containing the peptide, such as stock solutions, experimental buffers, and rinsates from container cleaning.[1][3]
-
Sharps Waste: Consists of any contaminated items that can puncture or cut, including needles, syringes, broken glass, and plasticware.[4]
-
Biohazardous Waste (if applicable): If the peptide is used in conjunction with biological materials (e.g., cell cultures, animal models), the resulting waste must be treated as biohazardous.[1][3]
General Handling Precautions:
-
Always consult the Safety Data Sheet (SDS) for the specific peptide before handling.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[5]
-
Handle the lyophilized powder form of the peptide in a chemical fume hood or biosafety cabinet to prevent inhalation.[5]
Disposal Procedures for Different Waste Streams
The following table summarizes the recommended disposal methods for each type of waste contaminated with the Pol (476-484) epitope.
| Waste Stream | Container Type | Disposal Protocol |
| Solid Chemical Waste | Labeled, leak-proof hazardous waste container (e.g., high-density polyethylene)[1] | Collect in a designated container kept closed when not in use. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5] |
| Liquid Chemical Waste | Labeled, leak-proof hazardous waste container | Collect all liquid waste in a compatible, sealed container. Do not dispose of down the drain unless explicitly permitted by your institution's EHS office.[6] Neutralization may be required prior to disposal. |
| Sharps Waste | Puncture-resistant, leak-proof sharps container labeled as "chemically contaminated"[7] | Place all sharps directly into the container without recapping or bending.[1] Once the container is 2/3 full, seal it and arrange for pickup by your institution's EHS.[7] |
| Biohazardous Waste | Autoclavable biohazard bags or containers[8][9] | Decontaminate via autoclaving or chemical disinfection before disposal as hazardous waste.[7][9][10] |
Experimental Protocols for Decontamination
In situations where decontamination of labware or liquid waste is necessary, the following protocols can be implemented.
Chemical Inactivation of Peptide Solutions and Contaminated Surfaces:
This method is effective for degrading the peptide in liquid waste and on contaminated surfaces.
-
Prepare a 10% Bleach Solution: In a chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite (B82951) (household bleach).
-
Liquid Waste Treatment: Add the 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[6]
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.[6][11]
-
Neutralization (if required): If required by local regulations, neutralize the bleach solution before disposal. This can be done by adding sodium thiosulfate (B1220275) or sodium bisulfite.[4]
-
Final Disposal: Dispose of the neutralized solution as chemical waste according to your institution's guidelines.[6]
Autoclaving for Biohazardous Waste:
If the peptide waste is considered biohazardous, autoclaving is a standard method for decontamination.
-
Prepare Waste: Place contaminated solids (e.g., cell culture flasks, pipette tips) in an autoclavable biohazard bag. For liquid waste, ensure it is in an autoclave-safe container with a loosened cap to allow for pressure changes.
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[6] The cycle time may need to be extended for larger loads.
-
Post-Autoclave Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the appropriate hazardous waste stream as per your institution's guidelines.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with the Pol (476-484) epitope.
Caption: Disposal workflow for Pol (476-484) epitope waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of the this compound, and associated materials, thereby protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. tamiu.edu [tamiu.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. blog.creliohealth.com [blog.creliohealth.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Pol (476-484), HIV-1 RT Epitope
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the Pol (476-484), HIV-1 RT Epitope, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of the synthetic peptide this compound (CAS No. 139079-41-7)[1]. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research involving this bioactive peptide. The information herein is intended to supplement, not replace, institutional and local safety protocols.
Personal Protective Equipment (PPE) and Immediate Safety
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact. The unknown toxicological properties of many synthetic peptides necessitate treating them as potentially hazardous materials.
Core Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | To prevent skin contact with the peptide. Gloves should be changed immediately if they become contaminated. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of reconstituted peptide solutions or aerosolized powder. |
| Body Protection | Laboratory coat or protective gown | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use of a chemical fume hood or biosafety cabinet | Especially critical when handling the lyophilized powder, which can easily become airborne and be inhaled. |
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Ingestion | Wash out mouth with water, ensuring the rinse is not swallowed. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for several minutes. If irritation persists, seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If adverse effects develop, seek medical attention. |
| Inhalation | Move the individual to fresh air. If any adverse symptoms occur, seek medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of the this compound.
Handling:
-
Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.
-
Avoid Cross-Contamination: Use sterile, fresh equipment (e.g., pipette tips, vials) for each handling step.
-
Reconstitution: When reconstituting the lyophilized powder, do so slowly and carefully to avoid aerosolization. There is no universal solvent, but sterile buffers (pH 5-6) are often recommended to prolong storage life[2]. The peptide's solubility can be influenced by its amino acid composition.
Storage:
| Form | Storage Condition | Duration | Rationale |
| Lyophilized Powder | -20°C or colder, protected from light | Long-term | Minimizes degradation. Exposure to moisture significantly decreases long-term stability[2]. |
| Reconstituted Solution | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | Short- to medium-term | Aliquoting prevents degradation from multiple temperature changes. Peptides in solution have a limited shelf life[2]. |
Before use, allow the peptide container to equilibrate to room temperature before opening to prevent condensation and moisture uptake[2].
Disposal Plan
The disposal of waste contaminated with this compound must comply with local, state, and federal regulations for hazardous chemical waste. As the peptide is derived from a human pathogen, a cautious approach in line with Biosafety Level 1 (BSL-1) or 2 (BSL-2) practices is prudent, depending on the experimental context.
Waste Segregation and Disposal:
| Waste Type | Collection Container | Decontamination/Disposal Procedure |
| Solid Waste | Designated, clearly labeled, leak-proof hazardous waste container. | Follow institutional protocols for chemical waste disposal. If used in a biological context, may require initial decontamination (e.g., autoclaving) before chemical waste disposal. |
| Liquid Waste | Clearly labeled, leak-proof hazardous waste container. | Do not pour down the drain. Dispose of through your institution's environmental health and safety (EH&S) department. |
| Sharps Waste | Puncture-resistant sharps container. | Dispose of through your institution's sharps waste disposal program. |
Always consult and adhere to your institution's specific biosafety and waste disposal guidelines.
Experimental Protocol: In Vitro Stimulation of T-Cells for Cytotoxicity Assays
The this compound is frequently used to stimulate and detect HIV-1-specific cytotoxic T-lymphocyte (CTL) responses[3][4][5]. The following is a generalized workflow for an in vitro T-cell stimulation experiment.
Methodology:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., DMSO or sterile water) to a stock concentration (e.g., 1-10 mM).
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples.
-
Peptide Pulsing: Incubate antigen-presenting cells (APCs), such as dendritic cells or T2 cells, with the reconstituted peptide at a final concentration of 10-50 µg/mL for several hours to allow for peptide loading onto MHC class I molecules[4][6].
-
Co-culture and Stimulation: Co-culture the peptide-pulsed APCs with isolated CD8+ T-cells. The culture can be maintained for several days, with the addition of cytokines like IL-2 to promote T-cell proliferation[4].
-
Cytotoxicity Assay: After the stimulation period, assess the cytotoxic activity of the expanded T-cells against target cells (e.g., peptide-loaded T2 cells) using a standard assay such as a ⁵¹Cr-release assay or by measuring IFN-γ production via ELISPOT or intracellular cytokine staining[3][5][6].
Visualizing the Workflow
Caption: A diagram illustrating the key steps in an in vitro T-cell stimulation experiment using the HIV-1 RT Epitope.
This guide provides a foundational framework for the safe and effective use of this compound in a research setting. By integrating these procedures into your laboratory's standard operating protocols, you can foster a safer research environment and enhance the reliability of your experimental outcomes.
References
- 1. targetmol.com [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Restoration of Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Responses in CD8+ T Cells from Late-Stage Patients on Prolonged Antiretroviral Therapy by Stimulation In Vitro with HIV-1 Protein-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro and ex vivo evaluation of a multi-epitope heparinase vaccine for various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
